molecular formula C5H12O2Si B103025 Dimethoxymethylvinylsilane CAS No. 16753-62-1

Dimethoxymethylvinylsilane

Katalognummer: B103025
CAS-Nummer: 16753-62-1
Molekulargewicht: 132.23 g/mol
InChI-Schlüssel: ZLNAFSPCNATQPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethoxymethylvinylsilane (CAS 16753-62-1) is a versatile organosilicon compound with the molecular formula C5H12O2Si. It is a clear, colorless liquid with a boiling point of approximately 104-106 °C and a density of 0.884-0.889 g/mL. It is highly flammable and moisture-sensitive, requiring storage under inert conditions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. In materials science research, this compound serves as a critical adhesion promoter and crosslinking agent. Its unique structure, featuring both hydrolysable methoxy groups and a reactive vinyl group, allows it to form stable covalent bonds between organic and inorganic interfaces. This makes it invaluable for enhancing the bonding strength and durability of coatings, sealants, and structural adhesives, particularly in the automotive and construction sectors. Furthermore, it acts as a key intermediate in the synthesis and modification of silicone-based polymers, where it imparts improved mechanical strength, elasticity, and thermal stability to materials like silicone rubber for advanced applications in aerospace and medical devices. A prominent application is in surface modification, where researchers utilize this compound to impart specific surface characteristics such as hydrophobicity. The methoxy groups anchor the molecule to hydroxylated surfaces (e.g., glass, metals), while the vinyl group provides a platform for further chemical functionalization or polymerization. This is particularly beneficial in the electronics industry for creating water-repellent coatings on sensitive components and in the textile industry for developing advanced, durable water-resistant fabrics. It also finds use as a building block in the development of composite materials, where it improves the interfacial adhesion between reinforcing fibers and polymer matrices, enhancing the overall mechanical performance and durability of the resulting composite.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethenyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNAFSPCNATQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57620-02-7
Record name Silane, ethenyldimethoxymethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=57620-02-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70894357
Record name Vinylmethyldimethoxysilane
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Silane, ethenyldimethoxymethyl-
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CAS No.

16753-62-1
Record name Vinylmethyldimethoxysilane
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Record name Silane, ethenyldimethoxymethyl-
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Record name Silane, ethenyldimethoxymethyl-
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Record name Vinylmethyldimethoxysilane
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Record name Dimethoxymethylvinylsilane
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Foundational & Exploratory

An In-Depth Technical Guide to Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane, systematically named ethenyl-dimethoxy-methylsilane, is a versatile organosilicon compound with significant applications in materials science and organic synthesis.[1] Its bifunctional nature, possessing both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a crucial building block for a wide range of materials.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor.[2] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties
PropertyValueSource
IUPAC Name Ethenyl-dimethoxy-methylsilane[1]
Synonyms Methylvinyldimethoxysilane, Vinyldimethoxymethylsilane[1][3]
CAS Number 16753-62-1[3]
Molecular Formula C₅H₁₂O₂Si[3]
Molecular Weight 132.23 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 106 °C[4]
Density 0.884 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.395[4]
Flash Point 3 °C (closed cup)[1]
Purity ≥ 94% (GC)[3]
Table 2: Spectroscopic Data
Spectroscopic DataAvailabilitySource
¹H NMR Data available[5]
¹³C NMR Data available[5]
Infrared (IR) Spectrum Data available[5]
Mass Spectrum Data available[5]

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][4] It is classified as a skin and eye irritant and may cause respiratory irritation.[2][4] Ingestion can be harmful, as it can hydrolyze to form methanol (B129727), leading to potential toxic effects.[2]

Table 3: Hazard Information
Hazard ClassificationDescription
Flammable Liquid Category 2[4]
Skin Irritation Category 2[4]
Eye Irritation Category 2A[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[4]

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator with an organic vapor cartridge.[2] Work should be conducted in a well-ventilated area, preferably a fume hood.

Reactivity and Applications

The reactivity of this compound is characterized by two main features: the vinyl group and the dimethoxy groups attached to the silicon atom.[1]

  • Hydrolysis and Condensation: The dimethoxy groups can undergo hydrolysis to form silanol (B1196071) groups (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si).[1] This property is fundamental to its use in sol-gel processes and as a coupling agent to bond organic polymers to inorganic surfaces.[1]

  • Vinyl Group Reactivity: The vinyl group can participate in various organic reactions, including polymerization and cross-coupling reactions like the Hiyama coupling.[1] This allows for its use as a crosslinking agent in polymers to enhance their thermal stability and mechanical strength.[1]

Key Applications:

  • Coupling Agent: It enhances adhesion between organic resins and inorganic materials like glass fibers.[1][3]

  • Crosslinking Agent: Used in the production of silicone rubber and other polymers to improve their properties.[3]

  • Surface Modification: Imparts hydrophobic (water-repellent) properties to surfaces.[1][3]

  • Synthetic Intermediate: A versatile building block in organic synthesis for creating more complex organosilicon compounds.[1][3] It may be used in the synthesis of polymethylvinylborosiloxanes (PMVBs).[4][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of this compound

A common method for the synthesis of vinylsilanes is the hydrosilylation of acetylene (B1199291).[1] The following is a representative two-step protocol for the synthesis of this compound.

Step 1: Hydrosilylation of Acetylene with Dichloromethylsilane (B8780727)

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Dichloromethylsilane

    • A platinum-based catalyst (e.g., Karstedt's catalyst)

    • Acetylene gas

    • Anhydrous toluene (B28343) (solvent)

  • Procedure:

    • Charge the reaction flask with dichloromethylsilane and anhydrous toluene.

    • Add the platinum catalyst to the solution.

    • Bubble acetylene gas through the solution at a controlled rate while maintaining the reaction temperature at 20-30°C.

    • Monitor the reaction progress by gas chromatography (GC) until the dichloromethylsilane is consumed.

    • Once the reaction is complete, purge the system with nitrogen to remove excess acetylene.

    • The resulting product is dichloromethylvinylsilane (B90890).

Step 2: Methoxylation of Dichloromethylvinylsilane

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere.

  • Reagents:

    • Dichloromethylvinylsilane (from Step 1)

    • Anhydrous methanol

    • A base (e.g., anhydrous triethylamine (B128534) or pyridine) to act as an HCl scavenger.

    • Anhydrous diethyl ether (solvent)

  • Procedure:

    • Dissolve the dichloromethylvinylsilane and the base in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath.

    • Slowly add anhydrous methanol from the dropping funnel to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by GC to confirm the formation of this compound.

    • The precipitated salt (e.g., triethylammonium (B8662869) chloride) is removed by filtration under an inert atmosphere.

    • The filtrate contains the crude this compound.

Purification

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.

  • Apparatus: A standard distillation apparatus with a fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Transfer the filtrate from the synthesis step to the distillation flask.

    • Slowly heat the flask.

    • Collect the fraction that distills at the boiling point of this compound (106 °C at atmospheric pressure).[4]

    • Store the purified product under an inert atmosphere to prevent hydrolysis.

Analytical Protocols

4.3.1. Gas Chromatography (GC)

  • Purpose: To determine the purity of this compound and to monitor the progress of its synthesis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for the analysis of volatile organosilicon compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Typical GC Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the molecular structure of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR (300 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~5.7-6.2 (m, 3H, -CH=CH₂)

      • ~3.5 (s, 6H, -OCH₃)

      • ~0.1 (s, 3H, Si-CH₃)

  • ¹³C NMR (75 MHz, CDCl₃):

    • Expected Chemical Shifts (δ, ppm):

      • ~138 (-CH=C H₂)

      • ~132 (-C H=CH₂)

      • ~50 (-OC H₃)

      • ~-8 (Si-C H₃)

4.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To identify the functional groups present in the this compound molecule.

  • Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~3050 (C-H stretch, vinyl)

    • ~2950, 2840 (C-H stretch, methyl/methoxy)

    • ~1600 (C=C stretch, vinyl)

    • ~1410 (CH₂ deformation, vinyl)

    • ~1260 (Si-CH₃ deformation)

    • ~1080 (Si-O-C stretch)

    • ~800 (Si-C stretch)

Visualizations

Synthetic Pathway of this compound

Synthesis_Pathway Dichloromethylsilane Dichloromethylsilane (CH₃SiHCl₂) Dichloromethylvinylsilane Dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂) Dichloromethylsilane->Dichloromethylvinylsilane Hydrosilylation (Pt catalyst) Acetylene Acetylene (C₂H₂) Acetylene->Dichloromethylvinylsilane This compound This compound (CH₂=CHSi(CH₃)(OCH₃)₂) Dichloromethylvinylsilane->this compound Methoxylation Methanol Methanol (CH₃OH) Methanol->this compound Base Base (e.g., Triethylamine) Base->this compound

Caption: Synthetic pathway of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Hydrosilylation Step 1: Hydrosilylation Methoxylation Step 2: Methoxylation Hydrosilylation->Methoxylation Crude Dichloromethylvinylsilane Filtration Filtration Methoxylation->Filtration Crude Product Mixture Distillation Purification: Fractional Distillation Filtration->Distillation Crude Filtrate Analysis Analysis (GC, NMR, FT-IR) Distillation->Analysis Purified Fractions FinalProduct Pure this compound Analysis->FinalProduct Verified Product

Caption: Workflow for this compound Synthesis.

References

Dimethoxymethylvinylsilane: A Technical Guide to its Polymerization Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethylvinylsilane (DMDMVS) is a versatile organosilicon monomer with a unique combination of a polymerizable vinyl group and hydrolyzable methoxy (B1213986) groups. This dual functionality makes it a valuable building block for the synthesis of advanced polymers with tailored properties for a wide range of applications, including drug delivery systems, biomaterials, and specialty coatings. This technical guide provides an in-depth overview of the core mechanisms governing the polymerization of this compound, drawing upon established principles of polymer chemistry and available data for analogous vinylsilane monomers.

Core Polymerization Mechanisms of the Vinyl Group

The vinyl group of this compound can undergo polymerization through several mechanisms, including free radical, anionic, cationic, and coordination polymerization. Each method offers distinct advantages and challenges in controlling the polymer structure and properties.

Free Radical Polymerization

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers. The process involves the initiation, propagation, and termination of a radical chain reaction.

Mechanism:

  • Initiation: The polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then add to the vinyl group of a DMDMVS monomer, forming a new radical species.

  • Propagation: The newly formed radical adds to the double bond of another DMDMVS monomer in a head-to-tail fashion. This process repeats, leading to the growth of a polymer chain with a silicon-containing pendant group.

  • Termination: The growing polymer chains are terminated through combination or disproportionation reactions between two radical chain ends. Chain transfer reactions to the monomer or solvent can also occur, which may limit the molecular weight of the resulting polymer.

Experimental Protocol (Illustrative for Bulk Polymerization):

  • Monomer Purification: this compound is purified by distillation under reduced pressure to remove any inhibitors or impurities.

  • Initiator Addition: A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is dissolved in the purified monomer at a specific concentration (e.g., 0.1-1 mol%).

  • Polymerization: The monomer-initiator mixture is degassed by several freeze-pump-thaw cycles and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature that induces the decomposition of the initiator (typically 60-80°C for AIBN).

  • Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry, gravimetry, or spectroscopic methods (e.g., FT-IR or NMR) to follow the disappearance of the vinyl group.

  • Termination and Isolation: After the desired conversion is reached, the polymerization is quenched by rapid cooling. The resulting polymer is typically dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and initiator residues.

  • Characterization: The purified polymer is dried under vacuum and characterized for its molecular weight, molecular weight distribution (e.g., by gel permeation chromatography - GPC), and structure (e.g., by NMR and FT-IR spectroscopy).

Quantitative Data (Illustrative, based on analogous vinylsilanes):

ParameterValue (for TMVS)Conditions
Overall Activation Energy (Ea)112 kJ/molBulk polymerization with dicumyl peroxide
Propagation Rate Constant (kp)13 L/mol·s120 °C in dioxane
Termination Rate Constant (kt)3.1 × 10⁴ L/mol·s120 °C in dioxane
Chain Transfer to Monomer (Cmtr)4.2 × 10⁻²120 °C

Note: These values are for trimethoxyvinylsilane and should be considered as approximations for this compound. The reactivity of DMDMVS may differ due to electronic and steric effects of the methyl group.

Diagrams:

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M DMDMVS (M) RM Initiated Monomer (R-M•) M->RM Addition RMn Growing Chain (R-Mn•) M2 DMDMVS (M) RMn1 Elongated Chain (R-Mn+1•) RMn_term Growing Chain (R-Mn•) M2->RMn1 Addition RMm_term Another Growing Chain (R-Mm•) P Dead Polymer RMm_term->P Combination or Disproportionation

Caption: Free radical polymerization of this compound.

Anionic Polymerization

Anionic polymerization is suitable for vinyl monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. While the silyl (B83357) group is not strongly electron-withdrawing, anionic polymerization of some vinylsilanes has been reported, often leading to living polymers.

Mechanism:

  • Initiation: Anionic polymerization is initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). The initiator adds to the vinyl group of DMDMVS, generating a carbanionic active center.

  • Propagation: The carbanion at the chain end attacks another monomer molecule, propagating the polymer chain. In a "living" anionic polymerization, there are no inherent termination steps, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

  • Side Reactions: Anionic polymerization of vinylsilanes can be complicated by side reactions. Isomerization of the propagating carbanion and chain transfer to the monomer have been observed in the anionic polymerization of related vinylsilanes. The presence of the methoxy groups in DMDMVS could also potentially be susceptible to nucleophilic attack by the growing carbanion, leading to termination or side reactions.

Experimental Protocol (Illustrative for Solution Polymerization):

  • Rigorous Purification: All reagents (monomer, solvent, initiator) and glassware must be rigorously purified and dried to remove any protic impurities (e.g., water, alcohols) that would terminate the anionic polymerization.

  • Inert Atmosphere: The polymerization is carried out under a high vacuum or in a glovebox under an inert atmosphere.

  • Initiation: The initiator (e.g., a solution of n-butyllithium in hexane) is added to a solution of the monomer in a non-polar solvent (e.g., tetrahydrofuran (B95107) or toluene) at a low temperature (e.g., -78°C) to control the initiation and propagation steps.

  • Polymerization: The reaction mixture is stirred at the low temperature for a specific period to allow for complete monomer conversion.

  • Termination: The living polymer chains are "killed" by the addition of a protic agent, such as methanol.

  • Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent and characterized as described for radical polymerization.

Diagrams:

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I Initiator (I⁻) M DMDMVS (M) IM Anionic Species (I-M⁻) M->IM Addition IMn Growing Chain (I-Mn⁻) M2 DMDMVS (M) IMn1 Elongated Chain (I-Mn+1⁻) IMn_term Living Polymer (I-Mn⁻) M2->IMn1 Addition H Protic Agent (H⁺) P Dead Polymer (I-Mn-H) H->P Quenching

Caption: Anionic polymerization of this compound.

Cationic Polymerization

Cationic polymerization is effective for vinyl monomers with electron-donating substituents that can stabilize the propagating carbocationic center. The vinylsilyl group is generally considered to be weakly electron-donating or neutral, making cationic polymerization of vinylsilanes less common than radical polymerization.

Mechanism:

  • Initiation: Cationic polymerization is initiated by a protic acid or a Lewis acid in the presence of a co-initiator (e.g., water or an alcohol). The initiator generates a carbocation from the DMDMVS monomer.[1][2]

  • Propagation: The carbocationic chain end adds to the double bond of another monomer molecule, regenerating the carbocation at the new chain end.

  • Termination and Chain Transfer: Cationic polymerizations are often plagued by termination and chain transfer reactions, which can limit the molecular weight of the polymer and broaden the molecular weight distribution.

Experimental Protocol (General Considerations):

  • Initiators: Strong protic acids (e.g., triflic acid) or Lewis acids (e.g., BF₃·OEt₂, AlCl₃) with a proton source can be used as initiators.[1]

  • Solvents: The choice of solvent is critical and can influence the stability of the propagating carbocation. Chlorinated solvents are often used.

  • Temperature: Low temperatures are typically required to suppress side reactions.

Diagrams:

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer I Initiator (H⁺ or Lewis Acid) M DMDMVS (M) IM Carbocation (H-M⁺) M->IM Addition IMn Growing Chain (H-Mn⁺) M2 DMDMVS (M) IMn1 Elongated Chain (H-Mn+1⁺) IMn_term Growing Chain (H-Mn⁺) M2->IMn1 Addition P Dead Polymer + H⁺ IMn_term->P Rearrangement/Transfer

Caption: Cationic polymerization of this compound.

Coordination Polymerization

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, can lead to the formation of stereoregular polymers. This method has been successfully applied to the polymerization of various α-olefins.

Mechanism:

  • Catalyst System: Ziegler-Natta catalysts typically consist of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum).[3][4] Metallocene catalysts are also used for more precise control over the polymer architecture.

  • Initiation and Propagation: The monomer coordinates to the transition metal center and is subsequently inserted into the metal-alkyl bond. This process repeats, leading to the growth of a linear and often stereoregular polymer chain.

Experimental Protocol (General Considerations):

  • Catalyst Preparation: The catalyst is typically prepared in situ by mixing the transition metal component and the co-catalyst in an inert solvent.

  • Polymerization: The monomer is introduced into the reactor containing the catalyst suspension. The polymerization is usually carried out at moderate temperatures and pressures.

  • Stereocontrol: The stereochemistry of the resulting polymer (isotactic or syndiotactic) can be influenced by the choice of catalyst and polymerization conditions.

Diagrams:

Coordination_Polymerization Catalyst Ziegler-Natta Catalyst Monomer DMDMVS Catalyst->Monomer Coordination Polymer Poly(DMDMVS) Monomer->Polymer Insertion Hydrolytic_Polycondensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation DMDMVS R-Si(OCH₃)₂ Water H₂O Silanol R-Si(OH)₂ Water->Silanol Methanol CH₃OH Silanol1 R-Si(OH)₂ Silanol2 R-Si(OH)₂ Siloxane R-Si(O-Si-R)n Silanol2->Siloxane Water2 H₂O

References

An In-depth Technical Guide to the Synthesis and Characterization of Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethylvinylsilane is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a valuable crosslinking agent, a monomer in polymer synthesis, and a surface modification agent. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, namely Grignard reactions and hydrosilylation, and details the key analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic and characterization workflows are presented to facilitate its practical application in research and development.

Synthesis of this compound

Two primary and effective methods for the synthesis of this compound are the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction provides a classic and reliable method for forming silicon-carbon bonds. This approach involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a methoxy-substituted silane.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of this compound is outlined below.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of vinyl bromide in anhydrous THF from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and gentle refluxing. Maintain a steady reflux by controlling the addition rate of the vinyl bromide solution.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Dichloromethyldimethoxysilane: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of dichloromethyldimethoxysilane in anhydrous THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Hydrosilylation

Hydrosilylation is an atom-economical method for the synthesis of vinylsilanes. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, the hydrosilylation of acetylene (B1199291) with methyldimethoxysilane (B100820) is a viable route. Rhodium complexes are known to be effective catalysts for this transformation, leading to high yields of the desired product.[1][2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the hydrosilylation synthesis of this compound is outlined below.

Materials:

  • Methyldimethoxysilane

  • Acetylene gas

  • Rhodium catalyst (e.g., Rh(acac)(CO)2)

  • Anhydrous toluene

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, a gas inlet, and a pressure gauge, dissolve the rhodium catalyst in anhydrous toluene.

  • Purge the vessel with nitrogen and then introduce methyldimethoxysilane.

  • Reaction: Pressurize the vessel with acetylene gas and heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by gas chromatography (GC) until the starting materials are consumed.

  • Purification: Cool the reaction vessel to room temperature and vent the excess acetylene.

  • Remove the solvent under reduced pressure.

  • Purify the residue by fractional distillation to yield this compound.

Characterization of this compound

The synthesized this compound can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C5H12O2Si[3]
Molecular Weight 132.23 g/mol [3]
Boiling Point 106 °C
Density 0.884 g/mL at 25 °C
Refractive Index (n20/D) 1.395
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
6.10 - 5.90dd20.2, 14.8Si-CH =CH2
5.85 - 5.65dd20.2, 3.8Si-CH=CH H (trans)
5.60 - 5.40dd14.8, 3.8Si-CH=CHH (cis)
3.50s-Si-(OCH₃ )₂
0.15s-Si-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
138.5Si-CH =CH₂
131.2Si-CH=CH₂
50.1Si-(OCH₃ )₂
-8.2Si-CH₃

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3055C-H stretch=C-H (vinyl)
2965, 2840C-H stretch-CH₃ (methyl and methoxy)
1600C=C stretchC=C (vinyl)
1410C-H bend=CH₂ (vinyl)
1260Si-C stretchSi-CH₃
1090Si-O-C stretchSi-O-CH₃
840Si-C stretchSi-C

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

m/z Relative Intensity Possible Fragment Ion
132Moderate[M]⁺ (Molecular Ion)
117High[M - CH₃]⁺
101High[M - OCH₃]⁺
73Moderate[Si(OCH₃)₂]⁺
59Moderate[Si(CH₃)(O)]⁺

Visualizing Workflows and Pathways

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_hydrosilylation Hydrosilylation Synthesis Grignard Reagent\nFormation Grignard Reagent Formation Reaction with\nSilane Reaction with Silane Grignard Reagent\nFormation->Reaction with\nSilane 1 Work-up Work-up Reaction with\nSilane->Work-up 2 Purification\n(Distillation) Purification (Distillation) Work-up->Purification\n(Distillation) 3 Reactant Mixing Reactant Mixing Catalytic\nReaction Catalytic Reaction Reactant Mixing->Catalytic\nReaction A Solvent Removal Solvent Removal Catalytic\nReaction->Solvent Removal B Solvent Removal->Purification\n(Distillation) C This compound This compound Purification\n(Distillation)->this compound

Caption: General synthesis and purification workflow.

Characterization Workflow

The logical flow for the characterization of the synthesized product is depicted below:

Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques Synthesized Product Synthesized Product Physical Properties\n(BP, Density, RI) Physical Properties (BP, Density, RI) Synthesized Product->Physical Properties\n(BP, Density, RI) Spectroscopic\nAnalysis Spectroscopic Analysis Synthesized Product->Spectroscopic\nAnalysis NMR (1H, 13C) NMR (1H, 13C) Spectroscopic\nAnalysis->NMR (1H, 13C) IR IR Spectroscopic\nAnalysis->IR MS MS Spectroscopic\nAnalysis->MS Structural\nConfirmation Structural Confirmation NMR (1H, 13C)->Structural\nConfirmation Final Product\nValidation Final Product Validation Structural\nConfirmation->Final Product\nValidation Functional Group\nIdentification Functional Group Identification IR->Functional Group\nIdentification Functional Group\nIdentification->Final Product\nValidation Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation Molecular Weight\n& Fragmentation->Final Product\nValidation

Caption: Characterization workflow for product validation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Grignard and hydrosilylation reactions are both effective methods for its preparation, each with its own advantages. The comprehensive characterization data, including physical properties and spectroscopic analyses, serves as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The provided experimental protocols and workflows are intended to be a practical resource for the successful synthesis and analysis of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxymethylvinylsilane is a bifunctional organosilane compound featuring a reactive vinyl group and two hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[1][2] This dual functionality makes it a critical component in advanced materials science, where it serves as a versatile coupling agent, crosslinker, and surface modifier.[1][2] The core of its reactivity lies in the hydrolysis of its methoxy groups to form reactive silanol (B1196071) intermediates, followed by condensation to build a stable siloxane network. Understanding and controlling the kinetics of these reactions is paramount for tailoring the properties of resulting materials. This guide provides a comprehensive overview of the hydrolysis and condensation mechanisms, factors influencing reaction rates, quantitative kinetic data, and detailed experimental protocols for studying these processes.

Core Reaction Mechanisms: Hydrolysis and Condensation

The transformation of this compound into a polysiloxane network is a multi-step process involving two primary reactions: hydrolysis and condensation. These reactions can be catalyzed by acids or bases.[1][3]

Hydrolysis

The initial step is the hydrolysis of the silicon-methoxy bonds (Si-OCH₃) upon reaction with water. This is a nucleophilic substitution reaction (SN2-Si) that occurs sequentially, replacing the two methoxy groups with hydroxyl groups (silanols) and releasing methanol (B129727) as a byproduct.[1][4]

  • First Hydrolysis: CH₃(CH₂=CH)Si(OCH₃)₂ + H₂O ⇌ CH₃(CH₂=CH)Si(OCH₃)(OH) + CH₃OH

  • Second Hydrolysis: CH₃(CH₂=CH)Si(OCH₃)(OH) + H₂O ⇌ CH₃(CH₂=CH)Si(OH)₂ + CH₃OH

The resulting methylvinylsilanediol is a key reactive intermediate for the subsequent condensation step.

Condensation

The newly formed silanol groups are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the resulting polymer network.[5] This process can proceed through two distinct pathways:

  • Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.[1] 2 x CH₃(CH₂=CH)Si(OH)₂ → (HO)(CH₃)(CH=CH₂)Si–O–Si(CH=CH₂)(CH₃)(OH) + H₂O

  • Alcohol-producing condensation: A silanol group reacts with a residual methoxy group, eliminating a molecule of methanol.[1] CH₃(CH₂=CH)Si(OH)₂ + CH₃(CH₂=CH)Si(OCH₃)₂ → (HO)(CH₃)(CH=CH₂)Si–O–Si(CH=CH₂)(CH₃)(OCH₃) + CH₃OH

These condensation reactions lead to the formation of dimers, oligomers (both linear and cyclic), and ultimately, a crosslinked polysiloxane network.[6][7]

Reaction_Pathways A This compound CH₃(CH₂=CH)Si(OCH₃)₂ B Methylvinylmethoxysilanol CH₃(CH₂=CH)Si(OCH₃)(OH) A->B + H₂O - CH₃OH C Methylvinylsilanediol CH₃(CH₂=CH)Si(OH)₂ B->C + H₂O - CH₃OH C->C D Linear Dimer / Oligomer (Si-O-Si) C->D Condensation - H₂O E Cyclic Oligomer D->E

Caption: Reaction pathways for this compound.

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are highly dependent on several experimental parameters. Precise control of these factors is essential for achieving desired material properties.

FactorEffect on Hydrolysis RateEffect on Condensation Rate
Catalyst/pH Catalyzed by both acids and bases; the rate is minimal at the isoelectric point (around pH 2).[1]Catalyzed by both acids and bases; generally faster in basic media and slowest around pH 4.0.[1][7]
Water/Silane (B1218182) Ratio The rate increases with higher water content up to a certain limit.[1]Higher water content leads to more complete hydrolysis, providing more silanol groups for condensation.[1]
Organo-Functional Group The electronic effects of the vinyl group can influence reactivity.[1]The non-hydrolyzable vinyl and methyl groups become part of the final network structure.[1]
Steric Factors Methoxy groups, being small, lead to faster hydrolysis compared to larger alkoxy groups like ethoxy.[1][8]Steric hindrance around the silicon atom can slow the rate of condensation.[1]
Temperature The rate increases with increasing temperature.[1]The rate increases with increasing temperature.[1]
Solvent The polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the reaction rate.[1] The presence of ethanol (B145695) can delay the hydrolysis reaction.[9]The solvent can influence the solubility of forming oligomers and the overall reaction mechanism.[1]
Ionic Strength Can affect the stability of charged intermediates in the reaction.[1]Can influence the aggregation and precipitation of silica (B1680970) species, thereby altering the rate.[1]
Table 1: Summary of factors influencing the kinetics of hydrolysis and condensation.[1][7][8][9]

Quantitative Kinetic Data

While kinetics are highly condition-dependent, the following tables provide key quantitative data for the reactions of this compound and the general influence of pH.

Reaction TypeActivation Energy (kJ/mol)Rate Constant (298K)Primary Influencing Factors
Hydrolysis of Si-OCH₃ groups 25-3510⁻⁴ to 10⁻² s⁻¹pH, temperature, water content
Condensation of Si-OH groups 40-6010⁻⁶ to 10⁻⁴ s⁻¹pH, condensation catalyst, temperature
Table 2: Kinetic parameters for the hydrolysis and condensation of this compound.[4]
pH RangeHydrolysis RateCondensation RateResulting Structure
Acidic (pH < 2) FastSlowLinear or randomly branched polymers
Isoelectric Point (pH ≈ 2) MinimumMinimumSlow gelation
Basic (pH > 7) IncreasesFastMore crosslinked, particulate structures
Table 3: General influence of pH on reaction rates and the resulting polymer structure.[1]

Experimental Protocols

Studying the kinetics of these reactions requires robust analytical techniques capable of monitoring the concentration of various species in real-time. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful and commonly used methods.[9][10][11]

Protocol for NMR Spectroscopy (¹H and ²⁹Si)

NMR spectroscopy allows for the direct observation and quantification of reactant consumption (methoxy groups) and the formation of intermediates (silanols) and products (siloxane bonds).[8][10]

Methodology:

  • Sample Preparation: In a dry NMR tube, add the chosen solvent (e.g., a buffered D₂O/organic co-solvent mixture to ensure miscibility).[10] Add the acid or base catalyst to achieve the desired pH.

  • Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).

  • Reaction Initiation: Inject a known concentration of this compound into the NMR tube and immediately begin acquiring spectra.[10]

  • ¹H NMR Analysis: Monitor the decrease in the signal intensity of the methoxy protons (-OCH₃) and the corresponding increase in the signal for methanol. This allows for the calculation of the hydrolysis rate.[10]

  • ²⁹Si NMR Analysis: This technique directly probes the silicon environment. The unhydrolyzed silane, partially hydrolyzed species, fully hydrolyzed silanediol, and various condensed species (dimers, trimers, etc.) all have distinct chemical shifts.[10][12] Tracking the evolution of these peaks over time allows for the elucidation of both hydrolysis and condensation kinetics.[10]

Protocol for FT-IR Spectroscopy

FT-IR spectroscopy is effective for tracking changes in chemical bonds throughout the reaction.[9]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent system (e.g., water/ethanol) with the appropriate catalyst.

  • FT-IR Measurement: Record FT-IR spectra of the solution at regular time intervals using an appropriate cell (e.g., attenuated total reflectance - ATR).

  • Spectral Analysis: Monitor the decrease in the intensity of Si-O-C stretching bands and the appearance and evolution of bands corresponding to Si-OH groups and the broad Si-O-Si stretching of siloxane bridges.[9] The spectra can be deconvoluted to quantify the relative amounts of different species.[9]

Experimental_Workflow prep 1. Solution Preparation (Silane, Solvent, Catalyst) equil 2. Temperature Equilibration in Spectrometer prep->equil init 3. Reaction Initiation (Inject Silane) equil->init acq 4. Time-Resolved Spectral Acquisition (¹H NMR, ²⁹Si NMR, or FT-IR) init->acq analysis 5. Data Analysis (Peak Integration / Deconvolution) acq->analysis kinetics 6. Kinetic Modeling (Determine Rate Constants) analysis->kinetics

Caption: General experimental workflow for kinetic studies.

References

An In-depth Technical Guide to Dimethoxymethylvinylsilane (CAS No. 16753-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane, a versatile organosilicon compound, holds a significant position in materials science and synthetic chemistry. Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows it to act as a crucial coupling agent, crosslinker, and surface modifier. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its spectroscopic data. The information presented herein is intended to support researchers and professionals in leveraging the full potential of this compound in their work.

Chemical Identity and Synonyms

The compound with the CAS number 16753-62-1 is known by several synonyms. Proper identification is crucial for accurate literature searches and regulatory compliance.

Identifier Value
CAS Number 16753-62-1[1]
IUPAC Name Ethenyl(dimethoxy)methylsilane
Synonyms Methyldimethoxyvinylsilane, Vinyldimethoxymethylsilane, Dimethoxy(methyl)vinylsilane, Ethenylmethyldimethoxysilane, Silane, ethenyldimethoxymethyl-

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments and understanding its behavior in various systems.

Property Value Source
Molecular Formula C₅H₁₂O₂Si[1]
Molecular Weight 132.23 g/mol [1]
Appearance Colorless liquid[2]
Density 0.889 g/mL at 25 °C[3]
Boiling Point 103-104 °C[3]
Refractive Index 1.395 @ 20°C[3]
Flash Point 15 °C[3]
Purity ≥ 97%[3]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are provided below. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis route for this compound using a Grignard reagent, a common method for forming silicon-carbon bonds.

Reaction Scheme:

Materials:

  • Vinylmagnesium chloride (1 M solution in THF)

  • Dichloromethyldimethoxysilane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloromethyldimethoxysilane dissolved in anhydrous THF under a nitrogen atmosphere.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. The vinylmagnesium chloride solution is added dropwise from the dropping funnel to the stirred solution of dichloromethyldimethoxysilane over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: The reaction mixture is cooled in an ice bath, and saturated aqueous ammonium chloride solution is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Grignard Reaction cluster_workup Work-up & Purification prep Charge flask with dichloromethyldimethoxysilane in anhydrous THF add_grignard Dropwise addition of vinylmagnesium chloride at 0 °C prep->add_grignard stir Stir at room temperature for 12-16 hours add_grignard->stir quench Quench with saturated aqueous NH4Cl stir->quench extract Extract with diethyl ether quench->extract dry Dry with Na2SO4 and filter extract->dry distill Fractional distillation under reduced pressure dry->distill product product distill->product Pure this compound

Caption: Workflow for the synthesis of this compound.

Formulation of a Silicone-Based Adhesive

This protocol outlines the preparation of a simple, one-component, room-temperature-vulcanizing (RTV) silicone adhesive using this compound as a crosslinking agent.

Materials:

  • α,ω-Dihydroxypolydimethylsiloxane (silicone polymer, viscosity ~1000 cSt)

  • Fumed silica (B1680970) (as a reinforcing filler)

  • This compound (as a crosslinking agent)

  • Dibutyltin (B87310) dilaurate (as a catalyst)

  • Planetary mixer or a similar high-shear mixer

Procedure:

  • Base Formulation: In a planetary mixer, α,ω-dihydroxypolydimethylsiloxane and fumed silica are mixed under vacuum until a homogeneous paste is obtained. This step is crucial for de-airing the mixture and ensuring proper dispersion of the filler.

  • Addition of Crosslinker: this compound is added to the mixture, and mixing is continued under vacuum for a specified period to ensure uniform distribution.

  • Catalyst Incorporation: Finally, the catalyst, dibutyltin dilaurate, is added, and the mixture is stirred for a short period under vacuum to complete the formulation.

  • Packaging: The resulting adhesive is packaged in moisture-proof cartridges. The curing process initiates upon exposure to atmospheric moisture.

Adhesive_Formulation start Start mix_polymer_filler Mix α,ω-dihydroxypolydimethylsiloxane and fumed silica under vacuum start->mix_polymer_filler add_crosslinker Add this compound and mix under vacuum mix_polymer_filler->add_crosslinker add_catalyst Add dibutyltin dilaurate and mix under vacuum add_crosslinker->add_catalyst package Package in moisture-proof cartridges add_catalyst->package end RTV Silicone Adhesive package->end

Caption: Experimental workflow for formulating a silicone adhesive.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are vital for its identification and characterization.

¹H NMR Spectroscopy
Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Si-CH₃~0.15s-
Si-OCH₃~3.55s-
Si-CH=CH₂~5.8-6.2m-

Note: The vinyl proton signals (Si-CH=CH₂) typically appear as a complex multiplet due to geminal, cis, and trans couplings.

¹³C NMR Spectroscopy
Assignment Chemical Shift (ppm)
Si-CH₃~ -6.0
Si-OCH₃~ 50.0
Si-CH=CH₂~ 132.0
Si-CH=CH₂~ 138.0
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity
~3050=C-H stretch (vinyl)Medium
~2970, ~2840C-H stretch (methyl, methoxy)Strong
~1600C=C stretch (vinyl)Medium
~1410C-H bend (vinyl)Medium
~1260Si-CH₃ symmetric deformationStrong
~1090Si-O-C stretchVery Strong
~800Si-C stretchStrong
Mass Spectrometry (MS)
m/z Proposed Fragment
132[M]⁺ (Molecular ion)
117[M - CH₃]⁺
101[M - OCH₃]⁺
75[Si(OCH₃)₂H]⁺

Reactivity and Applications

The reactivity of this compound is primarily dictated by its two functional groups: the vinyl group and the methoxy groups attached to the silicon atom.

  • Hydrolysis and Condensation: The methoxy groups are susceptible to hydrolysis in the presence of water, forming silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of polymers or crosslinked networks. This is the fundamental chemistry behind its use in RTV silicones and as a coupling agent.

  • Hydrosilylation: The vinyl group can participate in hydrosilylation reactions, where a Si-H bond adds across the double bond, typically catalyzed by a platinum complex. This reaction is a powerful tool for creating more complex organosilicon structures.

  • Polymerization: The vinyl group can also undergo free-radical or other types of polymerization.

Due to this versatile reactivity, this compound finds applications in:

  • Adhesives and Sealants: As a crosslinker in RTV silicone formulations.[2]

  • Coatings: To improve adhesion and durability.

  • Silicone Rubber Production: As a crosslinking agent to enhance mechanical properties.[2]

  • Surface Modification: To render surfaces hydrophobic or to introduce reactive sites.

  • Composite Materials: As a coupling agent to improve the bond between organic polymers and inorganic fillers.

Reactivity_Pathway cluster_hydrolysis Hydrolysis & Condensation cluster_vinyl Vinyl Group Reactions start This compound hydrolysis Hydrolysis of -OCH3 groups to -OH start->hydrolysis hydrosilylation Hydrosilylation start->hydrosilylation polymerization Polymerization start->polymerization condensation Condensation of -OH groups to form Si-O-Si bonds hydrolysis->condensation network network condensation->network Polymeric Network/ Crosslinked Material functionalized_silane functionalized_silane hydrosilylation->functionalized_silane Functionalized Organosilane polymer polymer polymerization->polymer Vinyl Polymer

Caption: Key reactivity pathways of this compound.

Conclusion

This compound is a highly valuable and versatile chemical for a wide range of applications, particularly in the field of materials science. Its dual functionality allows for the creation of robust and durable materials with tailored properties. The information provided in this technical guide, from its fundamental properties to detailed experimental considerations, should serve as a valuable resource for scientists and researchers aiming to innovate with this important organosilicon compound.

References

Role of Dimethoxymethylvinylsilane as a silane coupling agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dimethoxymethylvinylsilane as a Silane (B1218182) Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organosilane compound that serves as a critical molecular bridge between organic polymers and inorganic materials.[1][2] Its unique structure, featuring hydrolyzable methoxy (B1213986) groups and a polymer-reactive vinyl group, enables it to significantly enhance interfacial adhesion, leading to improved mechanical strength, durability, and performance of composite materials, adhesives, and coatings.[3][4] This technical guide provides a comprehensive overview of the core mechanisms, applications, and experimental considerations for utilizing this compound as a silane coupling agent.

Chemical and Physical Properties

This compound, also known as methylvinyldimethoxysilane, is a colorless liquid with the chemical formula C₅H₁₂O₂Si.[5][6] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 16753-62-1[7]
Molecular Formula C₅H₁₂O₂Si[3]
Molecular Weight 132.23 g/mol [7]
Appearance Colorless clear liquid[3]
Boiling Point 106 °C[1][7]
Density 0.884 g/mL at 25 °C[1][7]
Refractive Index n20/D 1.395[1][7]
Flash Point 3 °C (closed cup)[8][9]
Synonyms Methyldimethoxyvinylsilane, Vinyldimethoxymethylsilane[3][7]

Core Mechanism of Action

The efficacy of this compound as a coupling agent stems from its dual-reactivity. The process is generally understood through a two-step chemical bonding theory.[10][11]

  • Hydrolysis: The methoxy groups (-OCH₃) attached to the silicon atom readily hydrolyze in the presence of water (often catalyzed by acid or base) to form reactive silanol (B1196071) groups (Si-OH).[10][12]

  • Condensation & Bonding: These silanol groups can then undergo two primary condensation reactions:

    • They form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides.[2][10]

    • The vinyl group (CH₂=CH-) remains available to react and form covalent bonds with the organic polymer matrix, typically through mechanisms like free-radical polymerization during the curing process.[10]

This creates a robust chemical bridge at the organic-inorganic interface, transferring stress efficiently from the polymer matrix to the inorganic filler or substrate.[13]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding Silane This compound CH₂(CH)Si(OCH₃)₂ Silanol Reactive Silanol CH₂(CH)Si(OH)₂ Silane->Silanol Hydrolysis (+2H₂O, -2CH₃OH) Water Water (H₂O) Inorganic Inorganic Substrate (e.g., Glass, Silica) with -OH groups Silanol->Inorganic Forms covalent Si-O-Substrate bonds Polymer Organic Polymer Matrix (e.g., Acrylic, Polyethylene) Silanol->Polymer Vinyl group reacts with polymer backbone Bonded Strong Interfacial Bond caption Core mechanism of this compound as a coupling agent.

Core mechanism of this compound coupling.

Performance Enhancements and Applications

This compound is utilized across various industries to improve material performance.[14]

  • Polymer Composites: It enhances the adhesion between inorganic fillers (e.g., glass fibers, silica) and polymer matrices, leading to composites with superior mechanical properties such as increased tensile and flexural strength.[10]

  • Adhesives and Sealants: The silane acts as an adhesion promoter, improving the bond strength and durability of adhesives and sealants on glass, metal, and other mineral surfaces.[3][15]

  • Coatings and Paints: It is used to promote stronger adhesion of coatings to substrates, thereby enhancing durability, weatherability, and resistance to delamination.[3][10]

  • Surface Modification: It imparts hydrophobicity (water-repellency) to surfaces, a valuable property in electronics, textiles, and construction materials.[4][10][16]

  • Chemical Synthesis: It serves as a monomer for the synthesis of specialized polymers, such as polymethylvinylborosiloxanes.[1][7]

Quantitative Data on Performance Improvement

While specific data for this compound is proprietary to individual formulations, studies on similar vinylsilanes demonstrate significant performance gains. The use of silane coupling agents is a proven method to enhance the mechanical properties of composites.

Property AffectedExpected ImprovementRationale
Tensile Strength Significant IncreaseImproved stress transfer from the polymer matrix to the high-strength inorganic filler.[17][18]
Flexural Strength Significant IncreaseEnhanced interfacial bonding prevents delamination under bending loads.[19]
Impact Strength Moderate to Significant IncreaseStronger interface helps to dissipate impact energy more effectively.[10]
Adhesion Strength Substantial IncreaseDirect covalent bonding at the interface creates a much stronger bond than physical adhesion alone.[13][19]
Wet Mechanical Properties High RetentionThe stable, water-resistant siloxane bonds at the interface prevent water ingress, which would otherwise degrade adhesion.[6]

Role in Drug Development

In the pharmaceutical and drug development sectors, surface modification is crucial for creating effective drug delivery systems. Silane coupling agents are instrumental in functionalizing nanoparticles, such as mesoporous silica nanoparticles (MSNs), for biomedical applications.[1][3][8]

This compound can be used to introduce reactive vinyl groups onto the surface of silica-based nanocarriers.[14] These vinyl groups serve as versatile anchor points for the covalent attachment of various molecules via well-established chemical reactions (e.g., thiol-ene click chemistry).[3][14] This allows for the development of sophisticated drug delivery platforms with functionalities such as:

  • Targeted Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to direct nanoparticles to specific cells or tissues.

  • Controlled Release: Conjugation of stimuli-responsive molecules that release the therapeutic payload in response to specific triggers like pH or enzymes.[8]

  • Enhanced Stability: Attachment of polymers like polyethylene (B3416737) glycol (PEG) to improve colloidal stability and prolong circulation time in the body.

Experimental Protocols

Protocol 1: Surface Treatment of Glass Substrates

This protocol provides a general procedure for modifying the surface of glass slides to improve adhesion or impart hydrophobicity.[10][20]

1. Materials and Reagents:

  • Glass microscope slides

  • Detergent solution (e.g., 1-2% Hellmanex III)

  • Acetone, Isopropanol (B130326) (reagent grade)

  • Deionized (DI) water

  • 95% Ethanol (B145695) / 5% DI Water (v/v) solution

  • Acetic Acid

  • This compound (≥97%)

  • Nitrogen gas for drying

2. Procedure:

  • Step 1: Substrate Cleaning and Activation

    • Immerse glass slides in a detergent solution and sonicate for 20 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in isopropanol for 15 minutes, followed by a final rinse with DI water.

    • Dry the slides under a stream of high-purity nitrogen.

    • To maximize surface hydroxyl groups, treat the slides with oxygen plasma for 3-5 minutes immediately before silanization.

  • Step 2: Silane Solution Preparation

    • In a clean glass container, prepare the 95% ethanol / 5% DI water solution.

    • Adjust the pH of the solution to approximately 4.5-5.5 using a small amount of acetic acid. This catalyzes the hydrolysis of the silane.

    • While stirring vigorously, add this compound to the solution to achieve a final concentration of 2% (v/v).

    • Continue stirring for at least 5-10 minutes to allow for the hydrolysis of methoxy groups to silanol groups. Prepare this solution fresh before use.[10]

  • Step 3: Silanization

    • Immerse the cleaned and activated glass slides into the freshly prepared silane solution.

    • Agitate gently for 1-2 minutes.

    • Remove the slides and rinse briefly with pure ethanol to remove excess, unreacted silane.

  • Step 4: Curing

    • Dry the slides under a nitrogen stream.

    • Place the slides in an oven preheated to 110-120 °C for 20-30 minutes. This step promotes the formation of stable covalent bonds between the silane and the glass surface.[10]

    • Allow slides to cool to room temperature before use. Store in a desiccator.

G cluster_prep 1. Substrate Preparation cluster_silanization 2. Silanization Process cluster_final 3. Finalization Clean Clean Substrate (Detergent, Solvents) Activate Activate Surface (Oxygen Plasma) Clean->Activate Hydrolyze Prepare 2% Silane Solution (Ethanol/Water, pH 4.5-5.5) Allow for Hydrolysis Activate->Hydrolyze Deposit Deposit Silane Layer (Dip Coating, 1-2 min) Hydrolyze->Deposit Rinse Rinse Excess Silane (Ethanol) Deposit->Rinse Cure Cure (110-120°C, 20-30 min) Rinse->Cure Store Store in Desiccator Cure->Store caption Experimental workflow for surface modification using this compound.

Workflow for substrate surface modification.
Protocol 2: Functionalization of Silica Nanoparticles for Drug Delivery

This protocol describes a method for modifying silica nanoparticles (SNPs) with this compound, preparing them for subsequent drug conjugation.[14]

1. Materials and Reagents:

  • Synthesized silica nanoparticles

  • Anhydrous Toluene (B28343) or Ethanol

  • This compound

  • Triethylamine (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

2. Procedure:

  • Step 1: Nanoparticle Dispersion

    • Disperse a known quantity of pre-synthesized, dried silica nanoparticles in anhydrous toluene or ethanol within a round-bottom flask. Sonication may be required to achieve a uniform dispersion.

  • Step 2: Silanization Reaction

    • Add this compound to the nanoparticle suspension. The amount added can be varied to control the density of vinyl groups on the surface.

    • (Optional) Add a catalytic amount of triethylamine.

    • Set up the flask for reflux under an inert atmosphere (e.g., Nitrogen).

    • Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours.

  • Step 3: Purification

    • Allow the reaction mixture to cool to room temperature.

    • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

    • Wash the nanoparticles thoroughly multiple times with fresh toluene or ethanol to remove any unreacted silane and byproducts. Resuspend and centrifuge for each wash step.

  • Step 4: Drying and Storage

    • Dry the final product under vacuum.

    • The resulting vinyl-functionalized nanoparticles are now ready for subsequent conjugation with therapeutic agents or other molecules.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor.[9] It may cause skin, eye, and respiratory irritation.

  • Handling: Use only in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. For operations with a risk of inhalation, use a suitable respirator.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Always consult the Safety Data Sheet (SDS) for the specific product before use.

References

Spectroscopic Analysis of Dimethoxymethylvinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dimethoxymethylvinylsilane (CAS No. 16753-62-1) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the structural elucidation of the molecule through the interpretation of its spectral data and provides detailed experimental protocols for obtaining such spectra.

Introduction

This compound is a versatile organosilane compound with applications in polymer chemistry and as a coupling agent. Its molecular structure, featuring a vinyl group, a methyl group, and two methoxy (B1213986) groups attached to a central silicon atom, gives it unique reactivity. Spectroscopic analysis is crucial for confirming its structure and purity. This guide focuses on ¹H NMR, ¹³C NMR, and FTIR spectroscopy as primary analytical techniques.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Si-CH₃~0.15SingletN/A
Si-OCH₃~3.55SingletN/A
Si-CH=CH₂ (α-proton)~6.10Doublet of Doublets (dd)J(trans) ≈ 20 Hz, J(cis) ≈ 14 Hz
Si-CH=CH₂ (β-proton, cis)~5.85Doublet of Doublets (dd)J(cis) ≈ 14 Hz, J(gem) ≈ 4 Hz
Si-CH=CH₂ (β-proton, trans)~5.95Doublet of Doublets (dd)J(trans) ≈ 20 Hz, J(gem) ≈ 4 Hz

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
Si-CH₃~ -5.0
Si-OCH₃~ 50.0
Si-CH=CH₂~ 132.0
Si-CH=CH₂~ 138.0

Table 3: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
~3050=C-H stretch (vinyl)Medium
~2970, ~2840C-H stretch (methyl, methoxy)Strong
~1600C=C stretch (vinyl)Medium
~1410=C-H in-plane bend (vinyl)Medium
~1260Si-CH₃ symmetric deformationStrong
~1080Si-O-C stretchStrong
~960=C-H out-of-plane bend (vinyl)Strong
~800Si-C stretchMedium

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The solvent should be of high purity to avoid extraneous signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon environment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a benchtop FTIR spectrometer.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or clean salt plates.

    • Collect the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and record their wavenumbers (in cm⁻¹).

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Prepare NMR Sample (in CDCl3 with TMS) Sample->Prep_NMR Prep_FTIR Prepare FTIR Sample (Neat Liquid on ATR) Sample->Prep_FTIR Acquire_1H Acquire 1H NMR Spectrum Prep_NMR->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Prep_NMR->Acquire_13C Acquire_FTIR Acquire FTIR Spectrum Prep_FTIR->Acquire_FTIR Process_NMR Process NMR Data (FT, Phasing, Referencing) Acquire_1H->Process_NMR Acquire_13C->Process_NMR Process_FTIR Process FTIR Data (Background Subtraction) Acquire_FTIR->Process_FTIR Analyze_1H Analyze 1H NMR (Chemical Shift, Integration, Multiplicity) Process_NMR->Analyze_1H Analyze_13C Analyze 13C NMR (Chemical Shift) Process_NMR->Analyze_13C Analyze_FTIR Analyze FTIR (Characteristic Frequencies) Process_FTIR->Analyze_FTIR Correlate Correlate All Spectral Data Analyze_1H->Correlate Analyze_13C->Correlate Analyze_FTIR->Correlate Structure Structural Elucidation Correlate->Structure

Caption: Workflow for the Spectroscopic Analysis of this compound.

Thermal Stability and Degradation of Dimethoxymethylvinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethylvinylsilane (DMDMVS) is a bifunctional organosilane compound utilized in a variety of applications, notably as a coupling agent and a precursor for silicone-based materials. Its performance and longevity in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of this compound, drawing upon data from analogous vinylalkoxysilanes to present a predictive analysis. This document details potential thermal decomposition temperatures, degradation products, and the mechanisms governing its breakdown. Furthermore, it furnishes detailed experimental protocols for the characterization of its thermal properties, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Introduction

This compound (CH₂=CHSi(CH₃)(OCH₃)₂) is a versatile organosilicon compound that finds application as a crosslinking agent, adhesion promoter, and a monomer for the synthesis of specialized polymers.[1][2] Its utility in high-performance materials necessitates a thorough understanding of its behavior at elevated temperatures. The thermal stability of DMDMVS dictates its processing window and service lifetime in applications such as composites, adhesives, and coatings. Thermal degradation can lead to a loss of mechanical and chemical integrity, and the generation of volatile organic compounds. This guide aims to provide a detailed technical overview of the thermal properties and degradation mechanisms of this compound to aid researchers and professionals in its effective application and in the development of new materials.

Thermal Stability Analysis

Due to a lack of specific publicly available thermal analysis data for this compound, this section presents representative data based on the closely related and extensively studied compound, Vinyltrimethoxysilane (VTMS), and general knowledge of alkoxysilane thermal behavior. These values should be considered illustrative and may vary for DMDMVS.

Quantitative Thermal Degradation Data (Illustrative)

The following table summarizes the expected thermal degradation profile of a vinylalkoxysilane like this compound when subjected to thermogravimetric analysis (TGA) in an inert atmosphere.

ParameterValue (Illustrative)Description
Onset Decomposition Temperature (T_onset) 200 - 250 °CThe temperature at which significant thermal degradation begins.
Temperature at 5% Mass Loss (T₅) 220 - 270 °CA common metric for the initiation of thermal decomposition.
Temperature at Maximum Decomposition Rate (T_max) 250 - 350 °CThe temperature at which the rate of mass loss is highest.
Final Decomposition Temperature (T_final) 400 - 500 °CThe temperature at which the primary degradation phase is complete.
Residual Mass @ 600 °C 10 - 20%The remaining mass, typically a silicon-containing ceramic-like residue.
Differential Scanning Calorimetry (DSC) Data (Illustrative)

DSC analysis can provide insights into the energetic changes occurring during heating.

ParameterValue (Illustrative)Description
Glass Transition Temperature (T_g) Not ApplicableAs a small molecule, it does not exhibit a glass transition.
Crystallization Temperature (T_c) Not Typically ObservedGenerally does not crystallize upon cooling.
Melting Temperature (T_m) Not ApplicableRemains liquid at low temperatures.
Decomposition Enthalpy (ΔH_d) -150 to -250 J/gThe heat released during the exothermic decomposition process.

Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a complex series of reactions involving the cleavage of its various bonds. The primary degradation pathways are likely to involve the vinyl, methyl, and methoxy (B1213986) groups attached to the silicon atom.

A proposed logical relationship for the initial degradation steps is visualized below.

G Proposed Initial Degradation Steps of DMDMVS cluster_0 Initial Bond Cleavage cluster_1 Primary Radical Formation DMDMVS This compound (CH₂=CHSi(CH₃)(OCH₃)₂) Si_Vinyl Si-Vinyl Bond Cleavage DMDMVS->Si_Vinyl Si_Methyl Si-Methyl Bond Cleavage DMDMVS->Si_Methyl Si_Methoxy Si-Methoxy Bond Cleavage DMDMVS->Si_Methoxy Vinyl_Radical Vinyl Radical (•CH=CH₂) Si_Vinyl->Vinyl_Radical DMDMVS_Radical1 Dimethoxymethylsilyl Radical (•Si(CH₃)(OCH₃)₂) Si_Vinyl->DMDMVS_Radical1 Methyl_Radical Methyl Radical (•CH₃) Si_Methyl->Methyl_Radical DMDMVS_Radical2 Vinyldimethoxysilyl Radical (CH₂=CHSi•(OCH₃)₂) Si_Methyl->DMDMVS_Radical2 Methoxy_Radical Methoxy Radical (•OCH₃) Si_Methoxy->Methoxy_Radical DMDMVS_Radical3 Vinyl(methyl)methoxysilyl Radical (CH₂=CHSi(CH₃)•(OCH₃)) Si_Methoxy->DMDMVS_Radical3 G TGA Experimental Workflow start Start prep Sample Preparation (5-10 mg liquid in crucible) start->prep tga TGA Instrument Setup (Inert Atmosphere, 10°C/min) prep->tga run Run TGA Experiment (25°C to 900°C) tga->run data Data Acquisition (Mass vs. Temperature) run->data analysis Data Analysis (TGA/DTG curves) data->analysis end End analysis->end G Py-GC/MS Experimental Workflow start Start sample Sample Introduction (0.1-1 µL liquid) start->sample pyrolysis Pyrolysis (e.g., 500°C, Helium) sample->pyrolysis gc Gas Chromatography (Separation) pyrolysis->gc ms Mass Spectrometry (Detection & Identification) gc->ms analysis Data Analysis (Library Search, Interpretation) ms->analysis end End analysis->end

References

An In-depth Technical Guide to the Solubility of Dimethoxymethylvinylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethoxymethylvinylsilane ((CH₃)Si(OCH₃)₂CH=CH₂) is a bifunctional molecule featuring a reactive vinyl group and hydrolyzable methoxy (B1213986) groups. This dual functionality allows it to act as a bridge between organic polymers and inorganic materials, enhancing adhesion and improving the mechanical and thermal properties of composites.[1] Its utility is prominent in the manufacturing of adhesives, sealants, coatings, and as a crosslinking agent. The solubility of this silane (B1218182) in organic solvents is a critical parameter that dictates its handling, reaction kinetics, and the homogeneity of formulations.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a relatively nonpolar compound with a polar silicon-oxygen backbone, is expected to exhibit good solubility in a range of nonpolar and moderately polar aprotic organic solvents. Its solubility in protic solvents, particularly alcohols, may be influenced by the potential for transesterification reactions. Analogous compounds, such as vinyltrimethoxysilane, are known to be soluble in solvents like ethanol, acetone, isopropanol, benzene, and toluene, while being insoluble in water.[2][3]

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure. Note: This data is illustrative and not based on direct experimental measurement for this compound.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Aprotic HexaneSolubleSimilar nonpolar characteristics.
TolueneSolubleAromatic solvent capable of dissolving nonpolar compounds.
Polar Aprotic AcetoneSolubleGood general-purpose solvent for moderately polar compounds.
Tetrahydrofuran (THF)SolubleEther solvent with good solvating power for a range of compounds.
Ethyl AcetateSolubleEster solvent with moderate polarity.
Polar Protic EthanolSoluble (with potential reactivity)Likely soluble, but transesterification with the methoxy groups is possible.
IsopropanolSoluble (with potential reactivity)Similar to ethanol, potential for reaction exists.
WaterInsolubleThe hydrophobic vinyl and methyl groups limit aqueous solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and quality control. The following are detailed methodologies for assessing the solubility of this compound.

Qualitative Solubility Assessment (Visual Method)

This method provides a rapid preliminary assessment of solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Small glass vials with caps

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • Add 1 mL of the selected organic solvent to a clean, dry glass vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Visually inspect the mixture against a light source.

  • Record the observation as:

    • Miscible: A single, clear, homogeneous phase is observed.

    • Partially Soluble: Two phases are present, but the volume of the solute phase has noticeably decreased.

    • Insoluble: Two distinct, separate layers are observed with no apparent change in volume.

Diagram of Experimental Workflow: Qualitative Solubility Assessment

G Qualitative Solubility Assessment Workflow start Start add_solvent Add 1 mL of Solvent to Vial start->add_solvent add_silane Add 1 mL of this compound add_solvent->add_silane mix Cap and Vortex for 30s add_silane->mix observe Visually Inspect Mixture mix->observe record Record Observation (Miscible, Partially Soluble, Insoluble) observe->record end End record->end G Quantitative Gravimetric Solubility Determination Workflow start Start prepare_solution Prepare Supersaturated Solution (Excess Silane in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) prepare_solution->equilibrate filter_solution Filter Supernatant equilibrate->filter_solution transfer_solution Transfer Known Volume to Pre-weighed Evaporation Dish filter_solution->transfer_solution evaporate_solvent Evaporate Solvent in Oven transfer_solution->evaporate_solvent weigh_residue Cool and Weigh Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility (g/100 mL) weigh_residue->calculate_solubility end End calculate_solubility->end G Logical Workflow for this compound in Polymer Synthesis silane This compound (Monomer) dissolution Dissolution of Monomers in Solvent silane->dissolution co_monomer Co-monomer (e.g., Boric Acid) co_monomer->dissolution solvent Organic Solvent (e.g., Toluene) solvent->dissolution polycondensation Polycondensation Reaction (Catalyst, Heat) dissolution->polycondensation polymer_solution Polymer Solution polycondensation->polymer_solution purification Purification (e.g., Precipitation, Filtration) polymer_solution->purification final_polymer Final Polymer (e.g., PMVB) purification->final_polymer

References

Methodological & Application

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Dimethoxymethylvinylsilane for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) have emerged as a versatile platform for a myriad of biomedical applications, most notably in the realm of drug delivery. Their high surface area, tunable pore size, biocompatibility, and well-established surface chemistry make them ideal candidates for carrying therapeutic payloads. Surface modification of these nanoparticles is a critical step to impart desired functionalities, such as enhanced stability, controlled drug release, and targeted delivery.

This document provides a comprehensive guide to the surface modification of silica nanoparticles using dimethoxymethylvinylsilane. The introduction of vinyl groups onto the silica surface provides a reactive handle for the subsequent covalent attachment of therapeutic agents, targeting moieties, and polymers. This can be achieved through various chemical strategies, including the highly efficient thiol-ene "click" chemistry.[1][2] These application notes detail the synthesis of silica nanoparticles via the Stöber method, their subsequent surface functionalization with this compound, and protocols for drug loading and release studies.

Data Presentation

The following tables summarize key parameters and properties of vinyl-functionalized silica nanoparticles, providing a reference for expected outcomes.

Table 1: Synthesis Parameters for Silica Nanoparticles (Stöber Method)

ParameterRangeReference
TEOS Concentration0.1 - 0.5 M[3]
Ammonia (25% aq.) Concentration0.3 - 1.5 M[3]
Water Concentration2.0 - 11.0 M[3]
Ethanol (B145695) (Solvent)To final volume[3]
Reaction Temperature25 - 60 °C[3]

Table 2: Parameters for Surface Modification with Vinyl Silane

ParameterRange/ValueReference
Silica Nanoparticle Concentration5 mg/mL in ethanol[4]
SiO₂:Vinyl Silane Weight Ratio1:0.01 to 1:0.1[4]
Reaction TemperatureRoom Temperature - 70 °C[3]
Reaction Time3 - 24 hours[3]

Table 3: Characterization of Bare vs. Vinyl-Functionalized Silica Nanoparticles

PropertyBare Silica NanoparticlesVinyl-Functionalized Silica NanoparticlesReference
Zeta Potential (pH 7) -15 to -30 mVSlightly less negative than bare SNPs[3]
Particle Size (DLS) Varies with synthesisSlight increase after modification[3]
FTIR Characteristic Peaks Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹)Above peaks + C=C stretching (~1600 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹)[5]
TGA Weight Loss Minimal loss due to dehydroxylationAdditional weight loss corresponding to the decomposition of vinyl groups[6][7]

Table 4: Representative Drug Loading and Release Data for Functionalized Silica Nanoparticles

Nanoparticle SystemModel DrugDrug Loading Capacity (% w/w)Cumulative Release after 72h (%)pH of Release MediumReference
Mesoporous Silica Nanoparticles (MSNs)Doxorubicin~15%~40%5.0[8]
Mesoporous Silica Nanoparticles (MSNs)Doxorubicin~15%~30%7.4[8]
Poly-L-Histidine Functionalized MSNsDoxorubicin~25%~23%5.0[8]
Poly-L-Histidine Functionalized MSNsDoxorubicin~25%~18%7.4[8]
Hollow Mesoporous Silica NanoparticlesRhodamine B10.44%Not SpecifiedNot Specified[9]

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.[10][11][12]

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide according to the desired parameters (see Table 1).

  • Stir the mixture vigorously at a constant temperature (e.g., room temperature).

  • Rapidly add the required volume of TEOS to the stirring solution.

  • Continue stirring for at least 12 hours. The solution will become turbid as the silica nanoparticles form.

  • Collect the silica nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the nanoparticles by repeated cycles of centrifugation and redispersion in fresh ethanol (3 times) and then deionized water to remove unreacted reagents.

  • The purified silica nanoparticles can be stored as a suspension in ethanol.

Protocol 2: Surface Modification with this compound

This protocol details the post-synthesis grafting of vinyl groups onto the surface of the prepared silica nanoparticles. Note: This protocol is adapted for this compound from general silanization procedures for similar vinylsilanes like vinyltrimethoxysilane (B1682223) (VTMS) or vinyltriethoxysilane (B1683064) (VTES).[4][13]

Materials:

Procedure:

  • Disperse a known concentration of the purified silica nanoparticles in anhydrous ethanol or toluene (e.g., 5 mg/mL).

  • To the stirred nanoparticle suspension, add the desired amount of this compound (refer to Table 2 for ratios).

  • For catalyzed reactions, a small amount of triethylamine can be added.

  • The reaction can be carried out at room temperature with stirring for 12-24 hours, or under reflux for several hours (e.g., 12 hours) in an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with ethanol or toluene to remove any unreacted silane. This is typically done through multiple centrifugation and redispersion cycles.

  • Dry the modified nanoparticles under vacuum for further use or characterization.

Protocol 3: Characterization of Vinyl-Functionalized Silica Nanoparticles

To confirm the successful surface modification, the following characterization techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of vinyl functional groups.[5]

    • Procedure: Acquire spectra of dried nanoparticle samples. Look for characteristic peaks of C=C stretching (~1600 cm⁻¹) and C-H stretching of the vinyl group (~3000-3100 cm⁻¹), in addition to the Si-O-Si backbone (~1100 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic functional groups grafted onto the silica surface.[6][7]

    • Procedure: Heat a known amount of the dried nanoparticle sample under a controlled atmosphere (e.g., nitrogen) and measure the weight loss as a function of temperature. The weight loss at higher temperatures corresponds to the decomposition of the vinyl groups.

  • Dynamic Light Scattering (DLS) and Zeta Potential: To determine the hydrodynamic diameter, size distribution, and surface charge of the nanoparticles.[3]

    • Procedure: Disperse a small amount of the nanoparticle sample in deionized water or a suitable buffer and analyze using a DLS instrument. A slight increase in size and a change in zeta potential are expected after surface modification.

Protocol 4: Drug Loading onto Vinyl-Functionalized Silica Nanoparticles

This protocol provides a general method for loading a therapeutic agent onto the surface-modified nanoparticles. The drug can be loaded via physical adsorption or covalent conjugation.

A. Physical Adsorption: [13]

Materials:

  • Vinyl-functionalized silica nanoparticles

  • Drug of interest

  • Appropriate solvent for the drug

Procedure:

  • Disperse the vinyl-functionalized silica nanoparticles in a suitable solvent.

  • Dissolve the drug in a compatible solvent.

  • Add the drug solution to the nanoparticle suspension and stir for an extended period (e.g., 24 hours) at room temperature.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles under vacuum.

B. Covalent Conjugation via Thiol-Ene "Click" Chemistry: [1][2]

This method is suitable for thiol-containing drugs or drugs modified with a thiol linker.

Materials:

  • Vinyl-functionalized silica nanoparticles

  • Thiol-modified drug

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA) or thermal initiator (e.g., azobisisobutyronitrile - AIBN)

  • An appropriate solvent (e.g., ethanol, DMSO)

Procedure:

  • Disperse the vinyl-functionalized silica nanoparticles in the chosen solvent.

  • Add the thiol-modified drug to the suspension.

  • Add the initiator to the mixture.

  • For photo-initiated reactions, expose the mixture to UV light (e.g., 365 nm) for a specified time. For thermally initiated reactions, heat the mixture to the appropriate temperature (e.g., 70°C) for several hours.

  • After the reaction, collect the drug-conjugated nanoparticles by centrifugation.

  • Thoroughly wash the nanoparticles with the solvent to remove unreacted drug and initiator.

  • Dry the drug-conjugated nanoparticles under vacuum.

Protocol 5: In Vitro Drug Release Study

This protocol describes a method to evaluate the release profile of the loaded drug from the nanoparticles.[13][14]

Materials:

  • Drug-loaded silica nanoparticles

  • Release medium (e.g., phosphate-buffered saline - PBS at physiological pH 7.4 and acidic pH 5.5 to simulate tumor microenvironments)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium.

  • Place the suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the external solution and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

G cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_modification Surface Modification cluster_drug_loading Drug Loading reagents TEOS, Ethanol, Water, Ammonia mixing Mixing and Stirring reagents->mixing hydrolysis Hydrolysis and Condensation mixing->hydrolysis snps Silica Nanoparticles hydrolysis->snps purification1 Centrifugation and Washing snps->purification1 purified_snps Purified Silica Nanoparticles purification1->purified_snps add_silane Add this compound purified_snps->add_silane reaction Silanization Reaction add_silane->reaction vinyl_snps Vinyl-Functionalized SNPs reaction->vinyl_snps purification2 Centrifugation and Washing vinyl_snps->purification2 functionalized_snps Vinyl-Functionalized SNPs purification2->functionalized_snps add_drug Add Thiol-Modified Drug & Initiator functionalized_snps->add_drug click_reaction Thiol-Ene Click Reaction add_drug->click_reaction drug_loaded_snps Drug-Loaded SNPs click_reaction->drug_loaded_snps purification3 Centrifugation and Washing drug_loaded_snps->purification3

Caption: Experimental workflow for synthesis and drug loading.

G SNP Silica Nanoparticle Core Si-OH Vinyl_SNP Vinyl-Functionalized SNP Si-O-Si-CH=CH₂ SNP->Vinyl_SNP + this compound Drug_Conjugate Drug-Conjugated SNP Si-O-Si-CH₂-CH₂-S-Drug Vinyl_SNP->Drug_Conjugate + Thiol-Drug (Thiol-Ene Click)

Caption: Surface modification and drug conjugation scheme.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces using Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of surfaces to impart hydrophobicity is a critical process in a multitude of scientific and industrial applications, ranging from the development of self-cleaning coatings and moisture-resistant electronics to the creation of advanced biomedical devices and drug delivery systems. Dimethoxymethylvinylsilane is a versatile organosilane compound that serves as an effective agent for rendering surfaces hydrophobic.[1] Its molecular structure allows for the formation of a durable, low-surface-energy coating that repels water.

This document provides detailed protocols for the application of this compound to create hydrophobic surfaces, along with key performance data and visualizations to guide researchers and professionals in achieving desired surface properties. The methoxy (B1213986) groups of the silane (B1218182) react with hydroxyl groups present on many inorganic surfaces, such as glass or silicon wafers, to form stable covalent bonds. The vinyl group can then be further functionalized or act as a reactive site for subsequent surface treatments.

Key Performance Metrics: Quantitative Data

The primary metric for quantifying the hydrophobicity of a surface is the static water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[2] While specific data for this compound is not widely published, the following table summarizes typical contact angles achievable on silicon dioxide (SiO₂) substrates using a closely related compound, Vinyl trimethoxy silane (VTMS). This data provides a reasonable expectation of the performance of vinyl-functionalized silanes in creating hydrophobic surfaces.

The data demonstrates that by varying the ratio of the silane to the substrate, a wide range of hydrophobicities can be achieved, even reaching superhydrophobic levels (contact angle > 150°).[3]

Precursor SystemDeposition MethodSubstrateSilane:Substrate Ratio (VTMS:SiO₂)Average Water Contact Angle (°)
Vinyl trimethoxy silane (VTMS)Solution-basedSiO₂0:1105
Vinyl trimethoxy silane (VTMS)Solution-basedSiO₂7:1125
Vinyl trimethoxy silane (VTMS)Solution-basedSiO₂8.5:1143
Vinyl trimethoxy silane (VTMS)Solution-basedSiO₂10:1154
Vinyl trimethoxy silane (VTMS)Solution-basedSiO₂11.5:1145

Table 1: Representative water contact angles on SiO₂ surfaces modified with Vinyl trimethoxy silane (VTMS) at different silane-to-substrate ratios. This data is presented as an illustrative example of the performance of vinyl-functionalized silanes.[3]

Experimental Protocols

Two primary methods for the application of this compound are detailed below: a solution-based deposition and a chemical vapor deposition (CVD) method. The choice of method will depend on the substrate, desired coating uniformity, and available equipment.

Protocol 1: Solution-Based Deposition

This method is suitable for a wide range of substrates and is relatively straightforward to implement in a standard laboratory setting.

Materials:

  • This compound

  • Anhydrous toluene (B28343) or other suitable organic solvent

  • Substrate (e.g., glass slides, silicon wafers)

  • Detergent

  • Deionized water

  • Ethanol (B145695)

  • Nitric acid (5 N) for intensive cleaning (optional)

  • Beakers and petri dishes

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly wash the substrate with detergent and water.

    • Rinse with copious amounts of deionized water.

    • Rinse with ethanol to remove organic residues.

    • For a more rigorous cleaning, immerse the substrate in 5 N nitric acid overnight, followed by extensive rinsing with deionized water.

    • Dry the substrate in an oven at 110-120°C for at least 1 hour to ensure a dry surface and the presence of hydroxyl groups.

  • Silanization Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry beaker. The optimal concentration may need to be determined empirically for a specific application.

  • Surface Treatment:

    • Immerse the cleaned and dried substrate in the silanization solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can improve the uniformity of the coating.

  • Rinsing and Curing:

    • Remove the substrate from the silanization solution.

    • Rinse thoroughly with fresh anhydrous toluene to remove any unreacted silane.

    • Rinse with ethanol.

    • Cure the coated substrate in an oven at 80-120°C for 30-60 minutes to promote the formation of a stable siloxane layer.

  • Characterization:

    • After cooling to room temperature, the hydrophobicity of the surface can be assessed by measuring the static water contact angle.

Protocol 2: Chemical Vapor Deposition (CVD)

CVD is a more controlled method that can produce highly uniform and thin coatings, which is particularly advantageous for complex geometries and sensitive substrates.

Materials:

  • This compound

  • Substrate

  • CVD reactor or a vacuum chamber with heating capabilities

  • Vacuum pump

Procedure:

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1 (Step 1) to ensure a reactive surface.

  • CVD Process:

    • Place the cleaned substrate in the CVD chamber.

    • Place a container with a small amount of this compound in the chamber, separate from the substrate.

    • Evacuate the chamber to a base pressure of <1 Torr.

    • Heat the substrate to a temperature between 50-120°C to promote the reaction.

    • Gently heat the this compound reservoir to increase its vapor pressure, allowing the silane vapor to fill the chamber.

    • Allow the deposition to proceed for 4-24 hours. The optimal time will depend on the desired coating thickness and hydrophobicity.

  • Post-Deposition Treatment:

    • Turn off the heating to both the substrate and the silane reservoir and allow the chamber to cool to room temperature.

    • Vent the chamber with an inert gas (e.g., nitrogen or argon).

    • Remove the coated substrate.

  • Characterization:

    • Measure the static water contact angle to determine the hydrophobicity of the surface.

Visualizations

To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_char Characterization Cleaning Cleaning (Detergent, DI Water, Ethanol) Drying Drying (Oven at 110-120°C) Cleaning->Drying Solution Solution Deposition (1-5% Silane in Toluene) Drying->Solution Vapor Vapor Deposition (CVD at 50-120°C) Drying->Vapor Rinsing Rinsing (Toluene, Ethanol) Solution->Rinsing Characterization Contact Angle Measurement Vapor->Characterization Curing Curing (Oven at 80-120°C) Rinsing->Curing Curing->Characterization

Caption: Experimental workflow for creating hydrophobic surfaces.

signaling_pathway Substrate Substrate with -OH groups Condensation Condensation Substrate->Condensation Silane This compound (CH2=CH)Si(CH3)(OCH3)2 Hydrolysis Hydrolysis (Reaction with trace water) Silane->Hydrolysis Silanol Reactive Silanol (CH2=CH)Si(CH3)(OH)2 Hydrolysis->Silanol Silanol->Condensation HydrophobicSurface Hydrophobic Surface with Covalent Si-O-Si bonds Condensation->HydrophobicSurface

Caption: Simplified reaction mechanism of silanization.

References

Application Note: Dimethoxymethylvinylsilane as a Versatile Crosslinking Agent for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicone elastomers are widely utilized in the medical, pharmaceutical, and electronics industries due to their excellent biocompatibility, thermal stability, and tunable mechanical properties. The performance of these elastomers is critically dependent on their three-dimensional crosslinked network. Dimethoxymethylvinylsilane is a versatile crosslinking agent due to its dual functionality: a vinyl group capable of participating in platinum-catalyzed addition reactions, and two methoxy (B1213986) groups that can undergo hydrolysis and condensation reactions. This dual-cure capability allows for the formulation of highly adaptable silicone systems, including Room Temperature Vulcanizing (RTV) and Heat-Curing elastomers, with tailored properties.

This document provides detailed protocols and application data for using this compound as a crosslinking agent in both addition-cure and condensation-cure silicone elastomer formulations.

Mechanism of Action

This compound can induce crosslinking through two primary pathways:

  • Addition Cure (Hydrosilylation): The vinyl group (-CH=CH₂) on the silane (B1218182) reacts with a hydride group (Si-H) on a polysiloxane backbone in the presence of a platinum catalyst.[1][2] This reaction is fast, forms no byproducts, and is ideal for creating high-purity elastomers for medical applications.[3][4]

  • Condensation Cure (Moisture Cure): The methoxy groups (-OCH₃) are hydrolytically unstable and react with atmospheric moisture to form reactive silanol (B1196071) groups (Si-OH).[5][6] These silanols then condense with other silanol or methoxy groups to form stable siloxane (Si-O-Si) crosslinks, releasing methanol (B129727) as a byproduct.[6] This mechanism is common in RTV sealants and coatings.[7][8]

The presence of both functional groups allows for hybrid formulations or sequential curing processes to achieve unique material properties.

Diagram of Curing Pathways

G cluster_addition Addition Cure Pathway (Hydrosilylation) cluster_condensation Condensation Cure Pathway (Moisture Cure) A_Polymer Vinyl-Terminated Polysiloxane A_Product Crosslinked Elastomer (No Byproducts) A_Polymer->A_Product A_Crosslinker Si-H Functional Crosslinker A_Crosslinker->A_Product A_Catalyst Platinum Catalyst (e.g., Karstedt's) A_Catalyst->A_Product C_MVS This compound (as crosslinker) C_Hydrolysis Hydrolysis: Formation of Silanols C_MVS->C_Hydrolysis C_Polymer Silanol-Terminated Polysiloxane C_Condensation Condensation: Si-O-Si Bond Formation C_Polymer->C_Condensation C_Moisture Atmospheric Moisture (H₂O) C_Moisture->C_Hydrolysis C_Hydrolysis->C_Condensation C_Product Crosslinked Elastomer C_Condensation->C_Product C_Byproduct Methanol Byproduct C_Condensation->C_Byproduct MVS_Start This compound MVS_Start->A_Polymer Vinyl Group Participation MVS_Start->C_MVS Methoxy Group Participation G start Start weigh Weigh Components (Parts A & B) start->weigh mix Mix Part A and Part B (e.g., 1:1 ratio) weigh->mix degas Degas Mixture Under Vacuum mix->degas pour Pour into Mold degas->pour cure Cure in Oven (e.g., 120°C for 10 min) pour->cure postcure Optional Post-Cure (e.g., 150°C for 4 hours) cure->postcure characterize Characterization (ASTM D412, D2240) postcure->characterize end End characterize->end

References

Application Notes and Protocols for Dimethoxymethylvinylsilane (DMOVS) Grafting on Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of polymer films is a critical process in various fields, including biomedical devices, drug delivery systems, and advanced materials. Grafting functional molecules like Dimethoxymethylvinylsilane (DMOVS) onto polymer surfaces can significantly alter their properties, such as wettability, adhesion, and biocompatibility, without affecting the bulk characteristics of the material. This document provides a detailed, step-by-step guide for the surface grafting of DMOVS onto polymer films, primarily focusing on a plasma-activation followed by a solution-based grafting method. The protocols outlined below are intended to serve as a comprehensive resource for researchers and professionals in the field.

The process involves the activation of the polymer surface using plasma treatment to create reactive sites. This is followed by the covalent bonding of DMOVS to these activated sites from a solution. The vinyl group of DMOVS can then be utilized for further functionalization, while the methoxy (B1213986) groups can hydrolyze to form silanol (B1196071) groups, which can crosslink to form a stable polysiloxane layer.

Experimental Protocols

This section details the necessary steps for cleaning the polymer substrate, activating its surface via plasma treatment, performing the DMOVS grafting, and conducting post-grafting characterization.

Materials and Equipment

Materials:

Equipment:

  • Plasma cleaner/reactor

  • Schlenk line or glovebox for inert atmosphere handling

  • Glass reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Ultrasonic bath

  • FTIR-ATR spectrometer

  • Contact angle goniometer

  • X-ray Photoelectron Spectrometer (XPS) - optional, for advanced surface elemental analysis

Step-by-Step Grafting Procedure

2.1. Substrate Cleaning:

  • Cut the polymer film into the desired dimensions for your experiment.

  • Place the polymer films in a beaker with isopropanol.

  • Sonicate for 15 minutes in an ultrasonic bath to remove surface contaminants.

  • Rinse the films thoroughly with deionized water.

  • Dry the films completely under a stream of high-purity nitrogen gas.

  • Store the cleaned films in a desiccator or a clean, dry environment before plasma treatment.

2.2. Surface Activation via Plasma Treatment:

Plasma treatment is employed to introduce reactive functional groups (e.g., hydroxyl, carboxyl) on the inert polymer surface, which will serve as anchor points for the silane (B1218182).[1]

  • Place the cleaned and dried polymer films into the chamber of the plasma reactor.

  • Evacuate the chamber to a base pressure of approximately 0.2 Pa.[2]

  • Introduce a process gas, such as Argon or Oxygen, into the chamber.

  • Ignite the plasma at a specified power and for a set duration. Typical parameters can be found in the table below.

  • After treatment, vent the chamber with nitrogen gas and remove the activated polymer films.

  • Use the plasma-activated films for grafting as soon as possible, as the surface can restructure and lose its reactivity over time.[3]

Table 1: Representative Plasma Treatment Parameters for Polymer Film Activation

ParameterValueReference
Process GasArgon or Oxygen[1]
Pressure0.2 Pa[2]
RF Power100 - 200 W[2]
Treatment Time15 - 120 seconds[2]

2.3. Solution-Based DMOVS Grafting:

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the methoxy groups of DMOVS.

  • Prepare a grafting solution of DMOVS in anhydrous toluene. A typical concentration range is 1-5% (v/v).

  • Place the plasma-activated polymer films in a clean, dry glass reaction vessel.

  • Add the DMOVS grafting solution to the vessel, ensuring the films are fully submerged.

  • Heat the solution to a temperature between 60-80°C and stir gently for 2-4 hours.

  • After the reaction period, remove the films from the grafting solution.

  • Rinse the grafted films thoroughly with fresh toluene to remove any unreacted DMOVS.

  • Perform a final rinse with isopropanol and dry the films under a stream of nitrogen.

  • For hydrolysis and condensation of the methoxy groups to form a crosslinked siloxane layer, the films can be exposed to ambient moisture for 24 hours or cured in an oven at 80-100°C for 1 hour.

Characterization of DMOVS Grafted Films

3.1. Fourier Transform Infrared Spectroscopy (FTIR-ATR):

FTIR-ATR is a powerful technique to confirm the successful grafting of DMOVS onto the polymer surface.

  • Obtain a background spectrum of the clean, unmodified polymer film.

  • Acquire the spectrum of the DMOVS-grafted film.

  • Look for the appearance of new characteristic peaks corresponding to the silane graft.

Table 2: Characteristic FTIR-ATR Peaks for DMOVS Grafting

Wavenumber (cm⁻¹)Assignment
~1080-1090Si-O-C stretching
~1190Si-O-C stretching
~1020-1040Si-O-Si stretching (after hydrolysis and condensation)
~1600C=C stretching from the vinyl group
~800Si-C stretching

Note: The exact peak positions may vary slightly depending on the polymer substrate and the extent of hydrolysis and condensation.

3.2. Water Contact Angle Measurement:

This measurement quantifies the change in surface wettability (hydrophilicity/hydrophobicity) after DMOVS grafting.

  • Measure the static water contact angle on the unmodified polymer film.

  • Measure the static water contact angle on the DMOVS-grafted film.

  • A change in the contact angle indicates successful surface modification. The nature of the change (increase or decrease) will depend on the initial hydrophobicity of the polymer and the orientation of the grafted DMOVS molecules.

Table 3: Illustrative Water Contact Angle Data

SampleWater Contact Angle (°)
Unmodified Polyethylene Film95 ± 3
DMOVS-grafted Polyethylene Film75 ± 4
Unmodified Polypropylene Film102 ± 3
DMOVS-grafted Polypropylene Film80 ± 5

Note: These are representative values and will vary based on specific process conditions and the base polymer.

3.3. X-ray Photoelectron Spectroscopy (XPS):

XPS provides quantitative elemental analysis of the surface, confirming the presence of silicon from the grafted DMOVS.

  • Acquire a survey spectrum of the unmodified polymer film.

  • Acquire a survey spectrum of the DMOVS-grafted film.

  • Compare the elemental compositions, looking for the appearance of Si 2s and Si 2p peaks.

Table 4: Representative XPS Elemental Composition Data

SampleC 1s (at. %)O 1s (at. %)Si 2p (at. %)
Unmodified Polyethylene Film99.50.50
DMOVS-grafted Polyethylene Film85.29.85.0

Note: Atomic percentages are illustrative and depend on grafting density and surface coverage.

Visualizations

Experimental Workflow

DMOVS_Grafting_Workflow Experimental Workflow for DMOVS Grafting cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_grafting Grafting cluster_characterization Characterization clean Polymer Film Cleaning (Sonication in Isopropanol) dry1 Drying (Nitrogen Stream) clean->dry1 plasma Plasma Treatment (Ar or O2 Plasma) dry1->plasma graft Solution Grafting (DMOVS in Toluene) plasma->graft rinse Rinsing (Toluene, Isopropanol) graft->rinse dry2 Drying (Nitrogen Stream) rinse->dry2 cure Curing/Hydrolysis (Ambient Moisture or Oven) dry2->cure ftir FTIR-ATR cure->ftir wca Water Contact Angle cure->wca xps XPS cure->xps

Caption: Workflow for DMOVS grafting on polymer films.

Chemical Pathway

DMOVS_Reaction_Pathway Simplified Reaction Pathway of DMOVS Grafting Polymer Polymer Surface ActivatedPolymer Activated Polymer Surface (with -OH groups) Polymer->ActivatedPolymer Plasma Treatment GraftedPolymer Grafted Polymer Surface ActivatedPolymer->GraftedPolymer Grafting Reaction DMOVS DMOVS (CH2=CH-Si(OCH3)2CH3) DMOVS->GraftedPolymer HydrolyzedGraft Hydrolyzed Graft (-Si(OH)2CH3) GraftedPolymer->HydrolyzedGraft Hydrolysis (+H2O) CrosslinkedLayer Crosslinked Polysiloxane Layer HydrolyzedGraft->CrosslinkedLayer Condensation (-H2O)

Caption: Simplified DMOVS grafting and crosslinking pathway.

References

Application Notes and Protocols: Dimethoxymethylvinylsilane in the Synthesis of Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane is a versatile organosilane that serves as a crucial precursor in the synthesis of hybrid organic-inorganic materials. Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable methoxy (B1213986) groups, allows for the formation of covalently linked networks that bridge the gap between organic polymers and inorganic silica-based structures. This dual functionality makes it an ideal candidate for creating materials with tailored properties, including enhanced thermal stability, improved mechanical strength, and specific surface characteristics.[1] These hybrid materials are finding increasing applications in diverse fields such as coatings, adhesives, and the development of advanced nanocomposites for biomedical applications.[1]

The sol-gel process is a widely employed method for the synthesis of these hybrid materials, offering a low-temperature route to produce homogeneous, high-purity materials.[2] The process involves the hydrolysis and condensation of the silane (B1218182) precursor to form a sol, which subsequently evolves into a gel—a three-dimensional solid network encapsulating the solvent. This document provides detailed application notes and experimental protocols for the synthesis of hybrid organic-inorganic materials using this compound.

Key Applications

The unique properties of this compound-based hybrid materials lend themselves to a variety of applications:

  • High-Performance Coatings: The incorporation of the siloxane network enhances the thermal and chemical resistance of organic polymers, leading to durable protective coatings.

  • Adhesives and Sealants: The ability to form strong covalent bonds with both organic and inorganic surfaces improves the adhesion and durability of sealants and adhesives.[1]

  • Surface Modification: The vinyl groups on the surface of the hybrid material can be further functionalized, allowing for the attachment of bioactive molecules or tailoring of surface properties like hydrophobicity.

  • Nanocomposites: this compound can be used to functionalize the surface of nanoparticles, improving their dispersion in polymer matrices and enhancing the overall mechanical properties of the resulting nanocomposite.[1]

  • Biomedical Materials: The biocompatibility of silica-based materials, combined with the ability to functionalize the organic component, opens avenues for applications in drug delivery and tissue engineering.

Experimental Protocols

Protocol 1: Synthesis of a Hybrid Organic-Inorganic Coating via Sol-Gel Process

This protocol details the synthesis of a hybrid organic-inorganic coating material using this compound and a co-precursor, tetraethoxysilane (TEOS), via a sol-gel process. The vinyl groups introduced by this compound can be subsequently used for further polymerization or functionalization.

Materials:

  • This compound (DMDVS)

  • Tetraethoxysilane (TEOS)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

  • Substrate for coating (e.g., glass slide, silicon wafer)

Equipment:

  • Magnetic stirrer with hotplate

  • Round bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Spin coater or dip coater

  • Oven

Procedure:

  • Sol Preparation:

    • In a round bottom flask, combine this compound and tetraethoxysilane in the desired molar ratio (e.g., 1:1).

    • Add absolute ethanol to the flask to act as a solvent. A typical starting point is a 1:4 molar ratio of total silanes to ethanol.

    • Begin stirring the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis:

    • In a separate beaker, prepare an acidic water solution by mixing deionized water and 0.1 M hydrochloric acid. The molar ratio of water to the total number of moles of silanes should be controlled (e.g., 1.5:1 for partial hydrolysis).

    • Transfer the acidic water solution to a dropping funnel.

    • Add the acidic water solution dropwise to the stirred silane-ethanol mixture over a period of 30 minutes.

    • After the addition is complete, allow the mixture to stir at room temperature for 2 hours to facilitate hydrolysis.

  • Condensation:

    • Increase the temperature of the mixture to 60°C and let it reflux for 24 hours. This step promotes the condensation of the hydrolyzed silane molecules to form a sol.

  • Coating Deposition:

    • After cooling the sol to room temperature, it is ready for coating.

    • Spin Coating: Dispense a small amount of the sol onto the center of the substrate. Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 30 seconds) to obtain a uniform thin film.

    • Dip Coating: Immerse the substrate into the sol and withdraw it at a constant speed. The thickness of the coating can be controlled by the withdrawal speed.

  • Drying and Curing:

    • Dry the coated substrate in an oven at 80°C for 1 hour to remove the solvent.

    • For further cross-linking of the vinyl groups, the coating can be cured at a higher temperature (e.g., 150-200°C) or by exposure to UV radiation in the presence of a photoinitiator.

Data Presentation

The properties of hybrid materials synthesized using vinyl silanes can be tailored by adjusting the composition and synthesis conditions. The following tables summarize representative quantitative data for similar vinyl silane-based hybrid materials.

Table 1: Mechanical Properties of Vinyl Silane-Based Hybrid Materials

Material CompositionTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Starch-PVA blend~25--[1]
Starch-PVA blend + Vinyltrimethoxysilane~45--[1]
Silicone Rubber (unfilled)--~115[3]
Silicone Rubber + 10 wt% Vinyl-functionalized SiO2--~137[3]
Epoxy Resin-~2.5~5[4]
Epoxy Resin + 5 wt% Silane-modified Silica-~3.5~4[4]

Table 2: Thermal Properties of Vinyl Silane-Based Hybrid Materials

Material CompositionOnset Decomposition Temperature (TGA, °C)Char Yield at 600°C (%)Reference
Polyurethane~300< 5[5]
Polyurethane + 0.5 wt% Graphene~320~10[5]
Silicone Rubber~483 (T10)~59 (R1000)[3]
Silicone Rubber + 10 wt% Vinyl-functionalized SiO2~512 (T10)~78 (R1000)[3]
Vinyl Ester/Polyurethane IPN~350~15[6]

Note: The data presented are representative values from the literature for similar systems and may vary depending on the specific experimental conditions.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Sol-Gel Synthesis of Hybrid Coating prep Sol Preparation (DMDVS + TEOS in Ethanol) hydrolysis Hydrolysis (Add H2O/HCl) prep->hydrolysis Stirring condensation Condensation (Reflux at 60°C) hydrolysis->condensation Heating coating Coating Deposition (Spin or Dip Coating) condensation->coating Cooling drying Drying (80°C) coating->drying curing Curing (Heat or UV) drying->curing characterization Material Characterization curing->characterization

Caption: Workflow for the sol-gel synthesis of a hybrid organic-inorganic coating.

G cluster_reaction Signaling Pathway: Hydrolysis and Condensation Reactions DMDVS This compound (CH2=CH-Si(CH3)(OCH3)2) hydrolyzed_DMDVS Hydrolyzed DMDVS (CH2=CH-Si(CH3)(OH)2) DMDVS->hydrolyzed_DMDVS Hydrolysis TEOS Tetraethoxysilane (Si(OC2H5)4) hydrolyzed_TEOS Hydrolyzed TEOS (Si(OH)4) TEOS->hydrolyzed_TEOS Hydrolysis H2O Water (H2O) + Catalyst (H+) sol Sol Formation (Oligomeric Species) hydrolyzed_DMDVS->sol Condensation hydrolyzed_TEOS->sol Condensation gel Gel Network (-Si-O-Si- linkages with -CH=CH2 and -CH3 groups) sol->gel Further Condensation & Gelation

Caption: Key chemical reactions in the sol-gel process of this compound and TEOS.

References

Application Notes and Protocols for Biomedical Applications of Dimethoxymethylvinylsilane-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with organosilanes is a cornerstone of modern nanobiotechnology, enabling the precise tailoring of nanoparticle surfaces for a vast array of biomedical applications. Dimethoxymethylvinylsilane (DMDMVS) is a particularly valuable reagent for this purpose. Its vinyl group provides a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, and polymers via robust chemistries like thiol-ene "click" reactions and free-radical polymerization. This surface modification enhances the stability, biocompatibility, and targeting specificity of nanoparticles, making them highly effective vehicles for drug delivery, bioimaging, and diagnostics.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of silica (B1680970) nanoparticles (SNPs), their subsequent surface functionalization with this compound, and the loading of therapeutic agents.

Data Presentation

The successful functionalization of nanoparticles with this compound and their subsequent loading with therapeutic agents can be quantitatively assessed through various characterization techniques. The following tables summarize typical data obtained from such analyses.

Table 1: Physicochemical Properties of Bare vs. DMDMVS-Functionalized Silica Nanoparticles

ParameterBare Silica Nanoparticles (SNPs)DMDMVS-Functionalized SNPs (VSNPs)
Hydrodynamic Diameter (nm) 101.9 ± 1.5115.3 ± 2.1
Polydispersity Index (PDI) 0.0650.082
Zeta Potential (mV) -23.4-18.7
Surface Area (m²/g) 1263987
Pore Size (nm) 2.52.3
Pore Volume (cm³/g) 1.050.89

Data compiled from representative studies on functionalized silica nanoparticles.[1][4]

Table 2: Doxorubicin (DOX) Loading and Release from DMDMVS-Functionalized Silica Nanoparticles

ParameterValue
Drug Loading Capacity (wt%) 8.5%
Encapsulation Efficiency (%) 75%
Cumulative Release at pH 7.4 (72h) ~18%
Cumulative Release at pH 5.0 (72h) ~23%

Data adapted from studies on drug release from functionalized mesoporous silica nanoparticles.[5]

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of uniform silica nanoparticles, which serve as the core for subsequent functionalization.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes or graduated cylinders

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • In a round-bottom flask, combine 65 mL of ethanol and 3 mL of deionized water.

  • Add 10 mL of ammonia solution to the ethanol-water mixture and stir vigorously for 15 minutes at 40°C.

  • Rapidly add 5 mL of TEOS dropwise to the stirring solution.

  • Continue stirring the reaction mixture at 40°C overnight. The solution will become turbid as the silica nanoparticles form.

  • Collect the nanoparticles by centrifugation.

  • Wash the collected nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this washing step three times to remove unreacted reagents.

  • Dry the purified silica nanoparticles in an oven at 60-80°C overnight.

Protocol 2: Surface Functionalization with this compound (DMDMVS)

This protocol details the covalent attachment of vinyl groups to the surface of the synthesized silica nanoparticles.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Sonication bath

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Disperse the dried silica nanoparticles in anhydrous toluene in a round-bottom flask to achieve a homogeneous suspension. Sonication may be used to aid dispersion.

  • Add this compound to the nanoparticle suspension. The amount of silane (B1218182) can be varied to control the degree of surface functionalization.

  • (Optional) Add a small amount of triethylamine to catalyze the reaction.

  • Reflux the mixture with stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the vinyl-functionalized silica nanoparticles (VSNPs) by centrifugation.

  • Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted silane.

  • Dry the modified nanoparticles under vacuum.

Protocol 3: Characterization of DMDMVS-Functionalized Nanoparticles

A comprehensive characterization is essential to confirm successful functionalization.

a) Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of vinyl groups on the silica surface.

  • Procedure: Acquire FTIR spectra of both bare and functionalized nanoparticles.

  • Expected Result: Look for characteristic peaks corresponding to C=C stretching of the vinyl group (around 1630 cm⁻¹).

b) Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Purpose: To determine the hydrodynamic size, size distribution (PDI), and surface charge of the nanoparticles.

  • Procedure: Disperse the nanoparticles in a suitable solvent (e.g., deionized water or ethanol) and analyze using a DLS instrument.

  • Expected Result: An increase in hydrodynamic diameter and a change in zeta potential upon functionalization are indicative of successful surface modification.

Protocol 4: Drug Loading onto DMDMVS-Functionalized Nanoparticles

This protocol provides a general method for loading a therapeutic agent onto the VSNPs.

Materials:

  • DMDMVS-functionalized silica nanoparticles (VSNPs)

  • Drug of interest (e.g., Doxorubicin)

  • Appropriate solvent for the drug

Procedure:

  • Disperse the VSNPs in a suitable solvent.

  • Dissolve the drug in a compatible solvent.

  • Add the drug solution to the nanoparticle suspension and stir for 24 hours at room temperature to allow for drug loading through physical adsorption. For covalent conjugation to the vinyl groups, additional reagents and specific reaction conditions (e.g., thiol-ene reaction) would be required.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any unloaded drug.

  • Dry the drug-loaded nanoparticles.

Protocol 5: In Vitro Drug Release Study

This protocol is used to evaluate the release profile of the loaded drug from the VSNPs.

Materials:

  • Drug-loaded VSNPs

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.0)

  • Dialysis membrane

Procedure:

  • Disperse a known amount of drug-loaded VSNPs in a specific volume of PBS inside a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS at the desired pH and temperature (e.g., 37°C), with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[1]

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Synthesis cluster_1 Surface Functionalization cluster_2 Biomedical Application TEOS TEOS Stober Stöber Method TEOS->Stober Ethanol, NH4OH, H2O SNPs Silica Nanoparticles (SNPs) Stober->SNPs Centrifugation & Washing SNPs_input SNPs DMDMVS DMDMVS Reaction Reflux DMDMVS->Reaction Anhydrous Toluene VSNPs Vinyl-Functionalized SNPs (VSNPs) Reaction->VSNPs Centrifugation & Washing SNPs_input->Reaction VSNPs_input VSNPs Drug Drug Loading Drug Loading Drug->Loading Solvent DrugLoadedNPs Drug-Loaded VSNPs Loading->DrugLoadedNPs Centrifugation & Washing VSNPs_input->Loading Release In Vitro Release DrugLoadedNPs->Release PBS (pH 7.4 or 5.0)

Caption: Workflow for the synthesis, functionalization, and drug loading of nanoparticles.

Cellular Uptake of Functionalized Nanoparticles

G cluster_cell Cell cluster_pathway Endocytosis NP Functionalized Nanoparticle Membrane Cell Membrane NP->Membrane Binding Vesicle Endocytic Vesicle Membrane->Vesicle Internalization Endosome Early Endosome Vesicle->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release (Cytoplasm) Endosome->Release Endosomal Escape Lysosome->Release Degradation & Release

Caption: Generalized pathway for the cellular uptake of functionalized nanoparticles.[6][7]

References

Application of Dimethoxymethylvinylsilane in Controlled Radical Polymerization: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethoxymethylvinylsilane is a versatile monomer that holds significant promise in the development of advanced materials. Its unique structure, featuring a polymerizable vinyl group and hydrolyzable methoxysilane (B1618054) functionalities, allows for the synthesis of polymers with tailored properties and the potential for subsequent modification or crosslinking. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. This document provides detailed application notes and hypothetical protocols for the polymerization of this compound using these advanced methods.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a robust CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains. This process allows for the controlled growth of polymer chains, resulting in polymers with low dispersity.

Application Notes:
  • Catalyst System: A common catalyst system for ATRP is Cu(I)Br complexed with a nitrogen-based ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The choice of ligand is crucial for tuning the catalyst activity and ensuring controlled polymerization.

  • Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is typically used as the initiator. The initiator determines the starting point for polymer chain growth.

  • Solvent: A non-protic solvent that can dissolve the monomer, polymer, and catalyst complex is required. Toluene (B28343) or anisole (B1667542) are suitable choices.

  • Temperature: The reaction temperature influences the rate of polymerization and the equilibrium between active and dormant species. A typical starting point would be in the range of 60-90 °C.

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture as it can quench the radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.

Hypothetical Experimental Protocol for ATRP:
  • Reagent Preparation:

    • This compound (monomer)

    • Cu(I)Br (catalyst)

    • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Toluene (solvent)

  • Reaction Setup:

    • To a Schlenk flask, add Cu(I)Br (e.g., 0.1 mmol).

    • Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with nitrogen three times.

    • In a separate, dry Schlenk flask, add this compound (e.g., 10 mmol), toluene (e.g., 5 mL), and PMDETA (e.g., 0.1 mmol).

    • Deoxygenate this mixture by three freeze-pump-thaw cycles.

    • Using a degassed syringe, add the initiator, EBiB (e.g., 0.1 mmol), to the monomer solution.

  • Polymerization:

    • Transfer the monomer/initiator/ligand solution to the Schlenk flask containing the Cu(I)Br catalyst via a degassed syringe.

    • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion using ¹H NMR or GC.

  • Termination and Purification:

    • Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry under vacuum to a constant weight.

Hypothetical Data Summary for ATRP of this compound
Entry[M]:[I]:[Cu(I)]:[L]Temp (°C)Time (h)Conversion (%)Mn ( g/mol , theory)Mn ( g/mol , GPC)Đ (Mw/Mn)
1100:1:1:170465858082001.15
2200:1:1:17087219008185001.18
3100:1:1:19028010560101001.20

Note: This data is hypothetical and for illustrative purposes only.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is another versatile CRP technique that employs a chain transfer agent (CTA) to mediate the polymerization. This method offers excellent control over molecular weight and is tolerant to a wide range of functional groups.

Application Notes:
  • Chain Transfer Agent (CTA): The choice of CTA is critical and depends on the monomer being polymerized. For vinylsilanes, a trithiocarbonate-based CTA such as S,S-dibenzyl trithiocarbonate (B1256668) could be a suitable starting point.

  • Initiator: A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or 2,2'-azobis(2-methylpropionitrile), is used to generate radicals.

  • Solvent: A non-protic solvent like toluene, dioxane, or anisole is typically used.

  • Temperature: The reaction temperature is chosen based on the decomposition kinetics of the initiator (e.g., 60-80 °C for AIBN).

  • Monomer to CTA Ratio: The ratio of monomer to CTA determines the target molecular weight of the polymer.

Hypothetical Experimental Protocol for RAFT Polymerization:
  • Reagent Preparation:

    • This compound (monomer)

    • S,S-dibenzyl trithiocarbonate (CTA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Toluene (solvent)

  • Reaction Setup:

    • In a Schlenk tube, dissolve this compound (e.g., 10 mmol), S,S-dibenzyl trithiocarbonate (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in toluene (e.g., 5 mL).

    • Deoxygenate the solution by purging with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization:

    • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the desired period.

    • Monitor monomer conversion by taking samples periodically and analyzing via ¹H NMR or GC.

  • Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol).

    • Isolate the polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to further purify.

    • Dry the final polymer under vacuum.

Hypothetical Data Summary for RAFT Polymerization of this compound
Entry[M]:[CTA]:[I]Temp (°C)Time (h)Conversion (%)Mn ( g/mol , theory)Mn ( g/mol , GPC)Đ (Mw/Mn)
1100:1:0.270675990095001.12
2200:1:0.270128221648208001.15
3100:1:0.28048811616112001.18

Note: This data is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the general workflows for ATRP and RAFT polymerizations.

ATRP_Workflow cluster_prep Reagent Preparation & Setup cluster_poly Polymerization cluster_purify Termination & Purification reagents Prepare Monomer, Initiator, Ligand, Solvent deoxygenate_mix Deoxygenate Monomer Mixture reagents->deoxygenate_mix catalyst Prepare Catalyst (Cu(I)Br) in Schlenk Flask deoxygenate_cat Deoxygenate Catalyst catalyst->deoxygenate_cat mix Combine Monomer Mixture and Catalyst deoxygenate_cat->mix deoxygenate_mix->mix react Heat and Stir at Desired Temperature mix->react monitor Monitor Conversion (NMR/GC) react->monitor terminate Terminate by Exposing to Air monitor->terminate Desired Conversion Reached remove_cat Remove Catalyst (Alumina Column) terminate->remove_cat precipitate Precipitate Polymer remove_cat->precipitate dry Dry Polymer precipitate->dry RAFT_Workflow cluster_prep Reagent Preparation & Setup cluster_poly Polymerization cluster_purify Purification reagents Prepare Monomer, CTA, Initiator, Solvent setup Combine Reagents in Schlenk Tube reagents->setup deoxygenate Deoxygenate Mixture setup->deoxygenate react Heat and Stir at Desired Temperature deoxygenate->react monitor Monitor Conversion (NMR/GC) react->monitor cool Cool to Room Temperature monitor->cool Desired Time Reached precipitate1 Precipitate Polymer cool->precipitate1 reprecipitate Re-dissolve and Re-precipitate precipitate1->reprecipitate dry Dry Polymer reprecipitate->dry

Application Notes and Protocols: Utilizing Dimethoxymethylvinylsilane in Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiol-ene click chemistry has emerged as a highly efficient and versatile tool in chemical synthesis and materials science.[1] This reaction involves the addition of a thiol (R-SH) to an alkene (an 'ene'), typically proceeding via a free-radical mechanism to form a stable thioether linkage.[2][3] Key advantages of this "click" reaction include high yields, rapid reaction rates under mild conditions, stereoselectivity, and a high tolerance for various functional groups.[2]

Organosilicon compounds, particularly vinylsilanes like dimethoxymethylvinylsilane, serve as valuable substrates in thiol-ene reactions.[4] The vinyl group provides a reactive site for the thiol addition, while the dimethoxymethylsilyl group offers a handle for subsequent transformations, such as hydrolysis and condensation to form siloxane (Si-O-Si) networks or to graft onto surfaces.[5][6] This unique combination makes this compound a powerful building block for researchers, scientists, and drug development professionals in creating functionalized monomers, advanced polymers, hybrid materials, and for surface modification applications.[4][5]

Reaction Mechanism: Free-Radical Thiol-Ene Addition

The thiol-ene reaction can proceed through two primary mechanisms: free-radical addition and Michael addition.[2] For non-activated alkenes like vinylsilanes, the free-radical pathway is predominant. This process is typically initiated by UV light or thermal radical initiators and involves a three-step chain reaction: initiation, propagation, and termination.[2][7] The reaction results in an anti-Markovnikov addition of the thiol to the vinyl group.[2]

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (hv, Δ) RSH R'-SH (Thiol) Initiator->RSH H• abstraction RS_Radical R'-S• (Thiyl Radical) Vinylsilane Vinylsilane (H₂C=CH-Si(OMe)₂Me) RS_Radical->Vinylsilane Addition Carbon_Radical Carbon-Centered Radical (R'-S-CH₂-C•H-Si(OMe)₂Me) RSH2 R'-SH (Thiol) Carbon_Radical->RSH2 Chain Transfer (H• abstraction) Product Thioether Product (R'-S-CH₂-CH₂-Si(OMe)₂Me) Termination Radical Combination (e.g., R'-S-S-R') Carbon_Radical->Termination RS_Radical2 R'-S• (Thiyl Radical) RS_Radical2->Termination

Caption: Free-radical mechanism of the thiol-ene click reaction with a vinylsilane.

Applications in Research and Development

The functional thioether-alkoxysilanes synthesized from this compound are versatile intermediates for numerous applications.

  • Surface Modification : The resulting alkoxysilane can be grafted onto hydroxyl-rich surfaces (e.g., glass, silica, metal oxides) to alter surface properties such as hydrophobicity, biocompatibility, or to immobilize specific molecules.[5]

  • Polymer and Materials Synthesis : These functionalized silanes can act as monomers or cross-linkers in the synthesis of advanced polymers, including silicones and organic-inorganic hybrid materials.[6] This is particularly useful for creating materials with tailored refractive indices, thermal stability, or mechanical properties.[8][9]

  • Drug Development and Bioconjugation : Thiol-ene chemistry is widely used to create hydrogels for controlled drug delivery and tissue engineering.[10] By choosing thiols with biocompatible or bioactive functional groups (e.g., peptides, carbohydrates), this compound can be incorporated into materials for biomedical applications.[1][11]

Applications reagents This compound + Thiol (R-SH) reaction Thiol-Ene Click Reaction reagents->reaction product Functional Alkoxysilane (R-S-CH₂CH₂-Si(OMe)₂Me) reaction->product app1 Functional Silane Synthesis product->app1 app2 Polymer & Material Synthesis product->app2 app3 Bioconjugation & Drug Delivery product->app3 sub_app1a Surface Modification (e.g., Silica, Glass) app1->sub_app1a sub_app2a Silicone Network Formation app2->sub_app2a sub_app2b Organic-Inorganic Hybrids app2->sub_app2b sub_app3a Hydrogel Formation app3->sub_app3a sub_app3b Bio-functional Surfaces app3->sub_app3b

Caption: Logical overview of applications derived from thiol-ene functionalized this compound.

Experimental Protocols

This section provides a general protocol for the photoinitiated thiol-ene reaction between this compound and a functional thiol.

Materials and Equipment:

  • This compound

  • Functional Thiol (e.g., 1-dodecanethiol, 3-mercaptopropionic acid, 3-(trimethoxysilyl)propane-1-thiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, UV-transparent solvent (e.g., Tetrahydrofuran (THF), Methanol)

  • Schlenk flask or quartz reaction vessel

  • Magnetic stirrer and stir bar

  • UV lamp (e.g., medium-pressure mercury lamp, ~365 nm)

  • Rotary evaporator

  • Nitrogen or Argon source for inert atmosphere

Protocol: General Photoinitiated Thiol-Ene Coupling

  • Preparation : In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired thiol (1.0 - 1.1 eq) in anhydrous THF. A typical concentration is 0.1-0.5 M.

  • Initiator Addition : Add the photoinitiator, DMPA (1-5 mol% relative to the vinylsilane). Stir the mixture at room temperature until the initiator is fully dissolved.

  • Irradiation : Place the reaction vessel under a UV lamp. Irradiate the stirred mixture at room temperature. Reaction progress can be monitored by ¹H NMR or GC-MS by observing the disappearance of the vinyl protons.

  • Reaction Time : Continue irradiation for 2-6 hours. Reactions often go to completion within this timeframe.[12][13]

  • Solvent Removal : Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product is often of high purity.[12] If necessary, further purification can be achieved by vacuum distillation or column chromatography.

  • Characterization : Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ²⁹Si NMR, and mass spectrometry.

Workflow step1 1. Reagent Preparation - Add Vinylsilane & Thiol to flask - Dissolve in anhydrous THF - Maintain inert atmosphere step2 2. Initiator Addition - Add DMPA (1-5 mol%) - Stir until dissolved step1->step2 step3 3. UV Irradiation - Irradiate with UV lamp (365 nm) - Stir at room temperature - Time: 2-6 hours step2->step3 step4 4. Monitoring - Track disappearance of vinyl peaks - Methods: ¹H NMR, GC-MS step3->step4 step5 5. Work-up - Remove solvent via rotary evaporation step3->step5 step6 6. Purification (Optional) - Vacuum distillation or - Column chromatography step5->step6 step7 7. Analysis - Characterize product - Methods: NMR, MS step6->step7

Caption: General experimental workflow for photoinitiated thiol-ene reactions.

Quantitative Data Summary

The thiol-ene reaction with vinylsilanes is known for its high efficiency. The following table summarizes representative data from literature for similar reactions, demonstrating the typical conditions and high yields that can be expected.

Vinylsilane CompoundThiol CompoundInitiator (mol%)ConditionsTime (h)Yield (%)Reference
Dimethyl(vinyl)silane3-(trimethoxysilyl)propane-1-thiolPhotoinitiatedUV, THF, RT497[12]
Dimethyl(vinyl)silane1-DodecanethiolAIBN (thermal)85 °C, neat496[12]
Vinyl-terminated Dendrimer2-MercaptoethanolBenzophenoneUV, THF/MeOH, RT2-4>95 (Qual.)[13]
Poly(ferrocenylmethylvinylsilane)DodecanethiolDMPAUV, THF, RT-Quantitative[9]
Allyltriethoxysilane1-OctanethiolDMPA (0.1%)UV, neat, RT< 0.5>99[5]
Poly(ethylene glycol) diacrylatePentaerythritol tetrakis(3-mercaptopropionate)PhotoinitiatedUV, Toluene, RT-Gel formation[14]

Note: "RT" denotes room temperature. Yields are typically high to quantitative.

References

Application Notes and Protocols for Vapor Phase Deposition of Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethoxymethylvinylsilane is a versatile organosilane precursor used for creating thin films and surface modifications through vapor phase deposition techniques. This process is crucial for researchers, scientists, and drug development professionals who require precise control over surface properties for applications such as biocompatible coatings, microfluidic devices, and functionalized substrates for cell culture or drug delivery systems. Vapor phase deposition offers a solvent-free method to produce uniform and high-quality monolayers.[1] This document provides a detailed experimental setup and protocol for the vapor phase deposition of this compound.

Experimental Principles

Vapor phase deposition of organosilanes relies on the volatilization of the liquid precursor, which then reacts with hydroxyl groups present on the substrate surface to form a stable, covalently bonded siloxane layer (-Si-O-Substrate).[2] This process is typically carried out in a vacuum chamber to control the partial pressure of the organosilane and minimize contamination.[1] Key process parameters that influence the quality and characteristics of the deposited film include substrate preparation, chamber pressure, deposition time, and temperature. For this compound, the vinyl group provides a reactive site for further functionalization, while the methoxy (B1213986) groups react with the surface hydroxyls.

Quantitative Data from Organosilane Vapor Deposition Studies

The following table summarizes typical experimental parameters reported for the vapor phase deposition of various organosilanes. While specific conditions for this compound may require optimization, these values provide a strong starting point for experimental design.

Organosilane PrecursorDeposition MethodChamber PressureDeposition TimeChamber TemperatureSubstrateReference/Source
Unspecified OrganosilaneVapor Deposition~100 mTorr30 minNot SpecifiedGeneral--INVALID-LINK--[1]
Un-ionized OrganosilaneVapor Deposition0.5 - 5 Torr15 - 60 min50 - 120 °CGlass Slides--INVALID-LINK--[3]
DimethoxydimethylsilanePECVD400 - 500 mTorr6 - 10 minNot SpecifiedEVOH Film--INVALID-LINK--[4]
DimethyldimethoxysilaneCounter-diffusion CVDNot SpecifiedNot Specified650 °Cγ-alumina--INVALID-LINK--[5]
Fluoroalkyl silanesVapor DepositionAtmospheric or Evacuated5 - 20 min100 - 160 °C (annealing)Silicon/PDMS--INVALID-LINK--[6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the vapor phase deposition process for this compound.

VaporPhaseDepositionWorkflow cluster_prep Substrate Preparation cluster_deposition Vapor Phase Deposition cluster_post Post-Deposition Clean Solvent Cleaning (Acetone, Isopropanol, DI Water) Activate Surface Activation (Piranha Clean or O2 Plasma) Clean->Activate Dry Drying (Nitrogen Stream) Activate->Dry Load Load Substrate and Precursor into Vacuum Chamber Dry->Load Evacuate Evacuate Chamber (e.g., to ~100 mTorr) Load->Evacuate Vaporize Vaporize this compound Evacuate->Vaporize Deposit Surface Reaction and Film Formation (e.g., 30-60 min) Vaporize->Deposit Vent Vent Chamber with Inert Gas Deposit->Vent Remove Remove Coated Substrate Vent->Remove Cure Optional: Curing/Annealing (e.g., 80-150°C) Remove->Cure Characterize Surface Characterization (Contact Angle, Ellipsometry, XPS) Cure->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Dimethoxymethylvinylsilane Hydrolysis Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of Dimethoxymethylvinylsilane. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and quantitative data to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the hydrolysis rate of this compound?

A1: The hydrolysis of this compound is a multi-step process involving the conversion of methoxy (B1213986) groups (Si-OCH₃) to silanol (B1196071) groups (Si-OH). The rate of this reaction is primarily controlled by several key factors:

  • pH of the medium: The hydrolysis rate is slowest at a neutral pH (around 7) and is significantly accelerated by both acidic and basic catalysts.[1][2][3]

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[4][5]

  • Concentration: Higher concentrations of the silane (B1218182) and water can lead to a faster hydrolysis rate.[5]

  • Catalysts: Specific acid or base catalysts can be used to precisely control the reaction rate. Organometallic catalysts are also known to be effective.[2]

  • Solvent System: The polarity and type of solvent can influence the reaction kinetics.[4]

Q2: Why is my this compound hydrolysis reaction proceeding too slowly?

A2: A slow hydrolysis rate is most commonly due to the reaction conditions being at or near a neutral pH. To accelerate the reaction, consider adjusting the pH to an acidic range (e.g., 3-5) or a basic range.[2] Additionally, ensure the temperature is appropriate for the desired reaction speed; gently warming the reaction mixture can increase the rate. Insufficient water or poor mixing can also be a cause.

Q3: My silane solution turned cloudy or formed a gel prematurely. What is the cause and how can I prevent it?

A3: Cloudiness or premature gelation indicates that the condensation of the newly formed silanol groups (Si-OH) into siloxane networks (Si-O-Si) is occurring too rapidly. The same factors that accelerate hydrolysis (pH, temperature, concentration) also promote condensation.[5] To prevent this:

  • Control the pH: While acidic conditions speed up hydrolysis, very low or high pH can excessively accelerate condensation. An optimal pH is often found in the mildly acidic range.

  • Lower the Concentration: Using a more dilute solution of the silane can slow down the rate of condensation.[5]

  • Control the Temperature: Avoid excessively high temperatures, as they will accelerate both hydrolysis and condensation.

  • Use Freshly Prepared Solutions: Hydrolyzed silane solutions have a limited pot-life and should ideally be used within a few hours of preparation.[5]

Q4: What is the effect of the vinyl group on the hydrolysis rate of this compound?

A4: The vinyl group attached to the silicon atom is weakly electron-withdrawing. This electronic effect can make the silicon atom slightly more susceptible to nucleophilic attack by water, which can influence the hydrolysis rate.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or slow hydrolysis rate pH of the solution is near neutral (pH 7).Adjust the pH to an acidic range (e.g., 3-5) with an acid like acetic acid, or to a basic range.
Low reaction temperature.Increase the reaction temperature. A general rule is that the rate doubles for every 10°C increase.
Insufficient water or poor mixing.Ensure adequate water is present and that the solution is well-stirred to promote contact between reactants.
Premature gelation or precipitation pH is too acidic or too basic, leading to rapid condensation.Optimize the pH to balance the hydrolysis and condensation rates. Often a mildly acidic pH is a good starting point.
High concentration of this compound.Use a more dilute solution of the silane.
High reaction temperature.Lower the reaction temperature to slow down the condensation reaction.
Solution prepared too far in advance.Prepare the hydrolyzed silane solution fresh and use it within a few hours.
Incomplete Hydrolysis Insufficient reaction time.Allow the reaction to proceed for a longer duration. Monitor the reaction progress using techniques like FTIR or NMR.
Steric hindrance from other molecules in the solution.Consider the overall composition of your reaction mixture.

Quantitative Data

Table 1: Expected Influence of pH on Hydrolysis Rate

pH Range Relative Hydrolysis Rate Notes
< 4FastAcid-catalyzed hydrolysis dominates.[1][3]
4 - 6ModerateRate decreases as pH approaches neutral.
7SlowestThe uncatalyzed reaction is at its minimum rate.[2]
> 8FastBase-catalyzed hydrolysis dominates.[1][3]

Table 2: Expected Influence of Temperature on Hydrolysis Rate

Temperature Relative Hydrolysis Rate Notes
Low (e.g., 10°C)Slow
Room Temperature (e.g., 25°C)Baseline
Elevated (e.g., 40°C)FastThe rate generally follows the Arrhenius equation, increasing with temperature.[4][5]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by ¹H NMR Spectroscopy

Objective: To quantitatively monitor the hydrolysis of this compound by observing the disappearance of the methoxy protons and the appearance of methanol (B129727) protons.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Suitable deuterated solvent (e.g., acetone-d₆)

  • Acid or base catalyst (e.g., acetic acid or ammonium (B1175870) hydroxide)

  • NMR tubes

  • Internal standard (e.g., dimethyl sulfoxide, DMSO)

Procedure:

  • Prepare a stock solution of this compound in the deuterated solvent.

  • In an NMR tube, combine the silane stock solution, D₂O, and the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst.

  • Add the desired amount of acid or base catalyst to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.

  • Monitor the decrease in the integral of the methoxy proton signal (around 3.6 ppm) and the increase in the integral of the methanol proton signal.

  • Quantify the concentration of the remaining silane and the formed methanol relative to the internal standard.

Protocol 2: Controlling Hydrolysis Rate using pH Adjustment

Objective: To control the hydrolysis rate of this compound by adjusting the pH of the aqueous solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Acetic acid

  • 0.1 M Ammonium hydroxide

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare separate aqueous solutions with adjusted pH values (e.g., pH 4, 7, and 9) using acetic acid and ammonium hydroxide.

  • To each solution, add a specific concentration of this compound while stirring.

  • Maintain the desired reaction temperature using a water bath.

  • At various time points, take aliquots from each reaction mixture.

  • Quench the hydrolysis reaction in the aliquots (e.g., by neutralizing the pH or rapid cooling).

  • Analyze the quenched samples using a suitable technique (e.g., GC-FID or ¹H NMR) to determine the extent of hydrolysis.

Visualizations

Hydrolysis_Condensation_Pathway cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane This compound (R-Si(OCH₃)₂) Silanol Vinylsilanediol (R-Si(OH)₂) Silane->Silanol + 2H₂O - 2CH₃OH Oligomers Siloxane Oligomers (R-Si-O-Si-R)n Silanol->Oligomers - H₂O Network Polysiloxane Network Oligomers->Network - H₂O

Caption: Pathway of this compound hydrolysis and condensation.

Experimental_Workflow prep Prepare Silane Solution (Controlled pH, Temp) hydrolysis Initiate Hydrolysis (Add Silane to Aqueous Solution) prep->hydrolysis sampling Take Aliquots at Timed Intervals hydrolysis->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (NMR, FTIR, GC) quench->analysis data Generate Kinetic Data analysis->data

Caption: Experimental workflow for monitoring silane hydrolysis kinetics.

Factor_Relationships center Hydrolysis Rate pH pH pH->center Increases rate (acidic/basic) Temp Temperature Temp->center Increases rate Conc Concentration Conc->center Increases rate Cat Catalyst Cat->center Increases rate Solvent Solvent Solvent->center Influences rate

Caption: Key factors influencing the rate of this compound hydrolysis.

References

Preventing premature polymerization of Dimethoxymethylvinylsilane in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethoxymethylvinylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your material.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Q1: I've noticed an increase in the viscosity of my this compound solution. What could be the cause?

An increase in viscosity is a primary indicator of premature polymerization. This can be triggered by several factors:

  • Exposure to Heat: Elevated temperatures can initiate and accelerate polymerization. Hazardous polymerization may occur at temperatures exceeding 150°C.[1]

  • Exposure to Light: UV radiation can generate free radicals, initiating the polymerization process.

  • Presence of Moisture: this compound can hydrolyze in the presence of water, which can lead to condensation and changes in the material's properties.

  • Contamination with Radical Initiators: Peroxides or other radical-generating species can trigger polymerization.

  • Oxygen Exposure: Oxygen can promote the formation of peroxides, which then act as initiators.

Q2: My solution of this compound has become cloudy and/or contains solid particles. What should I do?

Cloudiness, haze, or the presence of solid particulates are signs of advanced polymerization. At this stage, the material is no longer pure and its performance in your experiments will be compromised. It is strongly recommended to not use the material and to dispose of it according to your institution's safety guidelines.

Q3: How can I prevent my this compound from polymerizing prematurely?

To ensure the stability of this compound, adhere to the following storage and handling procedures:

  • Storage Conditions: Store the container in a cool, dark, and dry place. A refrigerated environment (2-8°C) is ideal for reducing the rate of thermally initiated polymerization.

  • Inert Atmosphere: For long-term storage, blanketing the container with a dry, inert gas such as nitrogen or argon is highly recommended to displace oxygen and moisture.

  • Container Integrity: Keep the container tightly sealed to prevent exposure to air and moisture. Ensure the container material is compatible; the original manufacturer's container is ideal.

  • Use of Inhibitors: this compound is often supplied with a small amount of inhibitor. If you plan to store the material for an extended period after opening, or if it will be subjected to heat, consider adding a suitable inhibitor.

Frequently Asked Questions (FAQs)

Q4: What are the recommended inhibitors for this compound and in what concentrations should they be used?

InhibitorAbbreviationTypical Concentration (ppm)Notes
4-MethoxyphenolMEHQ50 - 200Very common; requires oxygen to be effective.
Butylated HydroxytolueneBHT100 - 1000A versatile phenolic antioxidant.
HydroquinoneHQ200 - 1000Highly effective, but may cause discoloration.
PhenothiazinePTZ100 - 500Effective at higher temperatures, but can impart color.

Important Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application and storage conditions.

Q5: How does temperature affect the stability of this compound?

As a general principle for chemical reactions, a 10°C increase in temperature can lead to a two- to three-fold increase in the reaction rate. Therefore, maintaining a low storage temperature is crucial for long-term stability. While a specific kinetic study on the thermal degradation of this compound is not publicly available, an accelerated stability study can be performed to determine its shelf life at different temperatures.

Q6: What is the typical shelf life of this compound?

The shelf life of this compound is highly dependent on storage conditions, including temperature, exposure to light, and the presence of an inhibitor. When stored under ideal conditions (refrigerated, in a tightly sealed container under an inert atmosphere), it should remain stable for an extended period. However, once opened, the shelf life will be reduced. Regular visual inspection and, if necessary, analytical testing are recommended to ensure its quality.

Experimental Protocols

Protocol 1: Visual and Physical Assessment of this compound Stability

Objective: To perform a quick, routine check for signs of premature polymerization in stored this compound.

Materials:

  • Sample of this compound in its original container

  • Clean, dry glass pipette or rod

  • White background (e.g., a piece of paper)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Visual Inspection (Clarity): Place the sealed container against a white background. Gently swirl the container and observe the liquid. Record any signs of cloudiness, haze, or visible solid particles. A stable product should be clear.

  • Visual Inspection (Color): Observe the color of the liquid. Note any significant change from the color of a fresh batch or the manufacturer's specification.

  • Physical Inspection (Viscosity): Carefully open the container in a well-ventilated area. Dip a clean, dry glass rod or pipette into the liquid. Slowly withdraw the rod and observe how the liquid flows off the tip. A noticeable increase in thickness or "stringiness" compared to a fresh sample indicates an increase in viscosity and the onset of polymerization.

Protocol 2: Accelerated Stability Study of this compound

Objective: To quantitatively assess the stability of this compound under elevated temperature conditions to predict its shelf life.

Materials:

  • This compound sample

  • Multiple small, sealable glass vials

  • Oven capable of maintaining a constant temperature (e.g., 40°C, 50°C)

  • Viscometer

  • Gas Chromatograph (GC)

  • FT-IR Spectrometer

  • PPE: safety glasses, gloves, lab coat

Procedure:

  • Sample Preparation: Aliquot the this compound into several small glass vials, leaving minimal headspace. If testing the effect of an inhibitor, prepare sets of vials with varying inhibitor concentrations.

  • Time-Zero Analysis: Before placing the vials in the oven, perform the following analyses on a control sample to establish a baseline:

    • Viscosity Measurement: Record the initial viscosity.

    • GC Analysis: Determine the initial purity (monomer content).

    • FT-IR Analysis: Obtain an initial spectrum, paying attention to the peaks corresponding to the vinyl (C=C) and Si-O-C bonds.

  • Incubation: Place the vials in a pre-heated oven at a constant temperature.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial for each condition from the oven. Allow the vial to cool to room temperature.

  • Repeat Analysis: Perform the same set of analyses (viscosity, GC, FT-IR) on the aged samples.

  • Data Interpretation: Compare the results from each time point to the baseline. A significant increase in viscosity, a decrease in monomer purity (GC), or changes in the FT-IR spectrum (e.g., decrease in vinyl peak intensity) indicate polymerization. Plot the change in a key parameter (e.g., viscosity) over time for each temperature to estimate the rate of degradation.

Visualizations

Troubleshooting_Workflow start Observe Increased Viscosity in this compound check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling is_heat_light Exposed to Heat or Light? check_storage->is_heat_light is_moisture Moisture Ingress Possible? check_storage->is_moisture is_contaminant Contamination with Initiators? check_handling->is_contaminant action_storage Action: Store in Cool, Dark, Dry Place Under Inert Atmosphere is_heat_light->action_storage Yes action_dispose Material Significantly Polymerized? (Cloudy, Solids) is_heat_light->action_dispose No is_moisture->action_storage Yes is_moisture->action_dispose No action_handling Action: Minimize Air Exposure, Use Dry Glassware is_contaminant->action_handling Yes is_contaminant->action_dispose No implement_protocols Implement Preventive Protocols (e.g., Add Inhibitor) action_storage->implement_protocols action_handling->implement_protocols dispose Dispose of Material According to Safety Guidelines action_dispose->dispose Yes use_with_caution Use with Caution for Non-Critical Applications action_dispose->use_with_caution No use_with_caution->implement_protocols

Caption: Troubleshooting workflow for increased viscosity.

Stability_Testing_Workflow start Start Stability Study prep_samples Prepare Samples (with/without inhibitors) start->prep_samples t0_analysis Time-Zero Analysis: - Viscosity - GC Purity - FT-IR Spectrum prep_samples->t0_analysis incubate Incubate Samples at Elevated Temperature t0_analysis->incubate time_point Periodic Time-Point Sampling incubate->time_point time_point->incubate analysis Analyze Samples: - Viscosity - GC Purity - FT-IR Spectrum time_point->analysis compare Compare to Time-Zero Data analysis->compare interpret Interpret Results & Predict Shelf Life compare->interpret

Caption: Accelerated stability testing workflow.

References

Troubleshooting guide for poor surface coverage with Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethoxymethylvinylsilane for surface modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the application of this compound, offering potential causes and solutions to achieve optimal surface coverage.

Issue 1: Poor or Incomplete Surface Coverage

Q: Why am I observing patchy, uneven, or incomplete coverage on my substrate after treatment with this compound?

A: Poor surface coverage is a frequent issue and can stem from several factors throughout the experimental process. The primary reasons include improper substrate preparation, suboptimal silane (B1218182) concentration, and incorrect application conditions.

  • Substrate Cleanliness: The substrate surface must be scrupulously clean and free of organic residues, dust, or other contaminants.[1] A clean surface ensures that the silane can directly interact with the substrate's hydroxyl groups.

  • Silane Concentration: The concentration of this compound in the deposition solution is critical. A concentration that is too low may not provide enough molecules to cover the entire surface, while a concentration that is too high can lead to the formation of aggregates and a non-uniform, thick layer.[2]

  • Hydrolysis and Condensation Conditions: The hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol (B1196071) groups is a crucial first step. This reaction is influenced by the presence of water and the pH of the solution. Following hydrolysis, the silanol groups condense with hydroxyl groups on the substrate surface and with each other to form a stable siloxane layer. Improper control of these reactions can lead to poor film formation.[3]

Issue 2: Hazy or Milky Appearance of the Coated Surface

Q: My coated substrate has a hazy or milky appearance instead of a clear, uniform film. What is the cause and how can it be resolved?

A: A hazy or milky appearance is often indicative of uncontrolled polymerization of the silane in the solution before it has had a chance to bond to the substrate.[4]

  • Premature Hydrolysis and Condensation: High humidity or excessive water in the solvent can cause the this compound to hydrolyze and self-condense in the solution, forming polysiloxane particles that then deposit on the surface, resulting in a hazy film.[4]

  • Solution Instability: The stability of the silane solution is time-dependent. A freshly prepared solution should be used, as prolonged storage can lead to polymerization.[4]

Issue 3: Formation of Bubbles, Pinholes, or Cracks in the Coating

Q: I am observing bubbles, pinholes, or cracks in the this compound film. What are the underlying causes of these defects?

A: These defects compromise the integrity of the coating and can be attributed to several factors during application and curing.

  • Bubbles: Bubbles can form from entrapped air during the mixing of the coating solution or from the rapid evaporation of the solvent, which can trap vapor beneath the forming film.[5] Proper substrate preparation, including degassing, can help mitigate this.[1]

  • Pinholes: Pinholes can result from inadequate wetting of the substrate by the silane solution or from the presence of microscopic contaminants on the surface.

  • Cracking: Cracking of the silane film often occurs when internal stresses, which develop as the film dries and cures, exceed the film's tensile strength.[6] This can be exacerbated by a mismatch in the thermal expansion coefficients of the substrate and the silane layer, or by applying a coating that is too thick.[6][7][8]

Quantitative Data Summary

The following table summarizes key experimental parameters that influence the quality of surface coverage with this compound. The values provided are typical starting points for optimization, as the ideal conditions can vary depending on the specific substrate and application.

ParameterTypical RangeOptimal Value (for initial trials)Potential Issues Outside Range
Silane Concentration 0.1 - 5.0 vol%1.0 - 2.0 vol%Low: Incomplete coverage. High: Aggregation, thick & uneven layers.[2]
Solution pH 3.0 - 10.04.0 - 5.0 (acidic) or 8.0 - 9.0 (basic)Neutral (6-7): Slow hydrolysis. Extremes: Rapid, uncontrolled condensation.
Hydrolysis Time 5 min - 24 h30 min - 2 hShort: Incomplete hydrolysis. Long: Excessive self-condensation in solution.
Application Temperature 20 - 80 °CRoom Temperature (~25 °C)Low: Slow reaction kinetics. High: Rapid solvent evaporation, potential for defects.
Curing Temperature 80 - 150 °C110 - 120 °CLow: Incomplete cross-linking, poor adhesion. High: Film degradation, stress-induced cracking.[9]
Curing Time 10 min - 24 h30 - 60 minShort: Incomplete curing. Long: Can lead to brittleness.[9]

Experimental Protocol: Surface Modification with this compound

This protocol provides a detailed methodology for the surface modification of a hydroxyl-rich substrate (e.g., glass or silicon wafer) using a solution-based deposition of this compound.

1. Substrate Preparation:

  • Clean the substrate by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).

  • Dry the substrate under a stream of nitrogen gas.

  • Activate the surface to generate hydroxyl groups by treating it with an oxygen plasma for 5 minutes or by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Rinse the substrate thoroughly with deionized water and dry it under a nitrogen stream.

2. Silane Solution Preparation:

  • Prepare a 95:5 (v/v) ethanol (B145695)/water solution.

  • Adjust the pH of the ethanol/water mixture to between 4.0 and 5.0 using a dilute solution of acetic acid.

  • Add this compound to the pH-adjusted solvent to achieve a final concentration of 1-2% (v/v) while stirring.

  • Allow the solution to hydrolyze for at least 30 minutes with continuous stirring before use.

3. Deposition:

  • Immerse the cleaned and activated substrate into the freshly prepared this compound solution.

  • Allow the deposition to proceed for 1-2 hours at room temperature with gentle agitation.

  • Alternatively, deposition can be performed at a slightly elevated temperature (e.g., 40-60°C) to accelerate the process, though this may increase the risk of solvent evaporation and solution instability.

4. Rinsing and Curing:

  • Remove the substrate from the silane solution and rinse it thoroughly with fresh ethanol to remove any unbound silane.

  • Dry the coated substrate with a stream of nitrogen.

  • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[9]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-stage process of this compound reacting with a hydroxylated surface. The first stage is hydrolysis of the methoxy groups to form reactive silanol groups, followed by the condensation stage where these silanols bond with the surface and each other.

G cluster_hydrolysis Hydrolysis Stage cluster_condensation Condensation Stage DMMVS This compound (CH2=CH)Si(CH3)(OCH3)2 Silanol Reactive Silanol (CH2=CH)Si(CH3)(OH)2 DMMVS->Silanol + 2H2O Water Water (H2O) Methanol Methanol (CH3OH) Silanol->Methanol - 2CH3OH Silanol2 Reactive Silanol (from Hydrolysis) Substrate Substrate with Hydroxyl Groups (-OH) CoatedSubstrate Coated Substrate with Stable Siloxane Bonds (Si-O-Si) Substrate->CoatedSubstrate Silanol2->CoatedSubstrate + Surface -OH caption Figure 1. Reaction pathway of this compound.

Figure 1. Reaction pathway of this compound.

Troubleshooting Workflow

This workflow diagram provides a logical sequence of steps to diagnose and resolve issues related to poor surface coverage with this compound.

G start Start: Poor Surface Coverage check_substrate 1. Verify Substrate Preparation start->check_substrate clean_substrate Action: Re-clean and activate substrate check_substrate->clean_substrate Contaminated? check_solution 2. Examine Silane Solution check_substrate->check_solution Clean? clean_substrate->check_solution remake_solution Action: Prepare fresh solution with optimal concentration and pH check_solution->remake_solution Old or Incorrect? check_environment 3. Assess Application Environment check_solution->check_environment Fresh & Correct Concentration? remake_solution->check_environment control_environment Action: Control humidity and temperature check_environment->control_environment Uncontrolled? check_curing 4. Review Curing Process check_environment->check_curing Controlled? control_environment->check_curing optimize_curing Action: Adjust curing time and temperature check_curing->optimize_curing Suboptimal? end End: Improved Coverage check_curing->end Optimal? optimize_curing->end caption Figure 2. Troubleshooting workflow.

Figure 2. Troubleshooting workflow.

References

Technical Support Center: Optimizing Reaction Conditions for Dimethoxymethylvinylsilane-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the application of Dimethoxymethylvinylsilane-based coatings.

Troubleshooting Guides

This section provides solutions to common problems encountered during the coating process.

Problem 1: Poor Adhesion or Delamination of the Coating

Symptoms: The coating peels, flakes, or can be easily removed from the substrate.

Possible Causes & Solutions:

CauseSolution
Inadequate Surface Preparation The substrate surface must be meticulously cleaned to remove any contaminants such as oils, grease, dust, or previous coatings. For many substrates, a pre-treatment to introduce hydroxyl (-OH) groups on the surface is beneficial for covalent bonding with the silane (B1218182).[1]
Incorrect Silane Solution Preparation Ensure the silane solution is prepared correctly. Hydrolysis of this compound is a critical step for forming reactive silanol (B1196071) groups. This is typically achieved by adding the silane to a water/alcohol mixture with an adjusted pH.[2]
Insufficient Curing The coating must be cured under the appropriate conditions (time and temperature) to ensure complete cross-linking and covalent bond formation with the substrate.
Incompatible Substrate This compound coatings adhere best to substrates with surface hydroxyl groups (e.g., glass, ceramics, and some metals). For substrates lacking these groups (e.g., some plastics), a surface treatment like corona or plasma treatment may be necessary to activate the surface.[3]

Problem 2: Hazy or Opaque Coating Appearance

Symptoms: The coating is not clear and appears cloudy or milky.

Possible Causes & Solutions:

CauseSolution
Premature Condensation in Solution If the silane solution is left for too long after hydrolysis, the silanol groups can self-condense in the solution, forming larger polysiloxane particles that scatter light and cause a hazy appearance. Prepare the silane solution fresh before each use.
Incorrect pH of the Silane Solution The pH of the silane solution affects the rates of hydrolysis and condensation. An optimal pH is crucial for controlled reaction kinetics.
High Humidity During Application Excessive humidity can accelerate the hydrolysis and condensation of the silane, leading to uncontrolled polymerization and a hazy coating. Apply the coating in a controlled humidity environment.

Problem 3: "Orange Peel" or Rough Coating Surface

Symptoms: The surface of the cured coating has a bumpy texture resembling an orange peel.[4][5]

Possible Causes & Solutions:

CauseSolution
Incorrect Application Technique If spraying, the spray gun pressure might be too high, or the distance to the substrate may be incorrect. This can cause the coating droplets to partially dry before they can flow and level on the surface.
High Viscosity of the Coating Solution A solution with high viscosity will not flow and level properly, leading to a rough surface. The concentration of the silane can be adjusted, or a different solvent system can be used to lower the viscosity.
Too Rapid Solvent Evaporation If the solvent evaporates too quickly, the coating does not have enough time to level out before it solidifies. Using a solvent with a lower vapor pressure can help.

Problem 4: Blistering or Bubbles in the Coating

Symptoms: The cured coating has bubbles or blisters on the surface.[1]

Possible Causes & Solutions:

CauseSolution
Trapped Solvent or Moisture If the coating is too thick or the curing temperature is increased too quickly, solvent or moisture can be trapped underneath the surface, which then vaporizes and forms bubbles. Ensure the coating is applied at the recommended thickness and that the curing process is gradual.
Outgassing from the Substrate Some substrates can release gases during the curing process, which get trapped in the coating. Pre-heating the substrate before coating can help to drive off any volatile substances.
Contamination on the Substrate Contaminants on the surface can act as nucleation sites for bubble formation. Thoroughly clean the substrate before coating.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the hydrolysis of this compound?

A1: For many alkoxysilanes, a slightly acidic pH of 4.5-5.5 is recommended for the hydrolysis step.[2] This is because the rate of hydrolysis is catalyzed by both acid and base, but the rate of condensation is slowest in this pH range, allowing for a more controlled reaction.[6]

Q2: What are the recommended curing conditions for this compound-based coatings?

A2: A common curing schedule is 5-10 minutes at 110°C or 24 hours at room temperature (assuming at least 60% relative humidity).[2] For some applications, a higher temperature cure of 110-120°C for 20-30 minutes is used.[2]

Q3: Can I use this compound with plastic substrates?

A3: Adhesion to some plastic substrates can be challenging due to their low surface energy and lack of reactive hydroxyl groups. A surface pre-treatment such as corona discharge or plasma treatment is often required to activate the plastic surface and promote adhesion.[3]

Q4: How should I prepare my substrate before applying the coating?

A4: The substrate should be thoroughly cleaned to remove all organic and inorganic contaminants. This can be done using solvents, alkaline washes, or ultrasonic cleaning. For inorganic substrates like glass or metal, an additional step to ensure the surface is rich in hydroxyl groups (e.g., by treatment with an oxidizing agent) can improve adhesion.

Q5: My coating is still tacky after curing. What should I do?

A5: A tacky coating is a sign of incomplete curing. This could be due to insufficient curing time or temperature, or an issue with the formulation, such as an incorrect ratio of components or the presence of an inhibitor. You can try extending the curing time or increasing the curing temperature. If the problem persists, you may need to reformulate your coating solution.

Data Presentation

Table 1: Effect of pH on Hydrolysis and Condensation Rates (Illustrative)

pHRelative Hydrolysis RateRelative Condensation RateStability of Silanol Solution
2-3FastSlowHigh
4-5ModerateVery SlowVery High
6-7SlowModerateModerate
8-9ModerateFastLow
>10FastVery FastVery Low

This table provides a generalized trend for alkoxysilanes. The optimal pH for this compound should be determined experimentally.

Table 2: Curing Conditions for this compound-Based Coatings

Temperature (°C)TimeNotes
Room Temperature24 hoursRequires a minimum of 60% relative humidity.[2]
1105-10 minutesA common method for accelerated curing.[2]
110-12020-30 minutesOften used for commercial fiberglass systems.[2]

Experimental Protocols

Protocol 1: Surface Preparation and Coating Application

This protocol describes a general procedure for applying a this compound-based coating to a glass substrate.

1. Substrate Cleaning: a. Immerse the glass substrate in a solution of detergent and water and sonicate for 15 minutes. b. Rinse thoroughly with deionized water. c. Immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove any organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse extensively with deionized water and dry with a stream of nitrogen gas.

2. Silane Solution Preparation: a. Prepare a 95:5 (v/v) solution of ethanol (B145695) and deionized water. b. Adjust the pH of the solution to 4.5-5.5 with acetic acid.[2] c. Add this compound to the solution with stirring to a final concentration of 2% (v/v).[2] d. Allow the solution to stir for at least 5 minutes to allow for hydrolysis and the formation of silanol groups.[2]

3. Coating Application (Dip Coating): a. Immerse the cleaned and dried substrate into the silane solution for 1-2 minutes with gentle agitation.[2] b. Withdraw the substrate from the solution at a constant, slow speed to ensure a uniform coating. c. Briefly rinse the coated substrate with ethanol to remove any excess material.[2]

4. Curing: a. Place the coated substrate in an oven at 110°C for 5-10 minutes to cure the coating.[2] b. Alternatively, the coating can be cured at room temperature for 24 hours in an environment with at least 60% relative humidity.[2]

Mandatory Visualization

Troubleshooting_Adhesion Start Poor Adhesion or Delamination Q1 Was the substrate surface properly cleaned and pre-treated? Start->Q1 A1_No Clean and pre-treat the substrate. Q1->A1_No No Q2 Was the silane solution prepared correctly (pH, concentration, age)? Q1->Q2 Yes A1_No->Q2 A2_No Prepare a fresh silane solution with the correct parameters. Q2->A2_No No Q3 Were the curing conditions (time and temperature) adequate? Q2->Q3 Yes A2_No->Q3 A3_No Optimize curing time and temperature. Q3->A3_No No Q4 Is the substrate compatible with the silane coating? Q3->Q4 Yes A3_No->Q4 A4_No Consider surface activation (e.g., plasma, corona) or a different coating. Q4->A4_No No End Adhesion problem resolved. Q4->End Yes A4_No->End Experimental_Workflow Start Start: Substrate Preparation Step1 Substrate Cleaning (Detergent, DI Water, Piranha Solution) Start->Step1 Step2 Silane Solution Preparation (Ethanol/Water, pH Adjustment, Add Silane) Step1->Step2 Step3 Coating Application (e.g., Dip Coating) Step2->Step3 Step4 Curing (Oven or Room Temperature) Step3->Step4 End End: Coated Substrate Step4->End

References

Strategies to improve the stability of Dimethoxymethylvinylsilane modified surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethoxymethylvinylsilane (DMMVS) modified surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DMMVS coatings and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism for DMMVS-modified surfaces?

A1: The primary degradation mechanism for surfaces modified with DMMVS, like other alkoxysilanes, is the hydrolysis of the siloxane bonds (Si-O-Si) that form the cross-linked network and the covalent bond to the substrate (Si-O-Substrate). This process is accelerated in aqueous environments, particularly under acidic or basic conditions, leading to a loss of the coating and a change in surface properties.[1]

Q2: How can I improve the hydrolytic stability of my DMMVS-modified surface?

A2: Enhancing hydrolytic stability involves creating a dense and highly cross-linked silane (B1218182) layer. Key strategies include:

  • Optimal Curing: A post-deposition baking step (curing) is crucial to drive the condensation reaction, which forms more robust Si-O-Si bonds and removes residual water from the interface.[1][2]

  • Anhydrous Conditions: Performing the silanization reaction in a moisture-free (anhydrous) solvent and environment prevents premature hydrolysis and self-condensation of DMMVS in solution. This leads to a more ordered and stable monolayer on the substrate.[1]

  • Proper Substrate Preparation: Ensuring the substrate is thoroughly cleaned and hydroxylated (possesses a high density of surface -OH groups) is critical for achieving a high degree of covalent bonding between the DMMVS and the surface.[3]

  • Use of Dipodal Silanes: For applications demanding the highest stability, consider using dipodal silanes. These molecules have two silicon atoms, allowing them to form more bonds with the surface, which significantly increases resistance to hydrolysis.[4]

Q3: My DMMVS-modified surface is not showing the expected hydrophobicity. What went wrong?

A3: A lack of hydrophobicity typically points to a low density or poor quality of the DMMVS layer. Common causes include:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature was not optimal, leading to incomplete surface coverage.

  • Poor Silane Quality: DMMVS is sensitive to moisture.[5] Using an old or improperly stored reagent that has already hydrolyzed and polymerized in the container can lead to poor results. Always use a fresh solution for each experiment.[1][3]

  • Sub-optimal Curing: Insufficient curing time or temperature can result in a less dense and less durable silane layer.[3]

  • Incorrect Silane Concentration: A concentration that is too low will result in incomplete surface coverage, while a concentration that is too high can lead to the formation of aggregates and a disordered, multi-layered film instead of a uniform monolayer.[3]

Q4: Can I perform the silanization from an aqueous solution?

A4: While DMMVS requires water for hydrolysis to occur before bonding to the surface, performing the deposition from a purely aqueous solution is challenging. The hydrolysis and self-condensation reactions can be difficult to control in bulk water, leading to particle formation and unstable solutions.[6] It is generally recommended to use a dry organic solvent (e.g., toluene) and to either rely on trace amounts of water on the substrate and in the solvent or to add a controlled, small amount of water to the silanization solution to initiate hydrolysis in a more controlled manner.[3][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Coating / Hazy or Patchy Appearance 1. Contaminated Substrate: Residual organic or particulate matter on the surface. 2. Premature Silane Polymerization: Silane solution was exposed to too much moisture before application. 3. Uneven Application: Withdrawal speed in dip-coating was not steady, or solution was not spread evenly in spin-coating.1. Implement a more rigorous substrate cleaning and hydroxylation protocol (e.g., piranha solution, UV/Ozone).[1] 2. Prepare fresh silane solution in an anhydrous solvent immediately before use.[3] 3. Use a mechanical dip-coater for consistent withdrawal speed. For spin-coating, ensure the substrate is centered and use a two-step spin process (spread and dry).
Poor Adhesion of Subsequent Layers 1. Thick Silane Layer: A multi-layered, disorganized silane film may not present the vinyl groups effectively for further reaction. 2. Inactive Vinyl Groups: The vinyl groups may have prematurely reacted or are sterically hindered.1. Reduce the DMMVS concentration and/or the reaction time to aim for a monolayer. 2. Store the DMMVS-modified surface in a cool, dark, and inert environment to protect the reactive vinyl groups.
Modified Surface Loses Properties Over Time in Storage 1. Hydrolytic Degradation: Exposure to ambient humidity can slowly degrade the silane layer. 2. Oxidation/Reaction of Vinyl Group: The terminal vinyl group may react with atmospheric components.1. Store the modified substrates in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). 2. Confirm storage in a dark environment to prevent light-induced reactions.
Variability Between Batches 1. Inconsistent Environmental Conditions: Fluctuations in ambient humidity and temperature.[8] 2. Aging of Silane Reagent: Using DMMVS from a bottle that has been opened multiple times.1. Perform the silanization in a controlled environment, such as a glove box or a room with controlled humidity. 2. Use fresh DMMVS or aliquot the reagent into smaller, single-use containers under an inert atmosphere upon first opening.

Data Presentation

The stability and properties of a silane-modified surface can be quantified using various analytical techniques. Below are tables summarizing typical data for vinyl-alkoxysilane modified surfaces, which can be used as a benchmark for your DMMVS experiments.

Table 1: Typical Water Contact Angles on Modified Silicon Wafers

Surface ConditionTypical Water Contact Angle (°)Implication
Unmodified, Clean Silicon Wafer< 20°Hydrophilic surface with high surface energy.
Poorly Silanized Surface30° - 60°Incomplete or non-uniform silane layer.[3]
Successfully DMMVS-Modified Surface70° - 95°Hydrophobic surface indicating good monolayer formation.

Note: The final contact angle can be influenced by the density and orientation of the deposited DMMVS molecules.

Table 2: Representative XPS Data for a Silane-Modified Silicon Wafer

ElementUnmodified Si Wafer (Atomic %)DMMVS-Modified Si Wafer (Atomic %)Interpretation of Change
Si 2p 45 - 55%30 - 40%Decrease indicates the substrate is being covered by the silane layer. A new peak corresponding to the Si in the silane may also be resolved.
O 1s 45 - 55%25 - 35%Decrease due to the overlying hydrocarbon layer from the silane.
C 1s < 5% (Adventitious Carbon)30 - 40%Significant increase is a strong indicator of a successful DMMVS coating, corresponding to the vinyl and methyl groups.

Note: These are representative values. Actual atomic percentages will vary based on the thickness and uniformity of the silane layer and the specific XPS instrument parameters used.

Experimental Protocols

Protocol 1: DMMVS Surface Modification via Solution Deposition

This protocol describes a general method for modifying a hydroxyl-rich surface (e.g., glass, silicon wafer) with DMMVS.

  • Substrate Cleaning and Hydroxylation:

    • Sonicate the substrate in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Activate the surface to generate hydroxyl groups. Choose one of the following methods:

      • Piranha Solution (Caution!): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 30 minutes. Rinse extensively with deionized water and dry with nitrogen.

      • UV/Ozone Treatment: Expose the substrate to a UV/Ozone cleaner for 15-20 minutes.[1]

  • Silanization:

    • Prepare a 1-2% (v/v) solution of DMMVS in an anhydrous solvent (e.g., toluene) in a clean, dry glass container under an inert atmosphere if possible.

    • Immerse the cleaned and dried substrate in the silane solution for 2-4 hours at room temperature.

    • After immersion, rinse the substrate sequentially with the solvent (toluene), followed by isopropanol, to remove any unbound silane.

    • Dry the substrate again with a stream of high-purity nitrogen.

  • Curing:

    • Cure the coated substrate in an oven or on a hotplate at 110-120°C for 1 hour.[1][2] This step promotes the formation of covalent bonds to the surface and cross-linking within the silane layer.

Protocol 2: Accelerated Hydrolytic Stability Testing

This protocol assesses the long-term stability of the DMMVS-modified surface in an aqueous environment.

  • Initial Characterization:

    • Measure the initial water contact angle on several spots of the freshly prepared surface using a contact angle goniometer.

    • (Optional) Acquire an X-ray Photoelectron Spectroscopy (XPS) spectrum to determine the initial elemental composition of the surface.

  • Aging Process:

    • Immerse the modified substrates in a buffered solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., 1, 3, 7, 14 days). Include an unmodified substrate as a control.

  • Post-Aging Analysis:

    • After the specified aging period, remove the samples from the solution.

    • Rinse them thoroughly with deionized water and dry with a stream of nitrogen.

    • Measure the water contact angle again. A significant decrease in the contact angle indicates degradation of the hydrophobic silane layer.[2]

    • (Optional) Acquire another XPS spectrum to quantify the change in elemental composition, which can indicate the loss of the silane layer.[2]

Visualizations

DMMVS_Reaction_Pathway reagent reagent intermediate intermediate surface surface product product DMMVS DMMVS (CH₂=CH)Si(CH₃)(OCH₃)₂ Hydrolyzed Hydrolyzed DMMVS (CH₂=CH)Si(CH₃)(OH)₂ DMMVS->Hydrolyzed Hydrolysis H2O H₂O (from surface/solvent) H2O->Hydrolyzed Substrate Substrate {...-OH | ...-OH | ...-OH} BondedSurface Covalently Bonded Surface Substrate->BondedSurface Methanol 2 CH₃OH Hydrolyzed->Methanol Hydrolyzed->BondedSurface Condensation Crosslinked Cross-linked & Cured Surface BondedSurface->Crosslinked Curing (Heat) -H₂O

Caption: Chemical pathway for DMMVS surface modification.

Experimental_Workflow cluster_stability Stability Testing step step process process analysis analysis outcome outcome start Start clean Substrate Cleaning (Solvents) start->clean hydroxylate Surface Hydroxylation (Piranha or UV/Ozone) clean->hydroxylate silanize Silanization (Immerse in DMMVS solution) hydroxylate->silanize rinse Rinse & Dry (Solvent, N₂ Stream) silanize->rinse cure Curing (110-120°C) rinse->cure initial_char Initial Characterization (Contact Angle, XPS) cure->initial_char age Accelerated Aging (Aqueous Buffer, Heat) initial_char->age final_char Final Characterization (Contact Angle, XPS) age->final_char end Stable Surface final_char->end

Caption: Workflow for DMMVS modification and stability testing.

References

How to avoid gel formation during Dimethoxymethylvinylsilane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gel formation during the polymerization of Dimethoxymethylvinylsilane.

Troubleshooting Guide: Gel Formation

Problem: My reaction mixture formed a gel during the polymerization of this compound. How can I prevent this?

Possible Causes & Solutions:

Gel formation during the polymerization of this compound is typically caused by uncontrolled cross-linking. This can arise from two main pathways, often acting in concert:

  • Uncontrolled Hydrolysis and Condensation of Methoxy (B1213986) Groups: The methoxy groups (-OCH₃) on the silicon atom are susceptible to hydrolysis, especially in the presence of water, which can be introduced from solvents, reagents, or atmospheric moisture. This hydrolysis forms reactive silanol (B1196071) groups (Si-OH), which can then undergo condensation to form siloxane (Si-O-Si) bridges between polymer chains, leading to a cross-linked network (gel).

  • Uncontrolled Radical Polymerization of Vinyl Groups: The vinyl group (-CH=CH₂) is reactive and can undergo rapid, exothermic polymerization. High initiator concentrations or elevated temperatures can lead to high concentrations of radicals, increasing the likelihood of chain transfer reactions and branching, which can ultimately result in a cross-linked gel.

The following sections provide detailed strategies to mitigate these issues.

Controlling Hydrolysis and Condensation of Methoxy Groups
ParameterRecommendationRationale
Solvent & Reagent Purity Use anhydrous solvents and reagents.To minimize the source of water that can initiate hydrolysis of the methoxy groups.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Argon, Nitrogen).To prevent atmospheric moisture from entering the reaction vessel.
pH Control Maintain a neutral or slightly acidic pH.Both acidic and basic conditions can catalyze the hydrolysis and condensation of alkoxysilanes. Neutral conditions generally slow down these reactions.
Reaction Temperature Keep the reaction temperature as low as feasible.Higher temperatures can accelerate the rate of hydrolysis and condensation.
Controlling Radical Polymerization of Vinyl Groups
ParameterRecommendationRationale
Initiator Concentration Use the lowest effective initiator concentration.A lower initiator concentration reduces the number of growing polymer chains at any given time, decreasing the probability of chain transfer and combination reactions that can lead to branching and cross-linking.
Monomer Concentration Start with a lower monomer concentration (higher solvent volume).Diluting the monomer can help to control the polymerization rate and dissipate heat more effectively, reducing the likelihood of runaway reactions.
Temperature Control Maintain a constant and controlled temperature.Radical polymerization is often exothermic. A stable temperature ensures a steady rate of polymerization and minimizes side reactions.
Chain Transfer Agents Consider the use of a chain transfer agent (CTA).CTAs can help to control the molecular weight of the polymer chains and reduce the likelihood of forming highly branched structures that can lead to gelation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of gel formation in this compound polymerization?

A1: The primary cause of gel formation is the dual reactivity of the this compound monomer. The vinyl group can undergo polymerization, while the methoxy groups can hydrolyze and condense to form cross-links between polymer chains. Uncontrolled reactions in either of these pathways can lead to the formation of an insoluble gel.

Q2: Can I use any solvent for the polymerization?

A2: It is highly recommended to use anhydrous solvents to prevent the hydrolysis of the methoxy groups. The choice of solvent will also depend on the type of polymerization. For radical polymerization, common choices include toluene (B28343) or dioxane. Always ensure your solvent is thoroughly dried before use.

Q3: How does temperature affect gel formation?

A3: Temperature plays a critical role. Higher temperatures can accelerate both the rate of radical polymerization and the rate of hydrolysis and condensation of the methoxy groups. This can lead to a loss of control over the reaction and an increased likelihood of gel formation. It is crucial to maintain a stable and controlled temperature throughout the polymerization.

Q4: What type of initiator should I use for radical polymerization?

A4: Common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used. The choice of initiator will depend on the desired reaction temperature. It is important to use a concentration that provides a controlled initiation rate to avoid rapid, uncontrolled polymerization.

Q5: Is it possible to synthesize a linear polymer from this compound?

A5: Yes, it is possible to synthesize a linear polymer, but it requires careful control of the reaction conditions to prevent cross-linking. This includes using anhydrous conditions, controlling the temperature and initiator concentration, and potentially using a controlled polymerization technique.

Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are illustrative examples designed to minimize gel formation. Optimization may be required for your specific application.

Protocol 1: Controlled Radical Polymerization

This protocol aims to produce a soluble, linear polymer by minimizing side reactions.

Materials:

  • This compound (freshly distilled)

  • Anhydrous Toluene

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Argon or Nitrogen gas

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 37.8 mmol) in anhydrous toluene (e.g., 50 mL).

  • Add AIBN (e.g., 0.062 g, 0.378 mmol, 1 mol% relative to monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with inert gas and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture for the desired time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing by techniques such as ¹H NMR or GPC.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Protocol 2: Anionic Polymerization (Conceptual)

Key Considerations:

  • Initiator: An organolithium initiator such as n-butyllithium or sec-butyllithium (B1581126) would be a common choice.

  • Solvent: Anhydrous, non-protic solvents like THF or toluene are necessary.

  • Temperature: Reactions are typically carried out at low temperatures (e.g., -78°C) to control the reactivity of the propagating anion and prevent side reactions.

  • Purity: Extreme purity of all reagents and solvents is critical for successful anionic polymerization.

Data Presentation

Table 1: Influence of Reaction Parameters on Gel Formation
ParameterLow Risk of GelationHigh Risk of Gelation
Water Content < 10 ppm> 50 ppm
Initiator Conc. (Radical) < 1 mol%> 3 mol%
Monomer Concentration < 2 M> 5 M
Reaction Temperature 50 - 70°C> 90°C
pH 6 - 7< 5 or > 8

Visualizations

Diagram 1: Pathways to Gel Formation

Gel_Formation cluster_monomer This compound cluster_polymerization Desired Polymerization cluster_crosslinking Undesired Cross-linking cluster_hydrolysis Hydrolysis & Condensation cluster_radical Uncontrolled Radical Polymerization Monomer CH2=CH-Si(CH3)(OCH3)2 Polymer Linear Polymer Monomer->Polymer Controlled Polymerization Gel Gel (Cross-linked Network) Polymer->Gel Hydrolysis Si-OCH3 + H2O -> Si-OH Condensation 2 Si-OH -> Si-O-Si + H2O Hydrolysis->Condensation Condensation->Gel Cross-linking Branching Chain Transfer / Branching Branching->Gel Cross-linking

Caption: Pathways leading to desired linear polymer versus undesired gel formation.

Diagram 2: Troubleshooting Workflow for Gel Formation

Troubleshooting_Workflow Start Start: Gel Formation Observed CheckPurity Check Purity of Reagents & Solvents (Anhydrous Conditions?) Start->CheckPurity CheckTemp Review Reaction Temperature (Too high?) CheckPurity->CheckTemp No ActionPurity Action: Use Anhydrous Solvents & Inert Atmosphere CheckPurity->ActionPurity Yes CheckConc Review Concentrations (Monomer & Initiator too high?) CheckTemp->CheckConc No ActionTemp Action: Lower Reaction Temperature CheckTemp->ActionTemp Yes ActionConc Action: Lower Monomer & Initiator Concentrations CheckConc->ActionConc Yes Rerun Rerun Experiment CheckConc->Rerun No ActionPurity->Rerun ActionTemp->Rerun ActionConc->Rerun

Caption: A logical workflow for troubleshooting gel formation.

Optimizing Dimethoxymethylvinylsilane Concentration for Nanoparticle Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized nanoparticles using dimethoxymethylvinylsilane. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle synthesis?

This compound serves as a functionalizing agent in the synthesis of nanoparticles, particularly silica-based nanoparticles. Its vinyl group (-CH=CH₂) provides a reactive site for further chemical modifications, such as polymerization or the attachment of biomolecules. The methoxy (B1213986) groups (-OCH₃) can be hydrolyzed to form silanol (B1196071) groups (Si-OH), which then condense with other silanol groups on the surface of the nanoparticle or with other hydrolyzed silane (B1218182) molecules to form a stable siloxane (Si-O-Si) bond, effectively grafting the vinyl functionality onto the nanoparticle surface.

Q2: How does the concentration of this compound affect the final nanoparticle characteristics?

The concentration of this compound is a critical parameter that influences several properties of the resulting nanoparticles:

  • Surface Functionalization Density: Higher concentrations generally lead to a greater density of vinyl groups on the nanoparticle surface, up to a saturation point.

  • Particle Size and Aggregation: An excessive concentration can lead to the formation of polysiloxane bridges between nanoparticles, causing irreversible aggregation.[1] Conversely, an optimal concentration can contribute to a stable, uniform dispersion.

  • Surface Area and Porosity: In the synthesis of mesoporous silica (B1680970) nanoparticles, introducing the vinyl silane at an early stage can prevent the pore blockage and reduction in specific surface area that is often observed when functionalization is performed post-synthesis.[1][2] However, very high concentrations of the vinyl silane might lead to a decrease in surface area.[3][4]

Q3: When is the best time to introduce this compound during the synthesis process?

For mesoporous silica nanoparticles, it is often advantageous to introduce the vinyl silane during the initial synthesis stage (co-condensation) rather than functionalizing the pre-formed nanoparticles.[1][2][4] This "one-pot" approach helps to prevent the blockage of pores and ensures a more uniform distribution of the vinyl groups throughout the silica matrix.

Q4: What are the key parameters to control during the functionalization reaction?

Besides the concentration of the silane, other critical parameters include:

  • pH of the reaction medium: The pH affects the hydrolysis and condensation rates of the alkoxysilane. A pH range of 4-5 is often recommended for a controlled reaction.[1]

  • Water content: A sufficient amount of water is necessary for the hydrolysis of the methoxy groups. In organic solvents, a controlled amount of water should be added.[1]

  • Reaction time and temperature: These parameters influence the kinetics of the hydrolysis and condensation reactions.

  • Mixing efficiency: Vigorous and continuous stirring is crucial to ensure a homogeneous distribution of the silane and prevent localized high concentrations that can lead to agglomeration.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nanoparticles using this compound.

Problem Potential Cause Recommended Solution
Nanoparticle Agglomeration During/After Functionalization 1. Incorrect pH: pH is too high or too low, leading to uncontrolled, rapid reactions.[1]2. Excessive Silane Concentration: Formation of polysiloxane bridges between nanoparticles.[1]3. Inadequate Mixing: Localized high concentrations of the silane.[1]4. Initial Nanoparticle Aggregation: Pre-existing agglomerates are "cemented" during silanization.1. Adjust the pH of the nanoparticle suspension to 4-5 using a suitable buffer (e.g., acetate (B1210297) buffer) before adding the silane.[1]2. Optimize the silane concentration. Start with a low concentration and gradually increase it.3. Use vigorous and continuous stirring or sonication during silane addition and throughout the reaction.[1]4. Ensure the starting nanoparticles are well-dispersed before adding the silane.
Low Degree of Vinyl Functionalization 1. Incomplete Hydrolysis: Insufficient water in the reaction medium.2. Short Reaction Time: The reaction may not have proceeded to completion.3. Steric Hindrance: High nanoparticle concentration may hinder the access of the silane to the surface.1. Ensure an adequate and controlled amount of water is present to facilitate hydrolysis.[1]2. Increase the reaction time and/or temperature.3. Optimize the nanoparticle concentration to ensure sufficient surface area is available for functionalization.
Inconsistent Batch-to-Batch Results 1. Variability in Reagent Addition: Inconsistent rates of adding reagents.2. Fluctuations in Reaction Conditions: Variations in temperature, stirring speed, or pH between batches.3. Purity of Reagents: Use of reagents from different batches or of varying purity.1. Use a syringe pump for the controlled and reproducible addition of reagents.2. Precisely control and monitor all reaction parameters for each synthesis.3. Use high-purity reagents and ensure consistency across batches.
Gelation of the Reaction Mixture 1. Excessive Vinyl Silane Content: High concentrations can lead to bulk polymerization.[3]1. Reduce the concentration of this compound in the reaction mixture.[3]

Experimental Protocols

While a specific, optimized protocol for this compound is proprietary or must be determined empirically, the following provides a generalized methodology based on the synthesis of vinyl-functionalized silica nanoparticles using similar vinylalkoxysilanes like vinyltrimethoxysilane (B1682223) (VTMS). Note: This protocol should be used as a starting point and may require optimization.

Illustrative Protocol for Vinyl-Functionalized Mesoporous Silica Nanoparticles (Adapted from VTMS-based synthesis)

This protocol describes a co-condensation method.

Materials:

  • Silica precursor (e.g., Sodium Silicate solution)

  • This compound

  • Surfactant (e.g., Cetyltrimethylammonium chloride, CTACl)

  • Solvent (e.g., Distilled water, Ethanol)

  • Acid/Base for pH adjustment (e.g., HCl, NaOH)

Procedure:

  • Preparation of Surfactant Solution: Dissolve the surfactant (e.g., CTACl) in a mixture of distilled water and ethanol (B145695) with stirring.

  • Preparation of Silica and Vinyl Silane Precursor Solution: In a separate beaker, mix the silica precursor (e.g., sodium silicate) with distilled water. To this, slowly add the desired amount of this compound. The ratio of the silica precursor to the vinyl silane is a critical parameter to be optimized.

  • Hydrolysis: Adjust the pH of the precursor solution to an acidic range (e.g., pH 3) using HCl and stir for a few hours to induce hydrolysis of the silanes.

  • Condensation: Add the hydrolyzed precursor solution dropwise to the surfactant solution under vigorous stirring. Adjust the pH to a basic range to initiate condensation and nanoparticle formation.

  • Aging: Continue stirring the mixture at a controlled temperature for several hours to allow for the completion of the nanoparticle growth and functionalization.

  • Purification: Collect the nanoparticles by centrifugation or filtration. Wash the particles repeatedly with a suitable solvent (e.g., ethanol, water) to remove the surfactant and unreacted precursors.

  • Drying: Dry the purified nanoparticles in an oven at an appropriate temperature.

Quantitative Data (Illustrative Example with VTMS)

The following table, adapted from studies on vinyltrimethoxysilane (VTMS), illustrates how the ratio of silica precursor to vinyl silane can be varied. A similar systematic approach should be taken when optimizing the concentration of this compound.

Sample IDSodium Silicate (mL)VTMS (mL)Resulting Properties (Example)
V00-MS400No vinyl groups, high surface area
V05-MS355Introduction of vinyl groups, slight decrease in surface area
V10-MS3010Increased vinyl content, further decrease in surface area
V15-MS2515High vinyl content, significant decrease in surface area

Data adapted from a study on VTMS and sodium silicate.[2][3] The specific ratios and resulting properties will differ for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product surfactant Surfactant Solution condensation Condensation & Nanoparticle Formation (Basic pH) surfactant->condensation precursor Silica/Vinyl Silane Precursor Mix hydrolysis Hydrolysis (Acidic pH) precursor->hydrolysis hydrolysis->condensation aging Aging condensation->aging purify Centrifugation & Washing aging->purify dry Drying purify->dry final_product Vinyl-Functionalized Nanoparticles dry->final_product

Caption: Generalized workflow for the synthesis of vinyl-functionalized silica nanoparticles.

Logical Relationship: Concentration vs. Properties

concentration_effects cluster_properties Nanoparticle Properties conc This compound Concentration func_density Vinyl Group Density conc->func_density Increases (to a point) aggregation Aggregation Tendency conc->aggregation Increases (if excessive) surface_area Surface Area conc->surface_area Decreases (often)

Caption: Effect of silane concentration on key nanoparticle properties.

References

Technical Support Center: Catalyst Selection for Dimethoxymethylvinylsilane (DMMVS) Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting the condensation of Dimethoxymethylvinylsilane (DMMVS). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the hydrolysis and condensation of this compound (DMMVS).

Q1: My reaction mixture became cloudy or formed a precipitate shortly after adding the catalyst. What is the cause and how can I prevent this?

A1: Premature precipitation or cloudiness is typically due to uncontrolled and rapid condensation of the silane (B1218182), leading to the formation of insoluble polysiloxane oligomers or gels.

Potential Causes:

  • Excessive Catalyst Concentration: A high concentration of either an acid or base catalyst can accelerate condensation rates beyond a controllable limit.

  • High Water Content: An excessive amount of water can lead to rapid hydrolysis and subsequent condensation. The water-to-silane ratio is a critical parameter.[1][2]

  • Localized High Catalyst Concentration: Poor mixing upon catalyst addition can create localized "hot spots" of high catalyst concentration, initiating rapid polymerization.

  • Inappropriate Solvent: The use of a solvent in which the forming oligomers are insoluble can lead to their precipitation.

Recommended Solutions:

  • Optimize Catalyst Concentration: Start with a lower catalyst concentration and titrate upwards to find the optimal balance between reaction rate and control. For acid catalysis, a pH of 4-5 is often recommended to balance hydrolysis and condensation rates.[3]

  • Control Water-to-Silane Ratio: Carefully control the stoichiometry of water added to the reaction. The required molar ratio of water to DMMVS for complete hydrolysis of the two methoxy (B1213986) groups is 2:1. Varying this ratio can control the extent of hydrolysis and subsequent condensation.[2]

  • Improve Mixing: Ensure vigorous and efficient stirring during catalyst addition to prevent localized high concentrations. Adding the catalyst dropwise can also help maintain control.

  • Solvent Selection: Use a co-solvent, such as ethanol (B145695) or isopropanol, to improve the solubility of the silane and the forming polymer.

Q2: The condensation reaction is very slow or appears to be incomplete. How can I increase the reaction rate?

A2: A slow or incomplete reaction can be attributed to several factors that limit the catalytic activity or the availability of reactive species.

Potential Causes:

  • Insufficient Catalyst: The catalyst concentration may be too low to effectively promote hydrolysis and condensation.

  • Neutral pH: The hydrolysis and condensation of alkoxysilanes are slowest at a neutral pH (around 7).[2]

  • Low Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.

  • Catalyst Inhibition: Certain impurities in the reactants or solvent can inhibit or poison the catalyst. For instance, Lewis bases can inhibit acid catalysts.

Recommended Solutions:

  • Increase Catalyst Concentration: Gradually increase the amount of acid or base catalyst.

  • Adjust pH: For acid catalysis, adjust the pH to a range of 3-5. For base catalysis, a pH above 7 will increase the rate of condensation.

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also accelerate side reactions.

  • Ensure Reagent Purity: Use high-purity DMMVS, solvents, and water to avoid introducing catalyst inhibitors.

Q3: The viscosity of my reaction mixture increased rapidly, leading to premature gelation. How can I achieve a more controlled polymerization?

A3: Premature gelation is a common issue in sol-gel processes and is caused by the rapid formation of a cross-linked network.

Potential Causes:

  • High Monomer Concentration: A high concentration of DMMVS can lead to a rapid increase in viscosity as the polymer chains grow and cross-link.

  • Bifunctional Nature of DMMVS: this compound has two hydrolyzable methoxy groups, allowing for the formation of linear chains and cross-links.

  • Base Catalysis: Base catalysts tend to promote the formation of highly branched, particulate-like structures, which can lead to faster gelation compared to the more linear polymers often formed under acidic conditions.

Recommended Solutions:

  • Reduce Monomer Concentration: Perform the reaction in a more dilute solution to slow down the rate of intermolecular reactions.

  • Control the Degree of Hydrolysis: By limiting the amount of water, you can control the number of silanol (B1196071) groups formed, thereby reducing the potential for cross-linking.

  • Consider a Two-Step Process: First, perform the hydrolysis under acidic conditions to favor the formation of silanols. Then, in a second step, add a base to promote controlled condensation.

  • Use a Co-condensing Agent: Introducing a monofunctional silane can act as a chain stopper, limiting the molecular weight and preventing extensive cross-linking.

Q4: I am concerned about potential side reactions involving the vinyl group. Are these common and how can they be minimized?

A4: While the primary reaction is the hydrolysis and condensation of the methoxy groups, the vinyl group can participate in side reactions under certain conditions.

Potential Causes:

  • Radical Polymerization: The vinyl group can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators (e.g., peroxides, UV light).

  • Hydrosilylation: If there are Si-H bonds present in the reaction mixture (from other silanes), a hydrosilylation reaction can occur, leading to cross-linking through the vinyl group. This is typically catalyzed by platinum-based catalysts.

Recommended Solutions:

  • Control Reaction Temperature: Keep the reaction temperature moderate to minimize thermally initiated radical polymerization.

  • Avoid Radical Initiators: Ensure that the reactants and reaction vessel are free from contaminants that could act as radical initiators.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation-initiated radical reactions.

  • Catalyst Choice: For the condensation reaction, avoid catalysts that are also known to promote vinyl polymerization or hydrosilylation, unless that is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for DMMVS condensation?

A1: The most common catalysts for the hydrolysis and condensation of alkoxysilanes like DMMVS fall into three main categories:

  • Acid Catalysts: Such as hydrochloric acid (HCl), acetic acid, and other organic acids. They are known to promote rapid hydrolysis.

  • Base Catalysts: Including ammonia, amines, and alkali hydroxides. These catalysts are generally more effective at promoting the condensation of silanols.

  • Organometallic Catalysts: Such as tin compounds (e.g., dibutyltin (B87310) dilaurate) and titanates. These are often used in specific formulations for controlled curing.[4]

Q2: How does the choice of an acid or base catalyst affect the final polymer structure?

A2: The choice of catalyst has a significant impact on the kinetics of hydrolysis and condensation, which in turn influences the structure of the resulting polysiloxane.

  • Acid Catalysis: Generally leads to faster hydrolysis than condensation. This results in the formation of more linear or randomly branched polymer chains.

  • Base Catalysis: Tends to accelerate the condensation reaction more than hydrolysis. This often results in the formation of more compact, highly branched, and cross-linked structures, sometimes described as colloidal particles.

Q3: What is the role of the water-to-silane ratio in the condensation reaction?

A3: The molar ratio of water to the hydrolyzable methoxy groups on the DMMVS is a critical parameter that controls the extent of hydrolysis and subsequent condensation.

  • Sub-stoichiometric Water: A water-to-methoxy group ratio of less than 1 will result in incomplete hydrolysis, leaving some methoxy groups unreacted. This can be used to control the degree of cross-linking.

  • Stoichiometric Water: A 1:1 molar ratio of water to methoxy groups (which is a 2:1 ratio of water to DMMVS) provides the necessary amount of water for complete hydrolysis.

  • Excess Water: Using a large excess of water can drive the hydrolysis reaction to completion quickly but may also lead to phase separation as the hydrophobic silane is immiscible with water. A co-solvent is often necessary in such cases.[1]

Q4: What analytical techniques are recommended for monitoring the condensation reaction and characterizing the resulting polymer?

A4: Several analytical techniques can be employed to monitor the reaction and characterize the product:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of Si-OCH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information. ²⁹Si NMR is particularly powerful for quantifying the different silicon species (monomers, dimers, different degrees of condensation).[5]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the soluble polymer products.[5]

  • Rheometry: To measure the viscosity changes during the reaction and determine the gel point.

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the final dried gel or polymer.[5]

Quantitative Data on Catalyst Performance

Due to the limited availability of specific quantitative data for this compound (DMMVS) in the reviewed literature, the following table presents data for analogous vinylalkoxysilanes to provide a comparative overview of catalyst performance. Researchers should consider this as a starting point for their own process optimization.

Catalyst SystemSilaneCatalyst Conc.Temp. (°C)TimeObservations/Resulting Properties
Acid Catalysis
Acetic AcidVinyltrimethoxysilane (VTMS)pH 4-5Room TempHoursControlled hydrolysis and condensation, suitable for surface treatment.
Hydrochloric Acid (HCl)Vinyltrimethoxysilane (VTMS)0.01 M25Minutes to HoursRapid hydrolysis, slower condensation. Formation of linear or lightly branched polymers.
Base Catalysis
Ammonia (NH₄OH)Vinyltrimethoxysilane (VTMS)pH 10-11Room TempMinutes to HoursRapid condensation, formation of cross-linked particles, potential for rapid gelation.
Organometallic Catalysis
Dibutyltin Dilaurate (DBTDL)Vinyl-functional silane polymer0.1 - 1.0 wt%50 - 100VariesEffective for cross-linking in polymer systems, often used in sealant and coating formulations.[4]

Experimental Protocols

The following is a general protocol for the acid-catalyzed condensation of this compound in a solvent. This should be adapted and optimized for specific experimental goals.

Objective: To synthesize a polysiloxane from DMMVS via acid-catalyzed hydrolysis and condensation.

Materials:

  • This compound (DMMVS), ≥97% purity

  • Ethanol, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Nitrogen or Argon gas supply

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Equip the flask with a condenser and a nitrogen inlet to maintain an inert atmosphere.

  • Reagent Preparation: In the reaction flask, combine DMMVS and anhydrous ethanol. A typical starting concentration is 10-20% v/v of DMMVS in ethanol.

  • Initiation of Hydrolysis: While stirring the DMMVS/ethanol solution, prepare the hydrolysis solution by adding the desired amount of deionized water and 0.1 M HCl to a separate container. The molar ratio of water to DMMVS should be carefully calculated (e.g., 2:1 for complete hydrolysis). The amount of HCl should be sufficient to bring the final reaction mixture to the desired pH (e.g., 4-5).

  • Reaction: Slowly add the acidic water solution dropwise to the stirring DMMVS solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by FTIR to observe the disappearance of the Si-OCH₃ signal and the appearance of Si-OH and Si-O-Si signals. The viscosity of the solution can also be monitored.

  • Work-up: Once the desired degree of condensation is achieved (before gelation if a soluble polymer is desired), the reaction can be stopped by neutralizing the catalyst with a base (e.g., ammonium (B1175870) hydroxide). The solvent can then be removed under reduced pressure.

  • Characterization: Characterize the resulting polymer using appropriate techniques such as GPC (for molecular weight), NMR (for structure), and TGA (for thermal stability).

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMMVS is flammable and an irritant. Avoid contact with skin and eyes.

  • Handle hydrochloric acid with care as it is corrosive.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_decision Decision prep_dmmvs Prepare DMMVS Solution (in anhydrous solvent) mix Combine DMMVS and Water/Co-solvent prep_dmmvs->mix prep_catalyst Prepare Catalyst Solution (Acid/Base/Organometallic) add_catalyst Add Catalyst Dropwise with Vigorous Stirring prep_catalyst->add_catalyst prep_water Prepare Water/Co-solvent Mixture prep_water->mix mix->add_catalyst react Allow Reaction to Proceed (Monitor Time, Temp) add_catalyst->react monitoring In-situ Monitoring (FTIR, Viscosity) react->monitoring workup Quench Reaction & Isolate Product monitoring->workup Desired endpoint reached characterization Product Characterization (GPC, NMR, SEM) workup->characterization evaluate Evaluate Results (Yield, Mw, PDI) characterization->evaluate optimize Optimize Conditions (Concentration, Temp, Time) evaluate->optimize Results not optimal optimize->prep_catalyst optimize->prep_water Catalyst_Selection Catalyst Selection Logic for DMMVS Condensation start Define Desired Polymer Properties (e.g., linear, cross-linked, gel) q_structure Desired Structure? start->q_structure acid_cat Acid Catalyst (e.g., HCl, Acetic Acid) - Promotes rapid hydrolysis - Favors linear/lightly branched polymers q_structure->acid_cat Linear / Soluble base_cat Base Catalyst (e.g., NH4OH, Amines) - Promotes rapid condensation - Favors highly branched/cross-linked structures q_structure->base_cat Cross-linked / Gel q_cure Specific Curing Application? (e.g., RTV sealant) acid_cat->q_cure base_cat->q_cure q_cure->acid_cat No, sol-gel synthesis q_cure->base_cat No, sol-gel synthesis organometallic Organometallic Catalyst (e.g., Tin or Titanium based) - Controlled cure under specific conditions q_cure->organometallic Yes Reaction_Pathways Simplified DMMVS Condensation Pathways cluster_acid Acid-Catalyzed Pathway (e.g., H⁺) cluster_base Base-Catalyzed Pathway (e.g., OH⁻) DMMVS DMMVS (Vinyl)Si(CH₃)(OCH₃)₂ hydrolysis_acid Rapid Hydrolysis + 2H₂O, - 2CH₃OH DMMVS->hydrolysis_acid hydrolysis_base Slower Hydrolysis + 2H₂O, - 2CH₃OH DMMVS->hydrolysis_base silanetriol Silanediol Intermediate (Vinyl)Si(CH₃)(OH)₂ hydrolysis_acid->silanetriol condensation_acid Slower Condensation silanetriol->condensation_acid linear_polymer Linear/Lightly Branched Polysiloxane -[Si(Vinyl)(CH₃)-O]-n condensation_acid->linear_polymer silanetriol_base Silanediol Intermediate (Vinyl)Si(CH₃)(OH)₂ hydrolysis_base->silanetriol_base condensation_base Rapid Condensation silanetriol_base->condensation_base crosslinked_polymer Highly Branched/Cross-linked Network condensation_base->crosslinked_polymer

References

Post-treatment methods for enhancing the durability of Dimethoxymethylvinylsilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the durability of Dimethoxymethylvinylsilane (DMDMVS) coatings through various post-treatment methods.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the application and post-treatment of this compound coatings.

Section 1: Coating Application and Initial Curing Issues

Question: My DMDMVS coating appears uneven and has formed islands or "fisheyes" on the substrate. What is the likely cause and how can I fix it?

Answer: This issue, often called poor wetting or de-wetting, is typically caused by low surface energy of the substrate or surface contamination. To resolve this:

  • Substrate Preparation: Ensure the substrate is scrupulously clean. Use a suitable solvent (e.g., acetone (B3395972), isopropanol) to remove organic contaminants. For low-energy surfaces like plastics, a pre-treatment such as corona or plasma activation can increase surface energy and promote better wetting.[1][2][3]

  • Coating Formulation: The viscosity of your silane (B1218182) solution can affect its ability to wet the surface. You might need to adjust the solvent system.

  • Application Environment: High humidity can cause premature hydrolysis and self-condensation of the silane before it uniformly coats the surface.[2] Apply the coating in a controlled, low-humidity environment.

Question: The DMDMVS coating is hazy or cloudy after application and initial drying. What went wrong?

Answer: A hazy or cloudy appearance can result from several factors:

  • Incomplete Hydrolysis: If the DMDMVS has not been sufficiently hydrolyzed before application, it can lead to a non-uniform film. Ensure adequate water is present in your silane solution and allow for sufficient hydrolysis time (this can range from minutes to hours depending on the pH).

  • Premature Condensation: If the hydrolyzed silane solution is left for too long before application, it can form larger oligomers and polymers that do not form a clear, uniform film. It is often best to use the hydrolyzed solution shortly after preparation.

  • Moisture Contamination: Applying the coating in a very humid environment can lead to rapid, uncontrolled condensation, resulting in a cloudy appearance.[2][4]

Section 2: Thermal Curing Issues

Question: After thermal curing, my DMDMVS coating shows poor adhesion to the substrate. What are the possible reasons?

Answer: Poor adhesion after thermal curing can be attributed to several factors:

  • Inadequate Curing Temperature or Time: The cross-linking of the silane network is dependent on both temperature and time. If the temperature is too low or the curing time too short, the condensation reaction will be incomplete, leading to a weak interface with the substrate.[2]

  • Improper Surface Preparation: As with initial application, a contaminated surface will prevent the formation of strong covalent bonds between the silane and the substrate.[2]

  • Thermal Stress: A large mismatch in the coefficient of thermal expansion between the coating and the substrate can induce stress during heating and cooling, leading to delamination. A slower heating and cooling ramp rate may help mitigate this.

Question: The DMDMVS coating has become brittle and cracked after thermal curing. How can I prevent this?

Answer: Cracking is often a sign of excessive cross-linking or stress in the coating.

  • Over-curing: Excessively high temperatures or prolonged curing times can lead to a highly cross-linked and brittle siloxane network. Try reducing the curing temperature or time.

  • Coating Thickness: Thicker coatings are more prone to cracking due to internal stresses. Applying a thinner, more uniform layer can help.

  • Formulation: The flexibility of the coating can sometimes be improved by co-polymerizing with other silanes that impart more flexibility to the final film.

Section 3: UV Curing Issues

Question: My UV-cured DMDMVS coating remains tacky and does not fully harden. What should I investigate?

Answer: A tacky surface after UV curing usually points to incomplete polymerization of the vinyl groups.

  • Insufficient UV Dose: The total energy received by the coating (a product of UV intensity and exposure time) may be too low. Increase the exposure time or use a higher intensity lamp.

  • Incorrect Wavelength: The photoinitiator in your formulation has a specific absorption spectrum. Ensure that the output of your UV lamp matches the absorption wavelength of the photoinitiator.[5]

  • Oxygen Inhibition: The free-radical polymerization of the vinyl groups can be inhibited by oxygen at the surface. Curing in a nitrogen or other inert atmosphere can resolve this issue. Alternatively, using a higher concentration of photoinitiator or a lamp with higher peak irradiance can help overcome oxygen inhibition.

  • Photoinitiator Issues: Ensure you are using the correct type and concentration of photoinitiator for a vinyl-functionalized system.

Question: The UV-cured coating has poor adhesion. What are the troubleshooting steps?

Answer: Adhesion issues with UV-cured coatings can be complex.

  • Surface Preparation: As with other methods, proper surface cleaning and activation are critical for good adhesion.[1]

  • Shrinkage Stress: UV curing can be very rapid, leading to volume shrinkage of the coating as it polymerizes. This shrinkage can induce stress at the coating-substrate interface, causing delamination.[6] Using a formulation with components that exhibit lower shrinkage or employing a two-step curing process (a low-intensity pre-cure followed by a high-intensity final cure) can sometimes mitigate this.

  • Incomplete Curing at the Interface: If the UV light is absorbed by the upper layers of the coating, the region closest to the substrate may not receive enough energy to cure completely. This is more common with pigmented or thicker coatings. Ensure your UV source has sufficient power and the appropriate wavelength to penetrate the full depth of the coating.

Section 4: Plasma Treatment Issues

Question: After plasma treatment, I do not see a significant improvement in the durability of my DMDMVS coating. What parameters should I check?

Answer: The effectiveness of plasma treatment depends on several parameters.

  • Plasma Gas: The type of gas used (e.g., argon, oxygen, nitrogen, air) will determine the type of functional groups introduced on the surface and the extent of cross-linking. For enhancing Si-O-Si bonding, an oxygen or argon plasma is often effective.[7]

  • Plasma Power and Treatment Time: Both power and treatment time need to be optimized. Insufficient power or time may not induce enough cross-linking, while excessive treatment can lead to ablation or damage of the coating.[8][9]

  • Chamber Conditions: Ensure the vacuum level in the chamber is appropriate for the process and that there are no leaks that could introduce contaminants.

Question: The plasma treatment is causing discoloration or damage to my coating. How can I avoid this?

Answer: Discoloration or damage is a sign of overly aggressive plasma treatment.

  • Reduce Power/Time: Decrease the plasma power or the treatment duration.

  • Change Gas: Some gases are more reactive than others. If you are using a reactive gas like oxygen, consider switching to an inert gas like argon to reduce the chemical etching effect.

  • Pulsed Plasma: Using a pulsed plasma discharge instead of a continuous one can reduce the overall heat load on the sample and minimize damage.

Quantitative Data on Post-Treatment Methods

The following tables summarize the expected impact of different post-treatment parameters on the durability of vinylsilane coatings. The values provided are indicative and may vary based on the specific substrate, coating formulation, and application method.

Table 1: Effect of Thermal Curing on DMDMVS Coating Properties

Curing Temperature (°C)Curing Time (min)Adhesion Strength (MPa) (ASTM D4541)Pencil Hardness (ASTM D3363)
100605 - 10HB - F
1503015 - 25F - 2H
1801520 - 352H - 4H
20010> 30 (Cohesive failure in coating)4H - 6H

Table 2: Effect of UV Curing on DMDMVS Coating Properties

UV Dose (mJ/cm²)UV Wavelength (nm)Adhesion Strength (MPa) (ASTM D4541)Pencil Hardness (ASTM D3363)
5003658 - 15F - H
100036518 - 282H - 3H
2000365> 25 (Cohesive failure in coating)3H - 5H
100025415 - 252H - 4H

Table 3: Effect of Plasma Treatment on DMDMVS Coating Properties

Plasma GasPower (W)Treatment Time (s)Surface Energy (mN/m)Corrosion Resistance (Salt Spray Test - hours to failure)
None--35 - 45< 100
Argon506050 - 60200 - 300
Oxygen5060> 70250 - 400
Air1003060 - 70200 - 350

Experimental Protocols

Protocol 1: Thermal Curing of DMDMVS Coating on Aluminum Substrate
  • Substrate Preparation: a. Degrease an aluminum panel by sonicating in acetone for 15 minutes, followed by isopropanol (B130326) for 15 minutes. b. Rinse with deionized water and dry under a stream of nitrogen. c. Optionally, create a fresh, reactive oxide layer by treating with an alkaline or acid etch, followed by a thorough rinse with deionized water and drying.

  • Silane Solution Preparation: a. Prepare a 2% (v/v) solution of DMDMVS in a 95:5 (v/v) ethanol/water mixture. b. Adjust the pH of the solution to ~4.5 using acetic acid to catalyze hydrolysis. c. Stir the solution for at least 1 hour to allow for hydrolysis.

  • Coating Application: a. Apply the hydrolyzed silane solution to the prepared aluminum substrate using a dip-coating, spin-coating, or spray-coating method to achieve a uniform film. b. Allow the solvent to evaporate at room temperature for 10-15 minutes.

  • Thermal Curing: a. Place the coated substrate in a preheated oven at the desired curing temperature (e.g., 150°C). b. Cure for the specified time (e.g., 30 minutes). c. Allow the substrate to cool down to room temperature slowly to avoid thermal shock.

  • Characterization: a. Evaluate the coating's adhesion using the pull-off test according to ASTM D4541. b. Assess the coating's hardness using the pencil hardness test as per ASTM D3363.[1][10][11][12][13]

Protocol 2: UV Curing of DMDMVS Coating
  • Substrate Preparation: Follow steps 1a-1c from the thermal curing protocol.

  • Silane Formulation for UV Curing: a. Prepare a formulation containing DMDMVS, a suitable photoinitiator (e.g., 1-2 wt% of a free-radical photoinitiator like TPO or TPO-L), and optionally, other reactive diluents or oligomers. b. Thoroughly mix the components until the photoinitiator is completely dissolved.

  • Coating Application: a. Apply the formulation to the substrate in a controlled, thin layer. b. If solvents are used, allow them to flash off completely before UV exposure.

  • UV Curing: a. Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp or a 365 nm LED array). b. Expose the coating to a specific UV dose, which is a function of the lamp intensity and exposure time. c. For thicker or pigmented coatings, curing may need to be performed in an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.

  • Characterization: a. Perform adhesion and hardness tests as described in the thermal curing protocol.

Protocol 3: Atmospheric Plasma Treatment of DMDMVS Coating
  • Initial Coating Application and Curing: a. Apply and perform an initial low-temperature thermal cure (e.g., 80-100°C for 10 minutes) on the DMDMVS coating as described in Protocol 1. This is to ensure the coating is a solid film before plasma treatment.

  • Plasma Treatment: a. Place the coated substrate in the chamber of an atmospheric plasma system. b. Set the desired process parameters: plasma gas (e.g., air, nitrogen, or argon), power, and treatment speed/time. c. Expose the coated surface to the plasma discharge. The treatment is typically very fast, often on the order of seconds.[8][9]

  • Post-Treatment and Characterization: a. The surface is ready for use or further processing immediately after treatment. b. Characterize the surface energy by measuring the contact angle of water. A lower contact angle indicates higher surface energy and improved wettability. c. Evaluate the durability of the coating through adhesion, hardness, and corrosion resistance tests.

Visualizations

Logical Workflow for Enhancing DMDMVS Coating Durability

G cluster_prep 1. Pre-Treatment cluster_app 2. Coating Application cluster_post 3. Post-Treatment for Durability cluster_char 4. Durability Characterization Substrate_Cleaning Substrate Cleaning (Degreasing, Sonication) Surface_Activation Surface Activation (Optional: Plasma/Corona) Substrate_Cleaning->Surface_Activation Silane_Hydrolysis DMDMVS Hydrolysis (Water, Catalyst) Coating_Application Application (Dip, Spin, Spray) Silane_Hydrolysis->Coating_Application Initial_Drying Solvent Evaporation Coating_Application->Initial_Drying Thermal_Cure Thermal Curing Initial_Drying->Thermal_Cure UV_Cure UV Curing Initial_Drying->UV_Cure Plasma_Treatment Plasma Treatment Initial_Drying->Plasma_Treatment Adhesion_Test Adhesion Testing (ASTM D4541) Thermal_Cure->Adhesion_Test Hardness_Test Hardness Testing (ASTM D3363) Thermal_Cure->Hardness_Test UV_Cure->Adhesion_Test UV_Cure->Hardness_Test Chem_Resist_Test Chemical Resistance Plasma_Treatment->Chem_Resist_Test Corrosion_Test Corrosion Resistance Plasma_Treatment->Corrosion_Test

Caption: Experimental workflow for enhancing this compound coating durability.

Signaling Pathway of Silane Hydrolysis and Condensation

G DMDMVS This compound (R-Si(OCH3)2CH3) Hydrolyzed_Silane Hydrolyzed Silane (R-Si(OH)2CH3) DMDMVS->Hydrolyzed_Silane + H2O (Catalyst) Substrate Substrate with -OH groups Hydrolyzed_Silane->Substrate Interfacial Bonding Crosslinked_Network Crosslinked Siloxane Network (-Si-O-Si-) Hydrolyzed_Silane->Crosslinked_Network Condensation (-H2O) Coated_Substrate Durable Coating on Substrate Substrate->Coated_Substrate Crosslinked_Network->Coated_Substrate

Caption: Hydrolysis and condensation pathway of this compound for coating formation.

Troubleshooting Logic for Poor Coating Adhesion

G Start Poor Adhesion Detected Check_Prep Check Substrate Preparation Start->Check_Prep Prep_OK Preparation OK? Check_Prep->Prep_OK Check_Hydrolysis Verify Silane Hydrolysis Hydrolysis_OK Hydrolysis OK? Check_Hydrolysis->Hydrolysis_OK Check_Curing Evaluate Curing Parameters Curing_OK Curing OK? Check_Curing->Curing_OK Prep_OK->Check_Hydrolysis Yes Solution_Prep Re-clean and/or Activate Substrate Prep_OK->Solution_Prep No Hydrolysis_OK->Check_Curing Yes Solution_Hydrolysis Adjust Hydrolysis Time/pH Hydrolysis_OK->Solution_Hydrolysis No Solution_Curing Optimize Temp/Time/Dose Curing_OK->Solution_Curing No Success Adhesion Improved Curing_OK->Success Yes Solution_Prep->Start Solution_Hydrolysis->Start Solution_Curing->Start

Caption: Troubleshooting workflow for addressing poor adhesion of silane coatings.

References

Validation & Comparative

A Comparative Guide to Dimethoxymethylvinylsilane and Vinyltrimethoxysilane for Surface Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The creation of hydrophobic surfaces is a critical requirement in a multitude of research and development applications, from self-cleaning coatings to advanced drug delivery systems. Organosilanes are frequently employed to impart this water-repellent property to various substrates. This guide provides an objective, data-driven comparison of two such vinyl-functionalized silanes: Dimethoxymethylvinylsilane and Vinyltrimethoxysilane. By examining their performance, reaction mechanisms, and application protocols, this document aims to assist researchers in selecting the optimal agent for their specific surface modification needs.

Introduction to Vinyl-Functionalized Silanes

This compound and Vinyltrimethoxysilane belong to the family of organofunctional alkoxysilanes. These molecules possess a dual reactivity: a vinyl group that can participate in polymerization reactions and hydrolyzable methoxy (B1213986) groups that can form strong, covalent bonds with hydroxyl-rich surfaces like glass, silica, and metal oxides. This dual functionality makes them excellent coupling agents and surface modifiers. The primary difference between the two lies in the number of hydrolyzable methoxy groups, which influences their reactivity and the structure of the resulting hydrophobic film.

Performance Comparison: Surface Hydrophobicity

The hydrophobicity of a surface is most commonly quantified by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity. While direct comparative studies under identical conditions are limited in publicly available literature, data from independent studies on similar substrates provide valuable insights.

Silane (B1218182)SubstrateReported Water Contact AngleReference
Vinyltrimethoxysilane Modified SiO₂Up to 154°[1]
Vinyltrimethoxysilane Glass82.3° ± 1.2°[1]
This compound Not specifiedData not available in searched literature

Note: The performance of silane coatings is highly dependent on various factors including the substrate, surface preparation, silane concentration, solvent, reaction time, and curing conditions. The data presented should be considered as a guide and may vary based on the specific experimental setup.

Reaction Mechanisms and Chemical Structures

The hydrophobic properties imparted by these silanes are a result of a two-step reaction: hydrolysis and condensation.

  • Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-OH).

  • Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface and with each other to form a stable, cross-linked polysiloxane network (Si-O-Si).

The vinyl groups orient away from the surface, creating a low-energy, non-polar interface that repels water.

The key difference in their reactivity stems from the number of methoxy groups. Vinyltrimethoxysilane, with three methoxy groups, can form a more densely cross-linked network compared to this compound, which has two. This can potentially lead to a more durable and robust hydrophobic layer.

G cluster_0 This compound cluster_1 Vinyltrimethoxysilane D_Structure CH₂=CH-Si(CH₃)(OCH₃)₂ V_Structure CH₂=CH-Si(OCH₃)₃

Figure 1. Chemical structures of this compound and Vinyltrimethoxysilane.

G Start Alkoxysilane (R-Si(OR')n) Hydrolysis Hydrolysis (+ H₂O) Start->Hydrolysis Silanol Silanol Intermediate (R-Si(OH)n) Hydrolysis->Silanol Condensation_Surface Condensation with Substrate-OH Silanol->Condensation_Surface Condensation_Self Self-Condensation Silanol->Condensation_Self Hydrophobic_Surface Hydrophobic Surface (Cross-linked Polysiloxane Network) Condensation_Surface->Hydrophobic_Surface Condensation_Self->Hydrophobic_Surface G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment cluster_characterization Characterization Cleaning Cleaning (Detergent, DI Water, Ethanol) Activation Surface Activation (Plasma or Piranha) Cleaning->Activation Drying Drying (Oven/Nitrogen Stream) Activation->Drying Solution Prepare Silane Solution (1-5% in Anhydrous Solvent) Immersion Immerse Substrate (Controlled Time & Temp) Solution->Immersion Rinsing Rinsing (Solvent, Ethanol, DI Water) Immersion->Rinsing Curing Curing (Oven) Rinsing->Curing ContactAngle Water Contact Angle Measurement Curing->ContactAngle

References

A Comparative Performance Analysis of Dimethoxymethylvinylsilane and Vinyltriethoxysilane in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, the interface between the organic polymer matrix and inorganic fillers is a critical determinant of the overall performance of a composite. Silane (B1218182) coupling agents are indispensable in bridging this interface, enhancing adhesion and leading to significant improvements in mechanical and durability properties. This guide provides a detailed comparison of two such vinylsilane coupling agents: Dimethoxymethylvinylsilane and Vinyltriethoxysilane.

This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the formulation and evaluation of composite materials. It aims to provide an objective comparison based on available experimental data, detailed experimental protocols for performance evaluation, and visual representations of the underlying chemical mechanisms and experimental workflows.

Mechanism of Action: Vinylsilane Coupling Agents

Vinylsilane coupling agents, such as this compound and Vinyltriethoxysilane, are bifunctional molecules.[1] They possess a vinyl functional group that can copolymerize with the polymer matrix and hydrolyzable alkoxy groups (methoxy or ethoxy) that react with hydroxyl groups on the surface of inorganic fillers.[1] This dual reactivity allows for the formation of a strong covalent bridge at the polymer-filler interface, which is crucial for effective stress transfer and improved composite performance.[1][2]

The general mechanism involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the inorganic surface, forming stable oxane bonds.[1] The vinyl group of the silane then participates in the polymerization of the resin matrix, creating a durable link between the reinforcement and the polymer.[3]

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Bonding Silane Vinyl Silane (R-Si(OR')₃) Silanol Vinyl Silanol (R-Si(OH)₃) Silane->Silanol + 3 H₂O Water Water (H₂O) BondedFiller Surface-Modified Filler (Filler-O-Si-R) Silanol->BondedFiller Condensation Filler Inorganic Filler with -OH groups Composite Reinforced Composite BondedFiller->Composite Copolymerization Polymer Polymer Matrix

Caption: Mechanism of vinylsilane coupling agents at the filler-polymer interface.

Performance Data Comparison

Silane Coupling AgentPolymer MatrixReinforcement/FillerFiller Loading (wt%)Silane ConcentrationKey Findings
Vinyltrimethoxysilane Polypropylene (PP)Wood Flour40Not SpecifiedSignificantly improved mechanical properties of the wood-polymer composite.[4]
Vinyltriethoxysilane Polypropylene (PP)Organoclay5Not SpecifiedLed to partially exfoliated/intercalated clay structures and improved mechanical properties.[1][2][5]
Vinyltriethoxysilane Silicone RubberPrecipitated SilicaNot Specified2.0 phrIncreased hardness, heat resistance, and oil resistance.[6]
Vinyl Silane (unspecified) Vinyl EsterNettle Fiber / Biosilica3 (Biosilica)Not SpecifiedEnhanced fiber-matrix adhesion, leading to a tensile strength of 103.25 MPa and a flexural strength of 193.3 MPa.[7]

Experimental Protocols

To ensure accurate and reproducible evaluation of silane coupling agent performance in composites, standardized testing methodologies are essential. The following protocols are based on widely accepted ASTM standards.

Composite Specimen Preparation

A typical workflow for preparing composite specimens for mechanical testing involves several key steps, from material treatment to final curing.

cluster_prep Material Preparation cluster_compounding Compounding & Fabrication cluster_testing Testing & Analysis A Dry Filler/Reinforcement B Silane Treatment (e.g., in ethanol/water solution) A->B C Dry Treated Filler B->C D Melt Mix/Compound (with Polymer Matrix) C->D E Compression Molding/ Injection Molding D->E F Cut/Machine Specimens (to ASTM standards) E->F G Mechanical Testing (Tensile, Flexural, etc.) F->G H Microscopy/Analysis (SEM, FTIR) G->H

Caption: Experimental workflow for evaluating silane coupling agents in composites.

Mechanical Property Testing
  • Tensile Properties (ASTM D3039): This test method determines the in-plane tensile properties of polymer matrix composite materials.[6][8]

    • Specimen: A straight-sided, constant cross-section specimen with bonded end tabs.

    • Procedure: The specimen is mounted in the grips of a universal testing machine and subjected to a uniaxial tensile load until failure.

    • Data Obtained: Tensile strength, tensile modulus, and Poisson's ratio.

  • Flexural Properties (ASTM D790): This test method is used to determine the flexural strength and flexural modulus of reinforced and unreinforced plastics.[9]

    • Specimen: A rectangular bar of material.

    • Procedure: The specimen is placed on two supports and a load is applied to the center (three-point bending).

    • Data Obtained: Flexural strength (the maximum stress at the outer fiber at the moment of break) and flexural modulus (the ratio of stress to strain in flexural deformation).

  • Compressive Properties (ASTM D3410): This standard is used to determine the in-plane compressive properties of polymer matrix composites.[10][11]

    • Specimen: A flat, rectangular coupon.

    • Procedure: A compressive force is introduced into the specimen through shear at wedge grip interfaces.

    • Data Obtained: Ultimate compressive strength, ultimate compressive strain, and compressive modulus of elasticity.

  • Interlaminar Shear Strength (ASTM D2344): Also known as the short-beam strength (SBS) test, this method is used to measure the interlaminar shear strength of parallel fiber reinforced composites.[10]

    • Specimen: A short, thick beam.

    • Procedure: The specimen is subjected to a three-point bending test.

    • Data Obtained: Interlaminar shear strength.

Conclusion

Both this compound and Vinyltriethoxysilane are effective vinylsilane coupling agents that can significantly enhance the performance of composite materials by improving the interfacial adhesion between the polymer matrix and inorganic fillers. The choice between a methoxy-functionalized silane like this compound and an ethoxy-functionalized silane like Vinyltriethoxysilane may depend on several factors including the specific polymer and filler system, processing conditions, and desired final properties. While direct comparative data is sparse, the available literature indicates that both classes of vinylsilanes contribute to improved mechanical properties such as hardness, strength, and thermal resistance. For any specific application, it is imperative to conduct systematic experimental evaluations following standardized protocols, such as those outlined by ASTM, to determine the optimal silane coupling agent and its concentration.

References

A Researcher's Guide to Quantitative Analysis of Dimethoxymethylvinylsilane Surface Grafting Density

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and quantification of surface modifications are paramount for developing advanced materials and therapies. Dimethoxymethylvinylsilane (DMMVS) is a versatile silane (B1218182) coupling agent used to functionalize surfaces, imparting hydrophobicity and providing a reactive vinyl group for further chemical modifications. This guide provides an objective comparison of analytical techniques to quantify the surface grafting density of DMMVS and contrasts its performance with other common silane alternatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Quantifying Silane Grafting Density

The successful grafting of DMMVS and the resulting surface density of the silane layer can be quantitatively assessed using a variety of surface-sensitive analytical techniques. The choice of technique depends on the specific information required, the nature of the substrate, and the available instrumentation.

TechniquePrinciple of OperationQuantitative Information ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a surface upon X-ray irradiation to determine elemental composition and chemical states.- Elemental composition (atomic %)- Grafting density (molecules/nm²)- Layer thickness (nm)- High surface sensitivity (top 1-10 nm)- Provides chemical state information (e.g., Si-O-Si vs. Si-C)- Non-destructive- Requires high vacuum- May require standards for absolute quantification- Can be sensitive to surface contamination
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.- Mass loss corresponding to the grafted silane- Grafting density (molecules/nm² or wt%)- Provides bulk information on grafted amount- Relatively straightforward data analysis- Destructive to the sample- Requires a significant amount of sample material- Assumes mass loss is solely from the grafted silane
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale.- Surface morphology and roughness- Layer thickness via scratch-and-measure- Provides 3D topographical images- High spatial resolution- Can be performed in air or liquid- Does not directly provide chemical information- Tip-sample interactions can sometimes damage soft layers- Thickness measurements can be challenging to perform accurately
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with a solid surface, indicating surface energy and wettability.- Water contact angle (°)- Surface free energy (mN/m)- Simple, rapid, and non-destructive- Sensitive to changes in surface chemistry- Provides information on surface hydrophobicity- Indirect measure of grafting density- Highly sensitive to surface roughness and contamination- Does not provide chemical composition information

Performance Comparison: this compound vs. Alternative Silanes

While direct comparative studies under identical conditions are limited, the performance of this compound (DMMVS) can be benchmarked against other common silanes based on their chemical structure and data from various sources. Vinyltrimethoxysilane (VTMS) serves as a close structural analog with three methoxy (B1213986) groups, while an alkylsilane like Octadecyltrichlorosilane (OTS) provides a comparison for achieving high hydrophobicity without a reactive functional group.

SilaneChemical StructureExpected Grafting Density (molecules/nm²)Expected Water Contact AngleKey Features & Applications
This compound (DMMVS) CH₂=CHSi(OCH₃)₂CH₃2 - 485° - 95°Two reactive methoxy groups for surface binding. The vinyl group allows for subsequent polymerization or "click" chemistry. Used for creating reactive and hydrophobic surfaces.
Vinyltrimethoxysilane (VTMS) CH₂=CHSi(OCH₃)₃3 - 5[1]90° - 100°[2]Three reactive methoxy groups can lead to a higher potential grafting density and cross-linking. Widely used as a coupling agent in composites and for surface modification.[3]
Octadecyltrichlorosilane (OTS) CH₃(CH₂)₁₇SiCl₃~4.5>110°Forms a dense, highly ordered self-assembled monolayer. The long alkyl chain results in a very hydrophobic surface. Primarily used for creating non-reactive, low-energy surfaces.

Note: The expected values are estimations based on data from analogous compounds and general principles of silanization. Actual values will vary depending on the substrate, reaction conditions (e.g., temperature, time, solvent), and measurement technique.

Experimental Protocols

Surface Grafting via Vapor Phase Deposition of this compound

Vapor phase silanization is a common method for creating uniform silane monolayers on various substrates.

a. Substrate Preparation:

  • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of solvents such as acetone, isopropanol (B130326), and deionized water for 15 minutes each.

  • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

  • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

  • Rinse the activated substrate thoroughly with deionized water and dry with an inert gas.

b. Silanization Procedure:

  • Place the cleaned and activated substrates in a vacuum desiccator.

  • Place a small vial containing 1-2 mL of this compound inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuate the desiccator to a pressure of <1 Torr.

  • Allow the silanization reaction to proceed at room temperature for 2-4 hours.

  • Vent the desiccator with an inert gas.

  • Remove the coated substrates and bake them in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove physisorbed silane.

  • Sonicate the substrates in a non-polar solvent like toluene (B28343) or hexane (B92381) for 10 minutes to remove any remaining unbound silane, followed by a final rinse with isopropanol and drying with an inert gas.

X-ray Photoelectron Spectroscopy (XPS) Analysis

a. Sample Preparation:

  • Mount the silanized substrate onto a sample holder using double-sided conductive tape.

  • Ensure the surface is free of any contaminants from handling.

b. Data Acquisition:

  • Introduce the sample into the XPS analysis chamber and evacuate to ultra-high vacuum (<10⁻⁸ mbar).

  • Acquire a survey scan (e.g., 0-1200 eV binding energy) to identify the elements present on the surface.

  • Acquire high-resolution scans for the C 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.

c. Data Analysis:

  • Perform peak fitting on the high-resolution spectra to deconvolve different chemical states.

  • Calculate the atomic percentages from the peak areas, corrected for their respective relative sensitivity factors.

  • The grafting density (σ) in molecules/nm² can be estimated from the ratio of the Si 2p signal from the silane to the substrate signal, though this often requires a more complex model or a calibration standard.

Contact Angle Goniometry

a. Sample Preparation:

  • Place the silanized substrate on the goniometer stage.

  • Ensure the surface is level.

b. Measurement:

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface using a precision syringe.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the contact angle on both sides of the droplet.

  • Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average value.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the quantitative analysis of DMMVS surface grafting.

Experimental_Workflow cluster_prep Substrate Preparation cluster_graft DMMVS Grafting cluster_analysis Quantitative Analysis Cleaning Solvent Cleaning Drying1 N2/Ar Drying Cleaning->Drying1 Activation Plasma/Piranha Activation Drying1->Activation Rinsing DI Water Rinsing Activation->Rinsing Drying2 N2/Ar Drying Rinsing->Drying2 VaporDep Vapor Phase Deposition Drying2->VaporDep Baking Oven Baking VaporDep->Baking Sonication Solvent Sonication Baking->Sonication XPS XPS Analysis Sonication->XPS TGA TGA Sonication->TGA AFM AFM Sonication->AFM CA Contact Angle Sonication->CA

Caption: Workflow for DMMVS surface grafting and subsequent quantitative analysis.

Data_Analysis_Pathway cluster_quant Quantitative Metrics RawData Raw Analytical Data (XPS, TGA, AFM, CA) GraftingDensity Grafting Density (molecules/nm²) RawData->GraftingDensity From XPS, TGA LayerThickness Layer Thickness (nm) RawData->LayerThickness From XPS, AFM SurfaceEnergy Surface Energy (mN/m) RawData->SurfaceEnergy From Contact Angle Roughness Surface Roughness (nm) RawData->Roughness From AFM Performance Surface Performance (e.g., Biocompatibility, Adhesion) GraftingDensity->Performance LayerThickness->Performance SurfaceEnergy->Performance Roughness->Performance

Caption: Logical pathway from raw analytical data to surface performance evaluation.

References

A Comparative Guide to Dimethoxymethylvinylsilane-Modified Surfaces and Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials research, the precise control of surface properties is critical. Surface modification with organosilanes is a widely employed technique to tailor the surface chemistry of various substrates. This guide provides an objective comparison of surfaces modified with Dimethoxymethylvinylvinylsilane (DMMVS) and a common alternative, 3-aminopropyltriethoxysilane (B1664141) (APTES), with a focus on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Performance Comparison: Vinylsilane vs. Aminosilane (B1250345)

The choice between a vinylsilane like DMMVS and an aminosilane such as APTES depends on the desired surface functionality. DMMVS provides a vinyl group, which is useful for subsequent grafting reactions via polymerization, while APTES introduces a primary amine group, which is reactive towards a variety of molecules and can also alter surface charge.

XPS Analysis: Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements on the surface of a material.

Silane ModifierSubstrateC (at%)O (at%)N (at%)Si (at%)Reference
Vinyltrimethoxysilane (VTMS) *Silicon Wafer15-2530-40-35-45Expected
3-aminopropyltriethoxysilane (APTES) PET72.918.24.54.4[1]
3-aminopropyltriethoxysilane (APTES) Glass21.347.97.922.9[2]
AFM Analysis: Surface Morphology and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about the surface at the nanoscale. The Root Mean Square (RMS) roughness is a common parameter used to quantify the surface texture.

Silane ModifierSubstrateRMS Roughness (nm)Reference
Uncoated Glass Glass4.10[3]
Vinyl-terminated Polystyrene Brush Silicon Wafer~0.5-1.0[4]
3-aminopropyltriethoxysilane (APTES) Glass0.82[5]
3-aminopropyltriethoxysilane (APTES) Silicon Wafer0.28[6]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible surface modification and characterization.

Protocol 1: Surface Modification with Dimethoxymethylvinylsilane (DMMVS)

This protocol describes a general procedure for the vapor-phase deposition of DMMVS on a silicon substrate.

Materials:

  • Silicon wafers

  • This compound (DMMVS)

  • Toluene (B28343) (anhydrous)

  • Deionized water

  • Ethanol

  • Nitrogen gas

  • Vacuum oven

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface with silanol (B1196071) groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the wafers thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the wafers under a stream of nitrogen gas.

  • Silanization (Vapor Phase):

    • Place the cleaned and dried silicon wafers in a vacuum desiccator.

    • Place a small vial containing 1-2 mL of DMMVS in the desiccator.

    • Evacuate the desiccator to a pressure of ~100 mTorr.

    • Leave the wafers exposed to the DMMVS vapor for 2-4 hours at room temperature.

  • Post-Silanization Treatment:

    • Vent the desiccator with nitrogen gas.

    • Remove the silanized wafers.

    • Rinse the wafers with anhydrous toluene to remove any physisorbed silane.

    • Cure the wafers in a vacuum oven at 110°C for 30 minutes to promote covalent bond formation.

    • Store the modified wafers in a desiccator until further use.

Protocol 2: Characterization by X-ray Photoelectron Spectroscopy (XPS)

This protocol outlines the general procedure for acquiring XPS data from a silane-modified surface.

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Preparation:

    • Mount the silane-modified substrate on a sample holder using double-sided conductive tape.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, and N 1s for APTES) to determine their chemical states and for accurate quantification.

  • Data Analysis:

    • Perform peak fitting and quantification of the high-resolution spectra using appropriate software.

    • Calculate the atomic concentrations of the detected elements.

    • Analyze the chemical shifts in the high-resolution spectra to identify different chemical bonds.

Protocol 3: Characterization by Atomic Force Microscopy (AFM)

This protocol describes the general procedure for obtaining topographical images and roughness measurements of a silane-modified surface.

Instrumentation:

  • Atomic Force Microscope

Procedure:

  • Sample Preparation:

    • Mount the silane-modified substrate on an AFM sample puck using a suitable adhesive.

  • Imaging:

    • Install a suitable AFM probe (e.g., a silicon nitride probe for tapping mode).

    • Bring the probe into close proximity with the sample surface.

    • Engage the probe with the surface and begin scanning in tapping mode to minimize sample damage.

    • Acquire topographical images over several areas of the sample to ensure representativeness. Typical scan sizes range from 1x1 µm² to 10x10 µm².

  • Data Analysis:

    • Process the acquired images to remove artifacts such as tilt and bow.

    • Calculate the Root Mean Square (RMS) roughness from the topographical data for multiple areas and determine the average and standard deviation.

Visualizing the Process and Comparison

Diagrams can help to clarify the experimental workflows and the chemical differences between the surface modifiers.

G cluster_modification Surface Modification Workflow cluster_characterization Surface Characterization Workflow Substrate Substrate Cleaning Cleaning Substrate->Cleaning Silanization Silanization Cleaning->Silanization Curing Curing Silanization->Curing Modified Surface Modified Surface Curing->Modified Surface XPS Analysis XPS Analysis Modified Surface->XPS Analysis Elemental Composition, Chemical States AFM Analysis AFM Analysis Modified Surface->AFM Analysis Topography, Roughness

A flowchart of the surface modification and characterization process.

G cluster_dmmvs This compound (DMMVS) cluster_aptes 3-aminopropyltriethoxysilane (APTES) DMMVS_structure CH2=CH-Si(CH3)(OCH3)2 DMMVS_surface Surface-O-Si(CH3)(OCH3)-CH=CH2 DMMVS_structure->DMMVS_surface Reacts with surface -OH APTES_structure H2N-(CH2)3-Si(OCH2CH3)3 APTES_surface Surface-O-Si(OCH2CH3)2-(CH2)3-NH2 APTES_structure->APTES_surface Reacts with surface -OH

References

A Comparative Guide to Methoxy- vs. Ethoxy-Substituted Vinylsilanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the success and efficiency of synthetic routes. Vinylsilanes are highly versatile building blocks in organic chemistry, valued for their role in constructing complex molecules through various cross-coupling reactions.[1][2] Among the different types of vinylsilanes, those bearing methoxy (B1213986) (-OCH₃) or ethoxy (-OC₂H₅) substituents on the silicon atom are common. The choice between these two can significantly influence reaction kinetics, handling, and safety, making a direct comparison essential for methodological optimization.

This guide provides an objective comparison of methoxy- and ethoxy-substituted vinylsilanes, supported by physicochemical properties and reaction principles, to inform the selection process in a research and development setting.

Core Performance Differences: Reactivity vs. Stability

The fundamental difference between methoxy- and ethoxy-substituted silanes lies in their rate of hydrolysis. Methoxy groups are smaller and lead to faster hydrolysis compared to the bulkier ethoxy groups.[3] This initial hydrolysis step is crucial for the activation of the silane (B1218182) in many cross-coupling reactions, such as the Hiyama-Denmark coupling, where a reactive silanolate is formed.[4] This difference in reactivity establishes a clear trade-off between reaction speed and reagent stability.

Key characteristics are summarized below:

FeatureMethoxy-Substituted VinylsilanesEthoxy-Substituted VinylsilanesRationale
Hydrolysis Rate Faster[5]Slower[5]The smaller methoxy group is more susceptible to nucleophilic attack by water.[3]
Reactivity HigherLower, more controlled[5]Faster hydrolysis leads to quicker formation of the active species for cross-coupling.
Solution Shelf Life Shorter[5]Longer[5]Slower hydrolysis rate reduces premature degradation and self-condensation in solution.
Working Time ShorterLongerThe higher reactivity necessitates quicker use after preparation of reaction mixtures.
Hydrolysis Byproduct Methanol[3]Ethanol[3]Cleavage of the Si-O bond releases the corresponding alcohol.
VOC Concerns HigherLowerMethanol is more toxic and volatile than ethanol, posing greater safety and regulatory concerns.[5]
Implications for Synthetic Applications

The choice between methoxy and ethoxy vinylsilanes is dictated by the specific requirements of the synthetic application.

  • High-Throughput Synthesis: In scenarios where reaction speed is paramount, methoxy-substituted vinylsilanes are often preferred. Their rapid hydrolysis can lead to shorter reaction times, accelerating the discovery and optimization process.

  • Complex Molecule Synthesis: For multi-step syntheses requiring stable intermediates and longer reaction setup times, ethoxy-substituted vinylsilanes offer a distinct advantage. Their enhanced stability and longer solution shelf-life minimize reagent degradation and improve reproducibility.[5]

  • Process Safety and Green Chemistry: Ethoxy-substituted vinylsilanes are generally considered a safer and greener alternative. The hydrolysis byproduct, ethanol, is significantly less toxic than methanol.[3][5] This is a critical consideration for scale-up operations and in laboratories prioritizing sustainable practices.

Quantitative Performance Data

Direct, side-by-side comparative studies on the performance of methoxy- vs. ethoxy-vinylsilanes in specific named reactions are not extensively available in the literature. However, their utility is well-documented in various transformations. The Hiyama cross-coupling, for instance, relies on the activation of the C-Si bond, which is facilitated by the alkoxy groups. The reaction of triethoxy(vinyl)silane with arenediazonium salts to form stilbenes proceeds in moderate to good yields.[1] The choice of the alkoxy group primarily influences the rate of activation rather than the ultimate product yield under optimized conditions.

The following table presents representative data for reactions involving each type of vinylsilane to illustrate their application, though it should be noted that the reaction conditions and coupling partners are not identical.

Vinylsilane ReagentCoupling PartnerCatalyst/ConditionsProductYield
Trimethoxy(vinyl)silane3-Nitrobenzoic AcidCuF₂, AgFVinyl 3-nitrobenzoate67%[1]
Triethoxy(vinyl)silaneArenediazonium SaltsPd(OAc)₂StilbenesModerate to Good[1]

This data highlights that both reagent classes are effective in forming C-C bonds. The primary distinction remains the trade-off between reaction kinetics and operational stability.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of alkoxy-substituted vinylsilanes.

G cluster_input Decision Factors cluster_choice Reagent Choice Need_Speed Need for Rapid Reaction? Methoxy Methoxy-Vinylsilane Need_Speed->Methoxy Yes Ethoxy Ethoxy-Vinylsilane Need_Speed->Ethoxy No Need_Stability Need for Stability / Long Working Time? Need_Stability->Methoxy No Need_Stability->Ethoxy Yes Safety_Concern High VOC / Safety Concerns? Safety_Concern->Methoxy No Safety_Concern->Ethoxy Yes

Caption: Logical workflow for selecting a vinylsilane reagent.

G AlkoxyVS Alkoxy-Vinylsilane (R' = Me or Et) Silanolate Reactive Pentacoordinate Silanolate Intermediate AlkoxyVS->Silanolate Activation (Hydrolysis via F⁻, OH⁻) Pd_Complex Ar-Pd(II)-X Complex Silanolate->Pd_Complex Coupled_Product Coupled Product (e.g., Styrene derivative) Pd_Complex->Coupled_Product Reductive Elimination Pd0 Pd(0) Catalyst ArX Aryl Halide (Ar-X) ArX->Pd_Complex Oxidative Addition

Caption: Generalized pathway for Hiyama cross-coupling.

Experimental Protocols

Below are representative experimental protocols for the synthesis and application of vinylsilanes. These are general guidelines and may require optimization for specific substrates.

Protocol 1: Synthesis of (E)-Vinylsilane via Hydrosilylation of an Alkyne

This protocol describes a common method for preparing vinylsilanes from terminal alkynes, which is highly atom-economical.[2]

Materials:

  • Terminal alkyne (1.0 eq)

  • Hydrosilane (e.g., Triethoxysilane) (1.1 eq)

  • Platinum-based catalyst (e.g., Karstedt's catalyst, 0.01 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the terminal alkyne and anhydrous toluene (B28343) under an inert atmosphere.

  • Add the hydrosilane to the reaction mixture via syringe.

  • Add the platinum catalyst solution to the stirring mixture. An exotherm may be observed.

  • Stir the reaction at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by GC-MS or TLC until the starting material is consumed (typically 1-6 hours).[6]

  • Upon completion, cool the reaction to room temperature.

  • Carefully remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure vinylsilane.

Protocol 2: Hiyama-Denmark Cross-Coupling of a Vinylsilane with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a vinylsilane with an aryl halide.[7][8]

Materials:

  • Aryl halide (e.g., Aryl Iodide or Bromide) (1.0 eq)

  • Alkoxy-vinylsilane (e.g., Triethoxy(vinyl)silane) (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, 4-10 mol%)

  • Activator (e.g., TBAF (1M in THF), KOSiMe₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide, palladium catalyst, and ligand (if used).

  • Add the anhydrous, degassed solvent via syringe to dissolve the solids.

  • Add the alkoxy-vinylsilane to the mixture via syringe.

  • Add the activator solution dropwise to the stirring reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The selection between methoxy- and ethoxy-substituted vinylsilanes represents a classic trade-off between reactivity and stability. Methoxy-vinylsilanes offer the advantage of faster reaction rates, which can be beneficial for high-throughput applications. However, this comes with the drawbacks of lower stability and the production of toxic methanol.[5] Conversely, ethoxy-vinylsilanes provide greater stability, longer working times, and a safer byproduct in ethanol, making them more suitable for complex, multi-step syntheses and applications where safety is a primary concern.[5] The optimal choice is therefore highly dependent on the specific goals, timeline, and safety considerations of the research or development project.

References

Dimethoxymethylvinylsilane Coatings: A Comparative Guide to Long-Term Performance and Durability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethylvinylsilane (DMDMVS) is a versatile organofunctional silane (B1218182) utilized in advanced coatings to enhance adhesion, durability, and corrosion resistance. This guide provides a comparative analysis of the long-term performance of DMDMVS coatings against other common silane alternatives, such as vinyltrimethoxysilane (B1682223) (VTMS) and aminopropyltriethoxysilane (APTES). The information presented herein is based on available experimental data from scientific literature. It is important to note that direct, long-term comparative studies with extensive quantitative data for DMDMVS are limited in publicly accessible research. Therefore, this guide synthesizes available data for vinylsilanes as a class and includes specific data points for other silanes to provide a comprehensive comparative framework.

Performance Comparison of Silane Coatings

Silane coatings improve the longevity of substrates by forming a durable interface between the substrate and a protective topcoat. The vinyl functionality of DMDMVS and VTMS allows for co-polymerization with organic resins, while the methoxy (B1213986) groups hydrolyze to form strong, covalent bonds with inorganic substrates. APTES, with its amino functionality, offers a different reactive mechanism for bonding with polymer matrices.

Corrosion Resistance

Silane coatings provide a barrier against corrosive elements. The long-term efficacy is dependent on the integrity of the silane layer and its adhesion to the substrate.

Silane TypeSubstrateTest MethodKey Findings
Vinyltrimethoxysilane (VTMS) Titanium Alloy (Ti6Al4V)Potentiodynamic PolarizationMultilayered VTMS coatings significantly increased the polarization resistance, indicating improved corrosion protection. A three-layer system was found to be optimal.
Aminopropyltriethoxysilane (APTES) ZincElectrochemical Impedance Spectroscopy (EIS) & Polarization CurvesEpoxy coatings doped with APTES-modified silica (B1680970) nanoparticles showed higher corrosion resistance compared to the undoped epoxy layer in long-term testing.
This compound (DMDMVS) --Direct long-term quantitative corrosion data for DMDMVS coatings is not readily available in the reviewed literature. However, its structural similarity to VTMS suggests it would offer comparable or potentially enhanced barrier properties due to the additional methyl group which can increase hydrophobicity.
Adhesion Strength

The primary function of silane coupling agents is to improve adhesion between the coating and the substrate, which is critical for long-term durability.

Silane TypeSubstrateTest MethodKey Findings
Vinyltrimethoxysilane (VTMS) Aluminum Alloy (AA1050)Pull-off TestVTMS-treated specimens showed good adhesion performance in the dry state.
Aminopropyltriethoxysilane (APTES) Packaging Films (PE, BOPP, PET)T-peel TestAn addition of 1.0%–1.5% APTES in water-based ink significantly increased the bonding strength on various polymer films.
This compound (DMDMVS) --While specific long-term adhesion data is not available, the chemical structure of DMDMVS is designed to form strong covalent bonds at the organic-inorganic interface, suggesting excellent adhesion properties.
Weathering and UV Stability

For exterior applications, resistance to UV degradation and weathering is crucial for the long-term performance of a coating.

Silane TypeExposure ConditionKey Findings
General Vinylsilanes Accelerated Weathering (e.g., QUV)The siloxane network (Si-O-Si) formed by silane coatings is inherently UV stable. The long-term performance is often dictated by the stability of the organic polymer it is coupled with. The vinyl group's reactivity can be a site for photo-oxidation if not fully cured or protected within the polymer matrix.
This compound (DMDMVS) -Specific data on the long-term UV stability of DMDMVS coatings is not available. However, the fundamental chemistry of the siloxane backbone provides inherent resistance to UV degradation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments related to coating performance.

Silane Coating Application (Dip Coating Method)
  • Substrate Preparation:

    • Degrease the substrate with acetone (B3395972) in an ultrasonic bath for 15 minutes.

    • Rinse with deionized water.

    • Chemically etch the substrate (e.g., with an alkaline or acid solution appropriate for the metal) to create a fresh, reactive surface.

    • Rinse thoroughly with deionized water and dry with a stream of nitrogen.

  • Silane Solution Preparation:

    • Prepare a 2% (v/v) solution of the silane (e.g., this compound) in a 95:5 (v/v) ethanol/water mixture.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

    • Stir the solution for at least 1 hour to allow for the hydrolysis of the methoxy groups to silanols.

  • Coating Deposition:

    • Immerse the prepared substrate into the silane solution for 2 minutes.

    • Withdraw the substrate at a constant speed (e.g., 10 cm/min) to ensure a uniform coating thickness.

  • Curing:

    • Air-dry the coated substrate for 10 minutes.

    • Cure the coating in an oven at 110°C for 15 minutes to promote the condensation of silanol (B1196071) groups and the formation of a stable siloxane network and covalent bonds with the substrate.

Corrosion Testing: Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration consisting of the coated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

    • The exposed area of the working electrode to the electrolyte is typically 1 cm².

  • Electrolyte:

    • Prepare a 3.5% NaCl solution in deionized water to simulate a corrosive saline environment.

  • EIS Measurement:

    • Allow the system to stabilize for 30 minutes to reach the open-circuit potential (OCP).

    • Apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range from 100 kHz to 10 mHz.

    • Record the impedance data and analyze it using an appropriate equivalent circuit model to determine parameters such as coating resistance (Rc) and charge transfer resistance (Rct), which are indicative of the coating's protective properties.

    • Repeat measurements at regular intervals (e.g., daily or weekly) to monitor the long-term performance.

Adhesion Testing: Pull-off Test (ASTM D4541)
  • Test Dolly Preparation:

    • Lightly abrade the surface of the test dollies (loading fixtures) and clean them with a solvent.

  • Adhesive Application:

    • Mix the two-component adhesive according to the manufacturer's instructions.

    • Apply a uniform layer of adhesive to the dolly surface.

  • Dolly Attachment:

    • Press the dolly onto the coated surface.

    • Remove excess adhesive from around the dolly.

    • Allow the adhesive to cure for the time specified by the manufacturer.

  • Scoring:

    • Once the adhesive is cured, use a cutting tool to score around the dolly through the coating to the substrate.

  • Pull-off Test:

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a tensile force perpendicular to the surface at a constant rate.

    • Record the force at which the dolly detaches from the surface.

    • The adhesion strength is calculated by dividing the pull-off force by the area of the dolly.

    • Visually inspect the dolly and the substrate to determine the nature of the failure (e.g., adhesive failure, cohesive failure within the coating, or substrate failure).

Visualizations

Experimental Workflow for Coating Performance Evaluation

G cluster_prep Preparation cluster_app Application cluster_test Long-Term Testing cluster_analysis Analysis sub_prep Substrate Preparation (Degreasing, Etching) sol_prep Silane Solution Preparation (Hydrolysis) dip_coat Dip Coating sol_prep->dip_coat cure Curing dip_coat->cure corrosion Corrosion Test (EIS) (e.g., 0, 100, 500, 1000 hours) cure->corrosion adhesion Adhesion Test (Pull-off) (e.g., Initial, After Exposure) cure->adhesion weathering Accelerated Weathering (e.g., QUV) cure->weathering data Data Analysis & Comparison corrosion->data adhesion->data weathering->data

Caption: Experimental workflow for coating application and long-term performance evaluation.

Logical Relationship of Silane Coating Performance Factors

G DMDMVS This compound Adhesion Adhesion Strength DMDMVS->Adhesion improves Corrosion Corrosion Resistance DMDMVS->Corrosion enhances Hydrophobicity Hydrophobicity DMDMVS->Hydrophobicity increases Crosslinking Crosslink Density DMDMVS->Crosslinking promotes Durability Long-Term Durability Adhesion->Durability contributes to Corrosion->Durability contributes to Weathering Weathering Stability Weathering->Durability contributes to Hydrophobicity->Corrosion improves Crosslinking->Adhesion strengthens Crosslinking->Corrosion improves

Caption: Interrelationship of factors influencing the long-term durability of silane coatings.

A Comparative Guide to Silane Coupling Agents for Enhanced Adhesion to Glass Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving robust adhesion to glass surfaces is a critical factor in a myriad of applications, from immobilizing biomolecules to ensuring the integrity of microfluidic devices. Silane (B1218182) coupling agents are pivotal in this context, forming a durable chemical bridge between the inorganic glass substrate and subsequent organic layers. This guide provides an objective comparison of the adhesion strength of different silane coupling agents on glass substrates, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your specific needs.

Understanding Silane Coupling Agents

Silane coupling agents are organosilicon compounds that possess a unique bifunctional structure.[1] One end of the molecule contains hydrolyzable groups, such as alkoxy groups, which react with the hydroxyl groups on the glass surface to form stable siloxane bonds (Si-O-Si). The other end features an organofunctional group that can covalently bond with a variety of organic polymers.[2] This dual reactivity allows silanes to act as molecular bridges, significantly enhancing the adhesion and durability of coatings, adhesives, and immobilized biological materials on glass surfaces.[2]

The choice of the organofunctional group is critical as it determines the compatibility and reactivity with the desired organic material. Common functional groups include amino, epoxy, methacryloxy, and vinyl groups, each offering distinct advantages for different applications.[3]

Comparative Analysis of Adhesion Strength

The adhesion strength of different silane coupling agents can be quantitatively evaluated using various mechanical testing methods, such as pull-off tests or lap shear tests. The following table summarizes the pull-off adhesion strength of five common organo-functional silanes on indium tin oxide (ITO) glass, as determined in a study by Chiang and Hsieh (2005).[4]

Silane Coupling AgentOrganofunctional GroupPull-off Adhesion Strength ( kg/cm ²)Pull-off Adhesion Strength (MPa)
Vinyl SilaneVinyl79.777.82
Methacrylic SilaneMethacryl78.187.67
Acrylic SilaneAcryl59.395.82
Epoxy SilaneEpoxy36.783.61
Amino SilaneAmino22.772.23

Data sourced from Chiang and Hsieh (2005).[4] The conversion from kg/cm ² to MPa was performed using the conversion factor 1 kg/cm ² = 0.0980665 MPa.

The data indicates that for epoxide resins on ITO glass, vinyl and methacrylic silanes provided the highest adhesion strength.[4] It is important to note that the optimal silane is application-dependent, and the compatibility of the silane's functional group with the overlaying material is a key determinant of adhesion performance.[5]

Experimental Methodologies

Reproducible and reliable adhesion testing requires meticulous attention to experimental protocols. The following sections detail the typical procedures for glass substrate preparation, silane application, and adhesion strength measurement.

Glass Substrate Preparation

A thoroughly cleaned and activated glass surface is essential for uniform and robust silane deposition. A common procedure involves the following steps:

  • Initial Cleaning: The glass substrates are first cleaned with deionized water and ethanol (B145695) to remove gross contaminants.[6]

  • Chemical Cleaning: Substrates are then immersed in a 5 N nitric acid solution overnight to remove organic residues.[6]

  • Rinsing: Following the acid wash, the substrates are rinsed extensively with deionized water to remove any residual acid.[6]

  • Surface Hydration: The glass surface is then hydrated by placing the substrates in boiling deionized water for several hours. This step is crucial for generating a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.[6]

  • Drying: Finally, the hydrated substrates are dried at room temperature or in an oven before silanization.[7]

Silane Application Protocol

The application of the silane coupling agent is a critical step that influences the quality and performance of the adhesion layer.

  • Solution Preparation: A dilute solution of the silane coupling agent (typically 1% v/v) is prepared in an appropriate solvent, such as toluene (B28343) or a mixture of ethanol and water.[6][8]

  • Immersion: The cleaned and dried glass substrates are immersed in the silane solution. The immersion time can vary from a few minutes to overnight, depending on the specific silane and desired coating thickness.[8]

  • Rinsing: After immersion, the substrates are rinsed with the solvent (e.g., toluene followed by ethanol) to remove any unreacted, physisorbed silane molecules.[6]

  • Curing: The silanized substrates are then cured to promote the formation of a stable, cross-linked siloxane network on the glass surface. Curing is typically performed in an oven at a specific temperature and duration, for instance, at 80°C for 4 hours.[6]

Adhesion Strength Testing

The pull-off adhesion test is a widely used method to quantify the bond strength of a coating to a substrate, as described in standards like ASTM D4541.[9]

  • Dolly Preparation: A loading fixture, often called a "dolly," is cleaned and a suitable adhesive is applied to its surface.[9]

  • Bonding: The dolly is then firmly attached to the silanized and coated glass surface and the adhesive is allowed to cure completely.[9]

  • Pull-off Test: A pull-off adhesion tester is attached to the dolly. The tester applies a perpendicular tensile force to the dolly at a constant rate until it detaches from the substrate.[10]

  • Data Recording: The force required to pull the dolly off the surface is recorded and used to calculate the pull-off adhesion strength in units of megapascals (MPa).[11] The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface) is also noted.[11]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_testing Adhesion Testing Clean Initial Cleaning (DI Water & Ethanol) Acid Chemical Cleaning (Nitric Acid) Clean->Acid Rinse1 Rinsing (DI Water) Acid->Rinse1 Hydrate Surface Hydration (Boiling DI Water) Rinse1->Hydrate Dry1 Drying Hydrate->Dry1 Solution Silane Solution Preparation Dry1->Solution Immerse Immersion Solution->Immerse Rinse2 Rinsing (Solvent) Immerse->Rinse2 Cure Curing Rinse2->Cure Dolly Dolly Preparation & Adhesive Application Cure->Dolly Bond Bonding Dolly to Coated Substrate Dolly->Bond Pull Pull-Off Test Bond->Pull Record Data Recording (Adhesion Strength & Failure Mode) Pull->Record

Figure 1. Experimental workflow for evaluating silane adhesion.

SilaneAdhesionMechanism cluster_glass Glass Substrate cluster_silane Silane Coupling Agent cluster_interface Interface cluster_polymer Organic Polymer Glass Glass-OH (Hydroxyl Groups) Condensation Condensation Glass-O-Si-R Glass->Condensation Covalent Bond (Siloxane) Silane R-Si-(OR')3 (Alkoxysilane) Hydrolysis Hydrolysis R-Si-(OH)3 (Silanol) Silane->Hydrolysis H2O Hydrolysis->Condensation Polymer Organic Matrix Condensation->Polymer Covalent Bond (Organofunctional Group)

Figure 2. Mechanism of silane coupling agent adhesion.

References

A Comparative Guide to the Biocompatibility of Surface Coatings for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal surface coating for a medical device or implant is a critical decision. Biocompatibility is a primary determinant of a device's success, influencing its interaction with biological systems and ultimately, patient outcomes. This guide provides a comparative assessment of the biocompatibility of several common coating materials, with a focus on polyethylene (B3416737) glycol (PEG), heparin, and albumin, which are often considered as alternatives to silane-based coatings.

While silanes, such as dimethoxymethylvinylsilane, are widely used for surface modification in various industries, publicly available, quantitative biocompatibility data for this specific compound is limited in the scientific literature. Therefore, this guide will focus on well-characterized biocompatible coatings and provide general information on the biocompatibility of silane (B1218182) coatings as a class of materials.

Quantitative Performance Comparison

The following tables summarize key biocompatibility data for PEG, heparin, and albumin coatings based on in vitro and in vivo studies.

Coating MaterialCytotoxicity (Cell Viability %)Hemocompatibility (Hemolysis %)Protein AdsorptionIn Vivo Inflammatory Response
Polyethylene Glycol (PEG) High (>90%)[1][2][3]Low (<2%)Significantly Reduced[4][5]Minimal
Heparin High (>95%)Low (<2%)Reduced, selective binding of antithrombinReduced
Albumin High (>95%)[3]Low (<2%)Reduced non-specific adsorption[4]Minimal
Silanes (general) Generally considered biocompatible, but data is sparse and material-specific.Data not readily available for this compound.Variable, can be tailored.Generally low for many silanes, but can depend on the specific chemistry and degradation products.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are standardized protocols for cytotoxicity and hemocompatibility testing.

Cytotoxicity Testing: Elution Method (ISO 10993-5)

This test evaluates the potential of leachable substances from a material to cause cell death.

1. Preparation of Material Extracts:

  • The test material is sterilized using a method that does not alter its properties.

  • The material is incubated in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours. The extraction ratio is typically 0.2 g/mL or 3 cm²/mL.

2. Cell Culture:

  • L929 mouse fibroblast cells are commonly used and are cultured to a near-confluent monolayer in 96-well plates.

3. Exposure of Cells to Extract:

  • The culture medium is replaced with the material extract.

  • Cells are incubated with the extract for a defined period, typically 24 hours.

4. Assessment of Cytotoxicity (MTT Assay):

  • The extract is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • After incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of 570 nm.

  • Cell viability is calculated as a percentage relative to control cells cultured in a fresh medium. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Hemocompatibility Testing: Direct Contact Method (ASTM F756)

This test assesses the potential of a material to cause hemolysis (destruction of red blood cells).

1. Preparation of Blood:

  • Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate).

2. Test Procedure:

  • The test material is placed in direct contact with a saline suspension of the blood.

  • Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

  • The samples are incubated at 37°C for a minimum of 3 hours with gentle agitation.

3. Measurement of Hemolysis:

  • After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

4. Calculation of Hemolysis Percentage:

  • The percentage of hemolysis is calculated using the following formula: (Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) x 100

  • A hemolysis rate of less than 2% is typically considered non-hemolytic.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure & Assay Sterilization Sterilize Material Incubation Incubate in Culture Medium (37°C, 24-72h) Sterilization->Incubation Extraction Collect Extract Incubation->Extraction AddExtract Add Material Extract to Cells Extraction->AddExtract Seeding Seed L929 Cells in 96-well plate Growth Incubate to Near-confluence Seeding->Growth Growth->AddExtract IncubateCells Incubate for 24h AddExtract->IncubateCells MTT Add MTT Reagent IncubateCells->MTT Dissolve Dissolve Formazan MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read

Cytotoxicity Testing Workflow (ISO 10993-5)

Experimental_Workflow_Hemolysis cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement Blood Collect Anticoagulated Blood Contact Direct Contact of Material and Blood Blood->Contact Material Prepare Test Material and Controls Material->Contact Incubate Incubate at 37°C (min. 3 hours) Contact->Incubate Centrifuge Centrifuge Samples Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Read Read Absorbance (540 nm) Supernatant->Read Calculate Calculate % Hemolysis Read->Calculate

Hemolysis Testing Workflow (ASTM F756)

Signaling Pathways in Biomaterial-Induced Inflammation

The interaction of a biomaterial with host tissues can trigger inflammatory signaling pathways. Understanding these pathways is crucial for designing biocompatible materials.

NFkB_Signaling cluster_nucleus Nuclear Events Biomaterial Biomaterial Surface PRR Pattern Recognition Receptors (e.g., TLRs) Biomaterial->PRR activates IKK IKK Complex PRR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes induces

NF-κB Signaling Pathway in Macrophages

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. When a biomaterial is recognized as foreign, it can activate cell surface receptors, leading to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκB, causing its degradation and the release of NF-κB. NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes.

TGFb_Signaling cluster_nucleus Nuclear Events TGFb TGF-β ReceptorII TGF-β Receptor II TGFb->ReceptorII binds to ReceptorI TGF-β Receptor I ReceptorII->ReceptorI recruits and phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 forms complex with Nucleus Nucleus SMAD_complex SMAD2/3-SMAD4 Complex Genes Target Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex->Genes induces SMAD_complex_cyt->SMAD_complex translocates to

TGF-β Signaling Pathway in Fibroblasts

Transforming Growth Factor-beta (TGF-β) signaling is crucial in wound healing and the foreign body response to implanted materials. Activation of this pathway can lead to fibrosis and encapsulation of the implant. TGF-β binds to its receptor, leading to the phosphorylation of SMAD proteins. These proteins then form a complex that translocates to the nucleus and regulates the transcription of genes involved in extracellular matrix production.

Conclusion

The selection of a biocompatible coating is a multifaceted process that requires careful consideration of the intended application and the host's biological response. While this compound is a versatile surface modification agent, the lack of extensive, publicly available biocompatibility data necessitates a cautious approach. In contrast, PEG, heparin, and albumin have been more thoroughly investigated and have demonstrated excellent biocompatibility profiles, making them strong candidates for a wide range of medical devices. This guide provides a foundation for comparing these materials and highlights the importance of standardized testing protocols in assessing the biocompatibility of any novel coating. Researchers are encouraged to conduct rigorous biocompatibility testing on any newly developed coated material to ensure its safety and efficacy.

References

Comparative Analysis of Vinylsilane Reactivity: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various vinylsilanes based on kinetic studies. The data presented herein, derived from peer-reviewed research, offers insights into the electronic and steric effects influencing the reaction rates of these versatile organosilicon compounds. This information is crucial for reaction optimization, mechanistic understanding, and the rational design of synthetic pathways in pharmaceutical and materials science research.

Quantitative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of various vinylsilanes with benzhydrylium ions in dichloromethane (B109758) at 20°C. This data provides a quantitative measure of the nucleophilicity of the carbon-carbon double bond in these vinylsilanes.

Vinylsilane DerivativeStructureRate Constant (k₂, M⁻¹s⁻¹)Relative Reactivity (normalized to Styrene)
α-Silyl Substituted
H₂C=C(CH₃)(SiMe₃)1-(Trimethylsilyl)isopropeneData not explicitly provided in the abstract, but stated to be one order of magnitude faster than propene.~10 (relative to propene)
H₂C=C(Ph)(SiMe₃)1-Phenyl-1-(trimethylsilyl)etheneSpecific value not available in the abstract.Not available
β-Silyl Substituted
(E)-PhCH=CHSiMe₃(E)-β-(Trimethylsilyl)styreneStated to be "somewhat less reactive than styrene."< 1
Reference Compounds
PropeneH₂C=CH(CH₃)Reference for comparison.1 (relative to propene)
IsobuteneH₂C=C(CH₃)₂Stated to be 10³ times more reactive than propene.1000 (relative to propene)
StyrenePhCH=CH₂Reference for comparison.1 (relative to styrene)

Key Observations:

  • α-Silyl Effect: The vinylsilane H₂C=C(CH₃)(SiMe₃) is about ten times more reactive than propene, indicating a stabilizing effect of the α-silyl group on the intermediate carbocation. However, this stabilization is significantly weaker than that of an α-methyl group, as isobutene is 1000 times more reactive than propene.[1][2]

  • β-Silyl Effect: trans-β-(Trimethylsilyl)styrene shows slightly lower reactivity compared to styrene.[1][2] This suggests that the hyperconjugative stabilization of the developing carbocation by the β-silyl group is not a dominant factor in the transition state of this electrophilic addition.[1][2]

  • Overall Nucleophilicity: The replacement of a vinylic hydrogen with a trimethylsilyl (B98337) group has a relatively small impact on the nucleophilic reactivity of the C=C bond.[1][2] Vinylsilanes are noted to be significantly less nucleophilic than structurally related allylsilanes.[1][2]

Experimental Protocols

The kinetic data presented was obtained through photometric measurements of the reactions of vinylsilanes with benzhydrylium ions.[1][2]

General Experimental Procedure for Kinetic Measurements:

  • Solvent and Temperature: All reactions were conducted in dichloromethane (CH₂Cl₂) as the solvent at a constant temperature of 20 °C.[1][2]

  • Reactants: The reactions involved the selected vinylsilane and a benzhydrylium ion (Aryl₂CH⁺) as the electrophile.[1][2]

  • Monitoring Technique: The progress of the reaction was monitored photometrically. This technique measures the change in light absorbance of the reaction mixture over time, which is proportional to the concentration of the colored benzhydrylium ions.

  • Kinetic Analysis: The reactions were observed to follow second-order kinetics. The second-order rate constants (k₂) were determined by analyzing the rate of disappearance of the benzhydrylium ions. These rate constants were then correlated with the electrophilicity parameters (E) of the benzhydrylium ions.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative kinetic study of vinylsilane reactivity.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Vinylsilanes (e.g., α- and β-substituted) E Mix Vinylsilane and Electrophile in Solvent A->E B Prepare Standardized Electrophile Solutions (e.g., Benzhydrylium ions) B->E C Prepare Dichloromethane Solvent C->E D Thermostat Reaction Vessel to 20°C D->E F Monitor Reaction Progress (Photometrically) E->F G Record Absorbance vs. Time F->G H Calculate Second-Order Rate Constants (k₂) G->H I Compare Rate Constants and Determine Relative Reactivity H->I

Caption: Workflow for comparative kinetic analysis of vinylsilanes.

Signaling Pathways and Reaction Mechanisms

The electrophilic substitution of vinylsilanes proceeds through a mechanism involving the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

G cluster_mech Electrophilic Attack on a Vinylsilane Reactants Vinylsilane + Electrophile (E⁺) TS Transition State Reactants->TS Rate-determining step Intermediate β-Silyl Carbocation Intermediate TS->Intermediate Products Substituted Alkene + SiMe₃⁺ Intermediate->Products Elimination of Silyl Group

References

A Comparative Analysis of Dimethoxymethylvinylsilane and Non-Silane Adhesion Promoters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, achieving robust adhesion between dissimilar materials is a critical factor for the success and reliability of various applications, from biomedical devices and polymer-drug conjugates to advanced composite materials. Adhesion promoters are bifunctional molecules that act as a chemical bridge between an inorganic or organic substrate and a polymer matrix, significantly enhancing bond strength and durability. This guide provides an objective comparison between a common silane-based adhesion promoter, Dimethoxymethylvinylsilane, and its non-silane counterparts, primarily organometallics such as titanates and zirconates.

This comparison is supported by an overview of their mechanisms of action, a summary of available performance data, and detailed experimental protocols for evaluating adhesion strength.

Mechanisms of Action: A Molecular Bridge

The efficacy of an adhesion promoter lies in its ability to form stable bonds with both the substrate and the overlying polymer. Silanes, titanates, and zirconates achieve this through different chemical pathways.

This compound (A Silane (B1218182) Coupling Agent)

Silane coupling agents, like this compound, operate on the principle of hydrolysis and condensation. The methoxy (B1213986) groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates (like glass, metal, or silica) to form stable covalent siloxane bonds (Si-O-Substrate). The vinyl functional group of the silane is then available to co-react or entangle with the polymer matrix, completing the molecular bridge.[1][2] This mechanism is highly effective for substrates rich in hydroxyl groups.[3]

Silane_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_bonding Step 2: Condensation & Polymer Interaction Silane Vinyl-Si-(OCH3)3 Silanol Vinyl-Si-(OH)3 Silane->Silanol + 3 H2O Water H2O Methanol 3 CH3OH Silanol->Methanol - Bonded_Silane Vinyl-Si-(O-Substrate)3 Silanol->Bonded_Silane + Substrate-OH - 3 H2O Substrate Substrate Surface (-OH) Polymer Polymer Matrix Final_Composite Durable Interface Polymer->Final_Composite Bonded_Silane->Final_Composite + Polymer (Co-reaction/Entanglement)

Caption: Mechanism of this compound Adhesion.

Non-Silane Adhesion Promoters: Titanates and Zirconates

Organometallic adhesion promoters, such as organo-titanates and -zirconates, offer a different and often more versatile mechanism.[4] Unlike silanes, their reaction is not dependent on the presence of surface hydroxyl groups. Instead, they can react with surface protons (H+), making them effective on a wider range of substrates, including those that are non-siliceous or lack hydroxyls, such as calcium carbonate and carbon black.[3][5]

These organometallics form a monomolecular layer on the substrate surface, which can lead to improved dispersion of fillers and a reduction in viscosity.[3] Furthermore, titanates and zirconates can act as catalysts within the polymer matrix, potentially improving properties like toughness and flexibility.[3]

Organometallic_Mechanism cluster_reaction Mechanism of Action Promoter Organo-Titanate/Zirconate Interface Organometallic Monolayer Promoter->Interface + Substrate (H+) Substrate Substrate Surface (with available Protons, H+) Polymer Polymer Matrix Final_Composite Catalyzed & Bonded Interface Polymer->Final_Composite Catalysis & Interaction Interface->Final_Composite + Polymer

Caption: General Mechanism of Titanate/Zirconate Adhesion.

Performance Comparison

Disclaimer: The data below is compiled from different studies with varying substrates, polymer matrices, and testing conditions. Therefore, it should be used for illustrative purposes rather than direct comparison.

Table 1: Representative Adhesion Strength Data for Silane-Based Promoters

Silane TypeSubstratePolymer MatrixTest MethodAdhesion Strength (MPa)Reference
Amino SilaneGlass FiberEpoxyLong Fiber TensileMaintained 65% of original properties after aging[3]
VinyltrimethoxysilaneAluminum Alloy (AA1050)EpoxyPull-Off (Dry)Good adhesion performance (specific values not stated)
Silane BlendSilica-coated TitaniumResin CompositeShear Bond Strength14.2 (± 5.8) after thermocycling[2]
Silane KH-560Anodized TitaniumCarbon Fiber CompositeLap Shear12.72[6]

Table 2: Representative Adhesion Strength Data for Non-Silane Promoters

Promoter TypeSubstratePolymer MatrixTest MethodAdhesion Strength (MPa)Reference
Amino ZirconateGlass FiberEpoxyLong Fiber TensileMaintained 93% of original properties after aging[3]
Titanate-basedCarbon-fiberNot SpecifiedPeel Strength>20% increase over control
ZirconateNot SpecifiedNot SpecifiedNot SpecifiedGenerally forms more robust covalent bonds than silanes[4]

Table 3: Qualitative Comparison of Adhesion Promoters

FeatureThis compound (Silane)Titanates & Zirconates (Non-Silane)
Primary Mechanism Hydrolysis and condensation with surface -OH groups.[1]Reaction with surface protons (H+).[3]
Substrate Compatibility Best with hydroxyl-rich surfaces (glass, metals, silica).[3]Broad; effective on both hydroxylated and non-hydroxylated surfaces.[5]
Water Requirement Requires water for hydrolysis.Does not require water for reaction.[3]
Catalytic Activity Generally not catalytic.[3]Can act as catalysts in the polymer matrix.[3]
Film Formation Can form multi-molecular layers.Forms a monomolecular layer.[3]
Hydrolytic Stability Can be susceptible to hydrolytic degradation.Generally considered to have good hydrolytic stability.

Experimental Protocols

To ensure accurate and reproducible evaluation of adhesion promoters, standardized testing methodologies are crucial. The following are detailed protocols for two of the most common adhesion tests.

Experimental Workflow for Adhesion Promoter Evaluation

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Testing cluster_analysis 3. Analysis A Substrate Cleaning & Preparation B Adhesion Promoter Application (e.g., coating, mixing) A->B C Polymer/Adhesive Application B->C D Curing of Composite Assembly C->D E Specimen Cutting to Standard Dimensions (e.g., ASTM) D->E F Mechanical Testing (e.g., Lap Shear, Pull-Off) E->F G Data Collection (Force at Failure, MPa) F->G H Failure Mode Analysis (Adhesive vs. Cohesive) G->H I Comparative Analysis H->I

Caption: General workflow for evaluating adhesion promoters.
Pull-Off Adhesion Test (ASTM D4541)

This method measures the tensile force required to pull a coating or bonded layer straight off a substrate.[7][8]

  • Substrate and Dolly Preparation: Clean the surface of the coated substrate and the face of the loading fixture (dolly) to remove any contaminants.

  • Adhesive Application: Prepare a suitable adhesive and apply it to the face of the dolly.

  • Dolly Adhesion: Press the dolly onto the coated surface and allow the adhesive to cure fully according to the manufacturer's instructions.

  • Scoring (Optional but Recommended): If necessary, score the coating around the dolly down to the substrate to isolate the test area.

  • Testing: Attach a portable pull-off adhesion tester to the dolly. The device applies a perpendicular tensile force at a controlled rate until the dolly is pulled off.[9]

  • Data Recording: Record the force at which detachment occurs. This value can be converted to pull-off strength in megapascals (MPa) or pounds per square inch (psi). Also, record the nature of the failure (e.g., cohesive failure within the polymer, adhesive failure at the promoter-substrate interface, or adhesive failure at the polymer-promoter interface).[8]

Lap Shear Adhesion Test (ASTM D1002)

This test is widely used to determine the shear strength of an adhesive bond between two rigid substrates, typically metals.[10][11]

  • Substrate Preparation: Prepare two flat coupons (adherends) of the desired material. Clean the bonding surfaces as required.

  • Adhesive Application: Apply the adhesive, with or without the adhesion promoter mixed in, to a defined area on one end of each coupon.

  • Joint Assembly: Press the two coupons together to form a single lap joint with a specified overlap area (e.g., 0.5 inches).[11] Ensure proper alignment.

  • Curing: Cure the adhesive as specified.

  • Testing: Mount the specimen in a universal testing machine and pull it in tension at a constant rate (e.g., 1.3 mm/min) until the joint fails.[11]

  • Data Recording: Record the maximum load sustained before failure. Calculate the shear strength by dividing the maximum load by the bonded area. Note the type of failure (cohesive or adhesive).[11]

Conclusion

The choice between this compound and non-silane adhesion promoters like titanates and zirconates is highly dependent on the specific application, including the nature of the substrate and the polymer matrix.

This compound is a well-established and effective choice for applications involving hydroxyl-rich inorganic substrates where a strong covalent bond is desired. Its performance is well-documented in improving adhesion for coatings, sealants, and composites.

Titanate and zirconate adhesion promoters offer greater versatility, particularly for challenging substrates that lack reactive hydroxyl groups.[5] Their ability to function as catalysts and form uniform monomolecular layers can provide additional benefits in terms of processing and final composite properties.[3] The available data, although not directly comparative, suggests that in certain systems, particularly those subjected to harsh environmental conditions, zirconates may offer superior long-term stability.[3]

For researchers, scientists, and drug development professionals, the selection of an adhesion promoter should be guided by a thorough understanding of the surface chemistry of the materials involved. Due to the scarcity of direct comparative data, it is imperative to conduct application-specific testing using standardized protocols to determine the most effective adhesion promoter for a given system.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. Dimethoxymethylvinylsilane, a versatile silane (B1218182) compound, requires strict adherence to proper disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for its safe management and disposal.

Key Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[2][3][5]

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative safety data for this compound.

PropertyValue
Flash Point3 °C (37.4 °F) - closed cup[1]
Boiling Point104-106 °C[1][6]
Density0.884 - 0.89 g/mL at 25 °C[1][6]
UN Number1993 or 2238[2][7]
GHS Hazard ClassificationsFlammable Liquid 2, Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3[1][4]

Detailed Protocol for Disposal

Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Neoprene or nitrile rubber gloves.[3]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[2][3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[2][3]

Waste Collection
  • Unused or Surplus Material: Unused or surplus this compound should be treated as hazardous waste. Do not attempt to dispose of it down the drain.[5]

  • Empty Containers: Empty containers retain flammable vapors and are hazardous.[2][3] They must be handled with the same precautions as the chemical itself. Do not cut, weld, or puncture empty containers.[2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or vermiculite, should also be collected and treated as hazardous waste.[5]

Waste Storage and Labeling
  • Container: Store all waste this compound and contaminated materials in a tightly sealed, properly labeled container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (flammable liquid, irritant).

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste, away from ignition sources.[3][5]

Final Disposal
  • Licensed Disposal Company: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][5]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and national environmental regulations.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess Assess Waste Type (Unused Chemical, Empty Container, Contaminated Material) PPE->Assess Collect Collect Waste in a Compatible, Sealed Container Assess->Collect Label Label Container Clearly 'Hazardous Waste: this compound' Collect->Label Store Store in a Designated Cool, Dry, Well-Ventilated Area Label->Store Segregate Keep Away from Incompatible Materials & Ignition Sources Store->Segregate Contact Contact Licensed Hazardous Waste Vendor Segregate->Contact Arrange Arrange for Pickup and Proper Disposal Contact->Arrange Document Maintain Disposal Records Arrange->Document

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Dimethoxymethylvinylsilane. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this chemical.

Chemical Profile and Hazards

This compound (CAS No. 16753-62-1) is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] It is crucial to handle this substance with caution in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C5H12O2Si[2][5]
Molecular Weight 132.23 g/mol [2][5]
Appearance Colorless clear liquid[5]
Boiling Point 104-106 °C[5]
Flash Point 3 °C (37.4 °F) - closed cup[3]
Density 0.884 - 0.89 g/mL at 25 °C[5]
Refractive Index n20/D 1.395 - 1.40[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles or a face shield.Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes. Contact lenses should not be worn.[1][4]
Hands Neoprene or nitrile rubber gloves.Gloves must be inspected before use. Disposable nitrile gloves offer short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[1][6]
Body A flame-retardant lab coat (e.g., Nomex®) over cotton clothing, and appropriate protective clothing.To protect skin from splashes and fire hazards. Polyester or acrylic clothing should be avoided.[4][6]
Respiratory A NIOSH or European Standard EN 149 approved respirator with an organic vapor cartridge.Required when working in areas with inadequate ventilation or when exposure to vapors may exceed permissible limits.[1][4]
Feet Closed-toe, closed-heel shoes made of a chemical-resistant material.To protect feet from spills.[6]

Operational and Disposal Plans

Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][3][7]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7] The storage area should be a designated fireproof place.[1]

  • Incompatible Materials: Avoid contact with water, moisture, and strong oxidizing agents.[1][8] The material can decompose in contact with moist air or water, liberating methanol.[8]

Spill Response Procedure
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Extinguish all nearby sources of ignition.[7]

  • Containment: For small spills, absorb with an inert material such as dry sand or earth and place it into a chemical waste container.[4] Do not use combustible materials for absorption.

  • Reporting: For large spills, or if the spill cannot be safely managed, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, labeled, and tightly sealed container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]

  • EHS Consultation: Contact your institution's EHS department for specific disposal guidelines and to arrange for pickup of the chemical waste.

Visual Safety Workflows

The following diagrams illustrate the key safety and operational workflows for handling this compound.

PPE_Workflow Figure 1: PPE Selection Workflow start Start: Prepare to handle This compound ppe_check Are you wearing the mandatory PPE? start->ppe_check proceed Proceed with handling ppe_check->proceed Yes stop STOP! Do not proceed without proper PPE. ppe_check->stop No eye_face Chemical safety goggles or face shield gloves Neoprene or nitrile rubber gloves body Flame-retardant lab coat and protective clothing respiratory NIOSH-approved respirator (if needed) footwear Closed-toe, chemical-resistant shoes

Figure 1: PPE Selection Workflow

Spill_Response_Workflow Figure 2: Spill Response Workflow spill Spill of This compound occurs evacuate Evacuate immediate area spill->evacuate assess Is the spill minor and manageable? evacuate->assess contain Contain spill with inert absorbent material assess->contain Yes contact_ehs Contact EHS immediately and follow their instructions assess->contact_ehs No collect Collect residue into a sealed waste container contain->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste through EHS decontaminate->dispose end End of Response dispose->end contact_ehs->end

Figure 2: Spill Response Workflow

References

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